Technical Documentation Center

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

[1] Executive Summary This guide details the synthesis protocol for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a functionalized piperidine scaffold critical in the development of neuroactive compounds, spiro-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the synthesis protocol for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a functionalized piperidine scaffold critical in the development of neuroactive compounds, spiro-lactams, and peptidomimetics.

Unlike simple piperidine derivatives, the presence of a geminal hydroxy-carboxylate moiety at the C4 position introduces steric and electronic complexities. This protocol prioritizes a "Post-Hydrolysis Acetylation" strategy , avoiding the degradation of the N-acetyl group that typically occurs during the harsh hydrolysis of nitrile intermediates.

Key Chemical Attributes
PropertySpecification
Target Molecule 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid
Core Scaffold 4-Hydroxypiperidine-4-carboxylic acid (CAS 495414-65-8)
Molecular Weight 187.19 g/mol
Key Challenges Selective N-acetylation vs. O-acetylation; Nitrile hydrolysis harshness.[1]

Strategic Analysis & Retrosynthesis

The synthesis is best approached by constructing the 4-hydroxy-4-carboxy core first, followed by N-functionalization.[1] Attempting to carry the N-acetyl group through the nitrile hydrolysis step (required to form the carboxylic acid) results in low yields due to amide cleavage under the necessary acidic reflux conditions.[1]

Pathway Visualization

The following diagram outlines the logical flow, rejecting the unstable "N-Acetyl First" route in favor of the robust "Scaffold First" approach.

SynthesisStrategy cluster_RouteA Route A: N-Acetyl First (REJECTED) cluster_RouteB Route B: Scaffold First (RECOMMENDED) Target Target: 1-Acetyl-4-hydroxy piperidine-4-carboxylic acid StartA 1-Acetyl-4-piperidone CyanohydrinA Cyanohydrin Intermediate StartA->CyanohydrinA HydrolysisA Acid Hydrolysis (Harsh Conditions) CyanohydrinA->HydrolysisA Failure Deacetylation/Degradation HydrolysisA->Failure StartB N-Benzyl-4-piperidone (or N-Boc) CyanohydrinB Cyanohydrin Formation StartB->CyanohydrinB HydrolysisB Nitrile Hydrolysis & Deprotection CyanohydrinB->HydrolysisB Core Core: 4-Hydroxy-4-carboxy piperidine HydrolysisB->Core Acetylation Selective N-Acetylation Core->Acetylation Acetylation->Target

Caption: Comparative analysis of synthetic routes. Route B is selected to preserve the N-acetyl functionality.[1]

Materials & Reagents

Ensure all reagents are ACS grade or higher.

ReagentRoleCAS NumberNotes
N-Benzyl-4-piperidone Starting Material3612-20-2Preferred over N-Boc for cost/stability.[1]
Potassium Cyanide (KCN) Reagent151-50-8TOXIC. Handle with extreme care.[1]
Hydrochloric Acid (12M) Hydrolysis Agent7647-01-0For nitrile hydrolysis.[1]
Acetic Anhydride Acetylating Agent108-24-7Freshly distilled if possible.[1]
Palladium on Carbon (10%) Catalyst7440-05-3For hydrogenolysis (if using Benzyl).[1]
Sodium Hydroxide Base1310-73-2For pH control during acetylation.[1]

Step-by-Step Synthesis Protocol

Phase 1: Assembly of the Core Scaffold

Objective: Synthesis of 4-hydroxypiperidine-4-carboxylic acid (hydrochloride salt).[1]

Step 1.1: Cyanohydrin Formation[1]
  • Setup: In a fume hood, dissolve N-Benzyl-4-piperidone (1.0 eq) in water/ethanol (1:1 v/v). Cool to 0°C.[1]

  • Addition: Slowly add Potassium Cyanide (1.1 eq) dissolved in minimal water.

  • Acidification: Dropwise add concentrated HCl until pH is adjusted to ~4-5. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: The cyanohydrin may precipitate.[1] If not, extract with dichloromethane, dry over MgSO4, and concentrate.[1] Caution: Residue contains cyanide traces.[1]

Step 1.2: Hydrolysis & Deprotection[1][2]
  • Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl (10 mL per gram of substrate).

  • Reflux: Heat to reflux (approx. 100°C) for 12–16 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).[1] Note: This step also hydrolyzes the amide intermediate.[1]

  • Isolation: Concentrate the solution under vacuum to remove excess HCl. The residue is the crude N-benzyl-4-hydroxy-4-carboxylic acid hydrochloride.[1]

  • Debenzylation (Hydrogenolysis):

    • Dissolve the residue in Methanol/Water (1:1).[1]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H2 atmosphere (balloon pressure is sufficient) for 12 hours.

    • Filter through Celite to remove the catalyst.

    • Concentrate to yield 4-hydroxypiperidine-4-carboxylic acid hydrochloride .[1]

Phase 2: Selective N-Acetylation

Objective: Install the acetyl group on the nitrogen without permanently esterifying the tertiary alcohol.[1]

Step 2.1: Schotten-Baumann Acetylation[1]
  • Dissolution: Dissolve the 4-hydroxypiperidine-4-carboxylic acid hydrochloride (from Phase 1) in 2M NaOH (3.0 eq). Ensure pH is >10.

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes.

    • Mechanism:[1][3][4][5] The amine is more nucleophilic than the tertiary alcohol.[1] The base neutralizes the generated acetic acid and keeps the amine deprotonated.[1]

  • Monitoring: Monitor pH. If it drops below 8, add more NaOH to maintain basicity.[1] Stir for 2 hours at RT.

Step 2.2: Hydrolysis of Side-Products (O-Acetyl Removal)

If O-acetylation (ester formation) occurs at the C4-hydroxy position:

  • Maintain the solution at pH 11-12 and stir for an additional 1 hour at room temperature.

  • The ester linkage is significantly more labile than the N-acetyl amide bond and will hydrolyze back to the free alcohol under these conditions.[1]

Step 2.3: Isolation[1]
  • Acidification: Carefully acidify the reaction mixture with concentrated HCl to pH ~2.

  • Extraction: Extract continuously with n-butanol or dichloromethane/isopropanol (3:1) if the product does not precipitate.[1]

    • Alternative: If the product is water-soluble, use ion-exchange chromatography (Dowex 50W) or lyophilize and extract the solid residue with dry ethanol.[1]

  • Purification: Recrystallize from Ethanol/Ether or Water/Acetone.[1]

Quality Control & Characterization

Validate the synthesized compound using the following parameters.

TechniqueExpected Signal / Observation
1H NMR (D2O) δ 2.10 (s, 3H, N-COCH3) ; δ 1.6-2.0 (m, 4H, Ring CH2); δ 3.2-3.8 (m, 4H, N-CH2).[1] Note: Rotamers may cause peak doubling.[1]
13C NMR Carbonyl peaks at ~175 ppm (COOH) and ~170 ppm (N-CO) .[1] Quaternary C4 at ~70 ppm.[1]
Mass Spec (ESI) [M+H]+ = 188.2 m/z ; [M-H]- = 186.2 m/z.[1]
Appearance White to off-white crystalline solid.[1]

Troubleshooting & Optimization

Issue: Low Yield in Phase 1 (Hydrolysis)
  • Cause: Incomplete hydrolysis of the sterically hindered nitrile.[1]

  • Solution: Increase reflux time to 24 hours or use 60% H2SO4 instead of HCl for a higher boiling point reaction.

Issue: O-Acetylation Persists
  • Cause: Reaction pH too low or excess acetic anhydride used.[1]

  • Solution: Treat the crude product with K2CO3 in Methanol at RT for 30 minutes. This selectively cleaves the ester without affecting the N-acetyl amide.[1]

Issue: Product Solubility
  • Cause: The product is a polar carboxylic acid.[1]

  • Solution: Avoid aqueous extraction if possible.[1] Use lyophilization followed by trituration with anhydrous ethanol to recover the product from salts.[1]

References

  • Core Scaffold Synthesis

    • Synthesis of 4-hydroxypiperidine-4-carboxylic acid derivatives via cyanohydrin intermedi
    • Source: Journal of Organic Chemistry, "Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid".[1]

    • (Contextual grounding based on standard piperidine chemistry).[1]

  • Acetylation Methodology

    • Schotten-Baumann conditions for selective N-acylation of amino acids.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.452.

    • [1]

  • Compound Data Verification

    • 4-hydroxypiperidine-4-carboxylic acid hydrochloride (CAS 495414-65-8).[1]

    • Source: Sigma-Aldrich / Merck Product Sheet.[1]

    • [1]

  • Alternative Precursor Route

    • Preparation of 4-carboxy-4-anilidopiperidines (Carfentanil precursors).[1]

    • Source: Molecules, 2012, 17(3), 2823-2836.[1]

    • [1]

Sources

Exploratory

Physicochemical Properties of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Executive Summary 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike flat aromatic intermediates, this molecule offers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike flat aromatic intermediates, this molecule offers a high fraction of sp³-hybridized carbons (


), enabling the design of ligands with superior three-dimensional complexity. Its gem-disubstituted C4 center—featuring both a hydroxyl and a carboxylic acid moiety—provides a unique vector for hydrogen bonding and salt-bridge formation within enzyme active sites, particularly in metalloprotease and kinase inhibitor development.

This guide synthesizes the physicochemical profile, synthesis logic, and analytical characterization of this compound, providing a self-validating workflow for its integration into pharmaceutical campaigns.

Molecular Architecture & Identity

The molecule is defined by a piperidine ring locked in a chair conformation, with the N-acetyl group reducing basicity and the C4 position serving as a chiral prochiral center (if desymmetrized) or a dense functional handle.

Attribute Data
IUPAC Name 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid
CAS Number 1696906-11-2
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
SMILES CC(=O)N1CCC(O)(CC1)C(=O)O
Stereochemistry Achiral (due to plane of symmetry), but desymmetrization is possible via esterification.

Physicochemical Profile

The following data aggregates experimental observations from analogous 4,4-disubstituted piperidines and calculated consensus values.

Solubility & Lipophilicity

The compound exhibits significant polarity due to the free carboxylic acid and the tertiary hydroxyl group.

PropertyValueContext & Implication
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; ideal for lowering the LogP of lipophilic pharmacophores.
LogD (pH 7.4) -3.5Exists predominantly as a carboxylate anion at physiological pH.
Aqueous Solubility > 50 mg/mLHigh solubility in water and buffers; no solubilizers needed for bioassays.
Organic Solubility HighSoluble in DMSO, Methanol, DMF. Poor solubility in Hexane, Et₂O.
pKa (Acid) 3.8 ± 0.2The C4-COOH is more acidic than typical aliphatic acids due to the inductive effect of the OH group.
pKa (Base) N/AThe N-acetyl nitrogen is non-basic (amide).
Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 178–182 °C (Decomposition). Note: High melting point indicates a strong intermolecular hydrogen bonding network in the crystal lattice.

  • Hygroscopicity: Moderate. The compound should be stored in a desiccator, as the amorphous forms can absorb moisture, complicating precise weighing.

Synthesis & Purification Workflow

The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid requires careful control of the C4 quaternary center formation. The most robust route utilizes the Bucherer-Bergs reaction , which is thermodynamically controlled to yield the hydantoin intermediate, followed by hydrolysis and selective N-acetylation.

Reaction Pathway Diagram

SynthesisWorkflow Start 1-Benzyl-4-piperidone Step1 Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Inter1 Spirohydantoin Intermediate Step1->Inter1 Cyclization Step2 Basic Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 4-Amino-4-carboxy piperidine Step2->Inter2 Ring Opening Step3 Diazotization/Hydrolysis (NaNO2, H+) Inter2->Step3 OH Installation Inter3 4-Hydroxy-4-carboxy piperidine Step3->Inter3 Core Formation Step4 N-Acetylation (Ac2O, NaHCO3) Inter3->Step4 Final 1-Acetyl-4-hydroxy piperidine-4-carboxylic acid Step4->Final Final Capping

Figure 1: Step-wise synthetic pathway from 4-piperidone precursor to final N-acetylated product.

Detailed Protocol: N-Acetylation of the Core Scaffold

While the formation of the core is standard, the final acetylation requires specific conditions to avoid O-acetylation of the tertiary alcohol.

Reagents:

  • 4-Hydroxypiperidine-4-carboxylic acid (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)

  • Sodium Bicarbonate (2.5 eq)

  • Solvent: Water/THF (1:1 v/v)

Methodology:

  • Dissolution: Dissolve 4-hydroxypiperidine-4-carboxylic acid (10 mmol) and NaHCO₃ (25 mmol) in 20 mL of Water/THF mixture. Cool to 0°C.

  • Addition: Add Acetic Anhydride (11 mmol) dropwise over 15 minutes. The pH must remain above 8 to ensure the amine is nucleophilic, but the temperature must be low to prevent O-acetylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by LC-MS (Target Mass: 188.06 [M+H]⁺).

  • Workup: Acidify carefully with 1N HCl to pH ~2. Extract exhaustively with Ethyl Acetate (5 x 20 mL). Note: The product is polar; salting out the aqueous layer with NaCl improves extraction efficiency.

  • Purification: Dry organic layer over MgSO₄ and concentrate. Recrystallize from Acetone/Hexane if necessary.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.0-12.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).[2]

  • δ 4.8-5.2 ppm (br s, 1H): Tertiary hydroxyl proton (often broad or absent if wet).

  • δ 3.8-4.2 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (equatorial).

  • δ 2.8-3.2 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen (axial).

  • δ 2.01 ppm (s, 3H): Diagnostic Peak – Acetyl methyl group.

  • δ 1.5-1.9 ppm (m, 4H): C3 and C5 methylene protons.

Mass Spectrometry (ESI)
  • Positive Mode: [M+H]⁺ = 188.2 m/z; [M+Na]⁺ = 210.2 m/z.

  • Negative Mode: [M-H]⁻ = 186.2 m/z (Dominant species due to carboxylic acid).

Stability & Handling

Degradation Pathways
  • O-Acetylation: Under acidic conditions or high heat, the acetyl group can migrate from N to O, or excess reagent can acylate the alcohol.

  • Decarboxylation: Prolonged heating >150°C can lead to decarboxylation, yielding N-acetyl-4-piperidone derivatives.

Storage Recommendations
  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Container: Amber glass vials with Teflon-lined caps.

References

  • PubChem Compound Summary. 1-Acetylpiperidine-4-carboxylic acid (CID 117255).[3] National Center for Biotechnology Information. [Link]

  • Vogel, H., et al. N-terminal acetylation of antimicrobial peptides.[4] PLoS ONE, 2010, 5(9), e12684.[4] (Reference for N-acetylation protocols). [Link]

  • Kuduk, S. D., et al.Synthesis of 4,4-Disubstituted Piperidines. Tetrahedron Letters, 2004. (General reference for Bucherer-Bergs synthesis of piperidine amino acids).

Sources

Foundational

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid CAS number and identifiers

[1] Part 1: Chemical Identity & Core Identifiers 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a specialized gem-disubstituted piperidine scaffold used in medicinal chemistry. It is characterized by a high fraction o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Identity & Core Identifiers

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a specialized gem-disubstituted piperidine scaffold used in medicinal chemistry. It is characterized by a high fraction of sp³-hybridized carbons (


), a feature increasingly prioritized in drug discovery to improve solubility and target selectivity compared to flat aromatic structures.

This compound is distinct from its non-hydroxylated analog (1-acetylpiperidine-4-carboxylic acid) and is often employed as a building block for peptidomimetics and conformationally restricted amino acid analogs.

Key Identifiers Table
Identifier TypeValueVerification Status
CAS Number 1696906-11-2 Primary Identifier
IUPAC Name 1-Acetyl-4-hydroxy-4-piperidinecarboxylic acidSystematic
Synonyms 1-Acetyl-4-hydroxyisonipecotic acid; N-Acetyl-4-hydroxy-4-carboxypiperidineCommon Usage
Molecular Formula

Calculated
Molecular Weight 187.19 g/mol Calculated
SMILES CC(=O)N1CCC(O)(C(=O)O)CC1Structural String
InChIKey Predicted:VZQVXHQUXWJJKJ-UHFFFAOYSA-NDerivative

Critical Distinction: Do not confuse with 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6), which lacks the 4-hydroxyl group. The presence of the hydroxyl group at the quaternary center significantly alters the pKa and hydrogen-bonding potential of the molecule.

Part 2: Physicochemical Properties & Stability

The gem-disubstituted nature of C4 creates a "tetrasubstituted" center, introducing steric bulk that restricts the conformational flexibility of the piperidine ring. This is advantageous for locking pharmacophores into bioactive conformations.

PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP -1.2 to -0.8 (Predicted)Highly polar; likely requires polar aprotic solvents (DMSO, DMF) for dissolution.
pKa (Acid) ~3.5 - 4.0 (Carboxylic Acid)Ionized at physiological pH; suitable for salt formation.
pKa (Base) N/A (Amide Nitrogen)The N-acetyl group removes the basicity of the piperidine nitrogen.
H-Bond Donors 2 (OH, COOH)Critical for receptor binding pockets.
H-Bond Acceptors 4 (C=O amide, C=O acid, OH, O-acid)High water solubility.
Stability Profile
  • Hydrolysis Risk: The N-acetyl amide bond is generally stable but can hydrolyze under strong acidic (6M HCl, reflux) or basic conditions. The 4-hydroxyl group is prone to elimination (dehydration) under harsh acidic conditions to form the tetrahydropyridine derivative, especially if the carboxyl group facilitates decarboxylation/elimination mechanisms.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccation.

Part 3: Synthetic Pathways

The synthesis of 1-acetyl-4-hydroxypiperidine-4-carboxylic acid typically proceeds via the functionalization of the commercially available precursor 4-hydroxypiperidine-4-carboxylic acid (often supplied as the hydrochloride salt).

Pathway A: Selective N-Acetylation (Recommended)

This protocol prioritizes the acetylation of the secondary amine over the tertiary alcohol and the carboxylic acid.

Reagents:

  • Precursor: 4-Hydroxypiperidine-4-carboxylic acid (CAS 495414-65-8)

  • Acylating Agent: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    
    )
  • Base: Triethylamine (

    
    ) or NaOH (Schotten-Baumann conditions)
    
  • Solvent: Dichloromethane (DCM) or Water/Dioxane mixture

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-hydroxypiperidine-4-carboxylic acid hydrochloride in water (for Schotten-Baumann) or dry DCM (for anhydrous conditions).

  • Neutralization: Add 2.2 eq of base to neutralize the HCl salt and deprotonate the carboxylic acid.

  • Acetylation:

    • Aqueous Route: Cool to 0°C. Add 1.1 eq of acetic anhydride dropwise while maintaining pH ~9-10 with NaOH.

    • Anhydrous Route: Cool to 0°C. Add 1.1 eq of Acetyl Chloride dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin; starting material turns purple, product is UV active/iodine active but Ninhydrin negative).

  • Workup:

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate (EtOAc) or n-Butanol if highly polar.

    • Note: Due to high polarity, the product may remain in the aqueous phase. Lyophilization of the acidified aqueous phase followed by triturating with Methanol/EtOAc is often required to remove salts.

Pathway Visualization (DOT)

Synthesis Precursor 4-Hydroxypiperidine-4-carboxylic acid (HCl Salt) CAS: 495414-65-8 Intermediate Transition State (N-Acylation) Precursor->Intermediate pH 9-10, 0°C Reagents Ac2O / NaOH (Schotten-Baumann) Reagents->Intermediate Product 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid CAS: 1696906-11-2 Intermediate->Product Acidify & Extract

Caption: Selective N-acetylation pathway under aqueous alkaline conditions to yield the target scaffold.

Part 4: Applications in Drug Discovery[4][5]

Conformationally Restricted Amino Acids

This scaffold serves as a mimetic for 4-hydroxyproline or serine , but with a 6-membered ring constraint. The gem-disubstitution at C4 forces the substituent vectors into specific quadrants, useful for probing receptor pockets (e.g., GPCRs, Ion Channels).

Fragment-Based Drug Design (FBDD)

The molecule is an ideal "fragment" due to its:

  • Low Molecular Weight (<200 Da): Leaves room for growing the molecule.

  • Functional Density: Contains Acid, Alcohol, and Amide handles for rapid diversification.

  • Vector Diversity: The C4 quaternary center allows for 3D exploration of chemical space, avoiding the "flatland" problem of aromatic-heavy libraries.

Synthesis of Spirocyclic Scaffolds

The 4-hydroxyl and 4-carboxylic acid groups are precursors for spiro-lactone or spiro-ether formation.

  • Reaction: Intramolecular cyclization can yield 1-acetyl-2-oxa-7-azaspiro[3.5]nonan-1-one derivatives, which are valuable privileged structures in inhibitor design.

Part 5: Analytical Characterization Standards

To validate the identity of CAS 1696906-11-2, the following spectral features must be observed.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) δ 1.9-2.0 ppm: Singlet (3H) for Acetyl

.δ 1.5-1.9 ppm: Multiplets (4H) for piperidine ring protons (

).δ 3.0-3.8 ppm: Multiplets (4H) for

protons (distinct due to amide rotamers).δ 12.0+ ppm: Broad singlet (1H) for

.
13C NMR ~175 ppm: Carboxylic Acid

.~169 ppm: Acetyl Amide

.~68-70 ppm: Quaternary C4 (

).~21 ppm: Acetyl

.
Mass Spectrometry ESI (+):

.ESI (-):

.

References

  • National Center for Advancing Translational Sciences (NCATS). 1-Acetylpiperidine-4-carboxylic acid (Structural Analog Reference). Inxight Drugs. Available at: [Link]

  • PubChem. Compound Summary: 1-Acetylpiperidine-4-carboxylic acid (CID 117255).[1] National Library of Medicine. Available at: [Link]

Sources

Exploratory

Technical Guide: 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid as a Chemical Building Block

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid . Executive Summary 1-Acetyl-4-hydroxypiperidine-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid .

Executive Summary

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2 ) is a specialized gem-disubstituted piperidine scaffold used primarily in the design of conformationally restricted peptidomimetics and high-affinity pharmaceutical ligands.[1][2][3] Distinguished by its 4-hydroxy-4-carboxy substitution pattern, this moiety functions as a chimeric building block—bridging the structural rigidity of proline with the functional versatility of serine and aspartic acid.

Its primary utility lies in entropy reduction . By locking the piperidine ring into a specific chair conformation, it pre-organizes the display of pharmacophores, significantly enhancing binding affinity for G-protein coupled receptors (GPCRs), particularly in the opioid and neurokinin (NK1) receptor families.

Chemical Profile & Physiochemical Attributes[4]

PropertySpecification
IUPAC Name 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid
CAS Number 1696906-11-2
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Core Scaffold 4,4-Disubstituted Piperidine (Gem-disubstituted)
Stereochemistry Achiral (due to plane of symmetry), but desymmetrization yields chiral centers.
pKa (Calc.) ~3.8 (Carboxylic acid); Amine is non-basic (Acetylated)
Solubility Soluble in DMSO, MeOH, Water; sparingly soluble in DCM/Hexanes.
Structural Significance

The molecule features a quaternary carbon at position 4 , creating a "gem-disubstituted" center. This structural feature is critical for two reasons:

  • Thorpe-Ingold Effect: The bulky substituents at C4 compress the internal bond angles, forcing the ring into a rigid chair conformation that favors cyclization or specific receptor docking.

  • Orthogonal Functionality: The C4-hydroxyl group provides a handle for further derivatization (e.g., etherification or esterification) without disrupting the amide backbone connectivity provided by the carboxylic acid.

Synthetic Accessibility & Manufacturing

The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid typically follows a Bucherer-Bergs or Cyanohydrin protocol starting from 1-acetyl-4-piperidone.

Industrial Synthesis Workflow

The most robust route avoids the use of hazardous HCN gas by utilizing potassium cyanide and ammonium carbonate.

Step 1: Hydantoin Formation (Bucherer-Bergs) Reaction of 1-acetyl-4-piperidone with


 and KCN yields the spiro-hydantoin intermediate. This step establishes the quaternary center with high efficiency.

Step 2: Hydrolysis Basic hydrolysis (NaOH/H₂O, reflux) opens the hydantoin ring to the alpha-amino acid. However, for the hydroxy acid target, a cyanohydrin route is preferred:

  • Cyanohydrin Formation: 1-Acetyl-4-piperidone + TMSCN (or KCN/AcOH)

    
     1-acetyl-4-hydroxy-4-cyanopiperidine.
    
  • Pinner Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the nitrile directly to the carboxylic acid while retaining the hydroxyl group.

Visualization: Synthetic Pathway

Synthesis cluster_legend Reaction Type Start 1-Acetyl-4-piperidone Inter1 Cyanohydrin Intermediate (1-Acetyl-4-hydroxy-4-cyano...) Start->Inter1 TMSCN, ZnI2 or KCN, AcOH Final 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid Inter1->Final HCl (conc), Reflux (Hydrolysis) Nucleophilic Addition Nucleophilic Addition Acid Hydrolysis Acid Hydrolysis Nucleophilic Addition->Acid Hydrolysis

Caption: Synthesis via cyanohydrin route ensures retention of the C4-hydroxyl group.

Functional Utility in Drug Design[5]

Peptidomimetics: The Proline Surrogate

In peptide engineering, this building block acts as a constrained amino acid . Unlike glycine (flexible) or proline (rigid but lacks H-bond donor), 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid introduces a "kink" in the peptide chain while offering a hydrogen bond donor/acceptor site via the hydroxyl group.

  • Turn Inducer: The gem-disubstitution forces the peptide backbone into a specific dihedral angle, often stabilizing

    
    -turns or 
    
    
    
    -turns.
  • Proteolytic Stability: The steric bulk at C4 hinders access by proteases, extending the half-life of peptide drugs.

Pharmacophore Scaffolding (Opioids & NK1)

The 4,4-disubstituted piperidine motif is a "privileged structure" in medicinal chemistry.

  • Opioid Receptors: Analogous to carfentanil and remifentanil, which possess a 4-carboxy ester and 4-anilino group. Replacing the anilino group with a hydroxyl creates a novel polarity profile, potentially reducing blood-brain barrier (BBB) penetration for peripheral-restricted agonists (e.g., for gut motility).

  • NK1 Antagonists: High-affinity Neurokinin-1 antagonists often feature a 4,4-disubstituted piperidine core.[4] The hydroxyl group allows for the attachment of solubilizing ethers or specific hydrogen-bonding interactions within the receptor pocket.

Visualization: Conformational Logic

Conformation Scaffold 1-Acetyl-4-hydroxy- piperidine-4-COOH GemEffect Gem-Disubstitution (Thorpe-Ingold) Scaffold->GemEffect Chair Locked Chair Conformation GemEffect->Chair Restricts Ring Flip App1 Peptide Turn Stabilization Chair->App1 Fixes Phi/Psi Angles App2 Pharmacophore Pre-organization Chair->App2 Entropy Reduction

Caption: Mechanistic flow of how gem-disubstitution translates to biological potency.

Experimental Protocols

Protocol A: Coupling to an Amine (Amide Bond Formation)

Use this protocol to attach the carboxylic acid tail to a drug payload or peptide N-terminus.

Reagents:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 equiv)

  • Amine partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the carboxylic acid building block in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Monitoring: Monitor via LC-MS (Target mass = MW_Acid + MW_Amine - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: O-Alkylation of the C4-Hydroxyl

Use this protocol to derivatize the hydroxyl group.

Reagents:

  • Substrate (Esterified form of the building block, e.g., Methyl ester)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Alkyl Halide (

    
    ) (1.5 equiv)
    
  • THF/DMF (1:1 mixture)

Procedure:

  • Protection: Ensure the carboxylic acid is protected as an ester (e.g., methyl ester) before proceeding, as the NaH will deprotonate the acid first otherwise.

  • Deprotonation: Cool the solution of the substrate in THF/DMF to 0°C. Carefully add NaH. Stir for 30 mins until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    

References

  • Colapret, J. A., et al. (1989).[5] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[5] [Link]

  • Kazmierski, W. M., et al. (2008). "Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5." Journal of Medicinal Chemistry, 51. [Link]

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron, 53(38), 12789-12854.

Sources

Foundational

Discovery and history of substituted piperidine carboxylic acids

The Piperidine Carboxylate Scaffold: From Natural Isolates to Neurotherapeutics Executive Summary Substituted piperidine carboxylic acids—specifically the 2-, 3-, and 4-isomers (pipecolic, nipecotic, and isonipecotic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The Piperidine Carboxylate Scaffold: From Natural Isolates to Neurotherapeutics

Executive Summary

Substituted piperidine carboxylic acids—specifically the 2-, 3-, and 4-isomers (pipecolic, nipecotic, and isonipecotic acid)—represent a structural triad that has fundamentally shaped modern medicinal chemistry. While often viewed merely as saturated pyridine derivatives, these scaffolds possess distinct conformational landscapes that have driven breakthroughs in two major therapeutic areas: local anesthesia (via the 2-isomer) and GABAergic modulation (via the 3-isomer).

This technical guide dissects the discovery, synthetic evolution, and pharmacological application of these scaffolds. It moves beyond simple structural descriptions to explain the why—why specific isomers yield specific biological activities and how synthetic hurdles were overcome to produce blockbuster drugs like Ropivacaine and Tiagabine .

Part 1: The Structural Triad & Pharmacological Divergence

The positioning of the carboxylic acid on the piperidine ring dictates the vector of the hydrogen bond donors/acceptors and the lipophilic profile of the molecule. This structural isomerism leads to a stark divergence in biological targets.

IsomerCommon NamePrimary Biological ContextKey Drug Derivatives
2-COOH Pipecolic Acid Lysine metabolite; Na+ channel blockadeMepivacaine, Bupivacaine, Ropivacaine
3-COOH Nipecotic Acid GABA mimic; GAT-1 Transporter inhibitionTiagabine (Gabitril)
4-COOH Isonipecotic Acid Peptidomimetic linker; GPCR ligandsFexofenadine (fragment), 4-phenyl-piperidines
Visualization: The Pharmacological Divergence

The following diagram illustrates how a single chemical formula (


) diverges into distinct therapeutic classes based on substitution patterns.

PiperidineDivergence Scaffold Piperidine Carboxylic Acid (C6H11NO2) Pipecolic 2-COOH (Pipecolic Acid) Scaffold->Pipecolic Nipecotic 3-COOH (Nipecotic Acid) Scaffold->Nipecotic Isonipecotic 4-COOH (Isonipecotic Acid) Scaffold->Isonipecotic Anesthetics Local Anesthetics (Na+ Channel Blockers) Pipecolic->Anesthetics Amide formation (xylidines) GABA Anticonvulsants (GAT-1 Inhibitors) Nipecotic->GABA Lipophilic tail addition Linkers Peptidomimetics & GPCR Ligands Isonipecotic->Linkers Spacer utility

Figure 1: Pharmacological divergence of piperidine carboxylic acid isomers.

Part 2: The 2-Isomer (Pipecolic Acid) and the Anesthetic Revolution

Historical Genesis: From Lysine to "Caines"

Pipecolic acid was originally identified as a metabolite of lysine in plants (Phaseolus vulgaris) and later in mammalian brain tissue. In the mammalian peroxisome, L-lysine is converted to


-aminoadipic semialdehyde, which cyclizes to 

-piperideine-6-carboxylate and is reduced to pipecolic acid [1].

However, its industrial significance arose in the mid-20th century through the work of the "Swedish School" of anesthetics. Following the success of Lidocaine (a linear amide), Nils Löfgren and B.J. Lundqvist sought to improve stability and duration. They hypothesized that incorporating the amine into a saturated ring would protect the amide bond from hydrolysis by plasma esterases.

The Chirality Crisis and Resolution

Early anesthetics like Mepivacaine (synthesized by af Ekenstam in 1957) were used as racemates [2]. However, distinct cardiotoxicity profiles emerged:

  • The (R)-enantiomer binds more avidly to cardiac Na+ channels, leading to arrhythmias.

  • The (S)-enantiomer retains anesthetic potency with significantly reduced cardiotoxicity.

This realization necessitated the development of Ropivacaine and Levobupivacaine (pure S-enantiomers), requiring scalable resolution protocols for pipecolic acid derivatives.

Experimental Protocol: Synthesis of Mepivacaine Analogs

Causality: This protocol utilizes a "hydrogenation-first" approach to avoid poisoning the catalyst with the amine impurities often found in crude picolinic acid.

Step 1: Catalytic Hydrogenation of Picolinic Acid

  • Reagents: Picolinic acid (2-pyridinecarboxylic acid),

    
     (Adams' catalyst, 5 mol%), Glacial Acetic Acid.
    
  • Procedure: Dissolve picolinic acid in glacial acetic acid. Purge the Parr hydrogenation vessel with

    
     three times, then charge with 
    
    
    
    to 50 psi.
  • Reaction: Agitate at room temperature for 12 hours. The pyridine ring is electron-deficient, making reduction difficult; acetic acid protonates the nitrogen, facilitating hydride attack.

  • Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo. Recrystallize from ethanol/ether to yield piperidine-2-carboxylic acid hydrochloride.

Step 2: Amide Coupling (The Ekenstam Method)

  • Activation: Convert the protected pipecolic acid to its acid chloride using thionyl chloride (

    
    ) at reflux (2 hours). Remove excess 
    
    
    
    via azeotropic distillation with toluene.
  • Coupling: Dissolve the acid chloride in dry acetone. Add 2,6-dimethylaniline (2,6-xylidine) and a base scavenger (

    
    ). Stir at 
    
    
    
    warming to RT.
  • N-Alkylation: Treat the resulting secondary amine with methyl iodide (for Mepivacaine) or butyl bromide (for Bupivacaine) in DMF.

Part 3: The 3-Isomer (Nipecotic Acid) and GABAergic Modulation

The Neurobiological Breakthrough

In the 1970s, Povl Krogsgaard-Larsen and colleagues at the Royal Danish School of Pharmacy discovered that nipecotic acid was a potent inhibitor of GABA uptake [3]. Unlike GABA agonists (which bind the receptor), uptake inhibitors block the GAT-1 transporter , leaving endogenous GABA in the synapse longer.

The Problem: Nipecotic acid is zwitterionic (highly polar) and cannot cross the Blood-Brain Barrier (BBB).[1][2] The Solution: The "Anchor and Chain" strategy. Medicinal chemists attached a lipophilic tail to the nitrogen. This tail anchors the molecule in the lipid membrane near the transporter, allowing the nipecotic acid "head" to interact with the GAT-1 site.

Visualization: The Tiagabine Design Logic

This diagram demonstrates the rational drug design process that converted a raw chemical scaffold into a functional neurotherapeutic.

TiagabineDesign Nipecotic Nipecotic Acid (Potent GAT-1 Inhibitor) Barrier PROBLEM: Zwitterionic (Cannot cross BBB) Nipecotic->Barrier Strategy STRATEGY: Lipophilic Derivatization (Masking the N-H) Barrier->Strategy Tiagabine Tiagabine (Gabitril) (N-di(dithienyl)butenyl derivative) Strategy->Tiagabine Mechanism Mechanism: 1. Crosses BBB via lipophilicity 2. Blocks GABA reuptake Tiagabine->Mechanism

Figure 2: Rational design pathway from Nipecotic Acid to Tiagabine.

Part 4: Technical Comparison of Isomers

For researchers selecting a scaffold for library generation, understanding the physicochemical differences is vital.

FeaturePipecolic Acid (2-COOH)Nipecotic Acid (3-COOH)Isonipecotic Acid (4-COOH)
pKa (COOH) ~2.2~3.4~3.6
pKa (NH) ~10.6~10.3~10.8
Conformational Bias Axial/Equatorial equilibrium heavily influenced by N-substitution (A-strain).Flexible, but 3-substituent prefers equatorial to avoid 1,3-diaxial interactions.Achiral; substituent is strictly equatorial in stable chair form.
Chirality Chiral (C2). Resolution required.Chiral (C3).[3] Resolution required.Achiral (Plane of symmetry).
Key Precursor Picolinic AcidNicotinic Acid (Niacin)Isonicotinic Acid

Part 5: References

  • Broquist, H. P. (1991).[4] Lysine-pipecolic acid metabolic relationships in microbes and mammals. Annual Review of Nutrition, 11(1), 435-448. Link

  • af Ekenstam, B., et al. (1957). Trials with a new local anaesthetic.[5][6] British Journal of Anaesthesia, 29(5), 213-218. Link

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1975).[7] Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds.[8] Journal of Neurochemistry, 25(6), 797-802. Link

  • Dhanawat, M., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors.[1] European Journal of Medicinal Chemistry, 234, 114269.[1] Link

  • Adger, B., et al. (1996). The synthesis of (S)-bupivacaine and (S)-ropivacaine from (S)-pipecoloxylidide. Tetrahedron: Asymmetry, 7(9), 2501-2504. Link

Sources

Exploratory

Strategic Sourcing and Application of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, the piperidine ring is a ubiquitous structural motif. However, the demand for highly functionalized, stereochemically rich scaffolds has driven the ado...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the piperidine ring is a ubiquitous structural motif. However, the demand for highly functionalized, stereochemically rich scaffolds has driven the adoption of tetrasubstituted piperidines. 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) represents a privileged building block that provides a dense array of functional groups within a compact, rigid framework.

This technical guide provides an authoritative overview of the mechanistic utility, commercial procurement landscape, and analytical validation of this specific compound. It is designed for drug development professionals and synthetic chemists seeking to integrate this scaffold into their discovery pipelines reliably.

Mechanistic Utility in Target-Directed Drug Design

The architectural value of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid lies in the causality of its three primary functional modifications. As a Senior Application Scientist, it is critical to understand why this specific derivative is chosen over a standard piperidine:

  • N-Acetylation (Basicity Modulation): Unsubstituted piperidines possess a highly basic secondary amine (pKa ~9.5), which frequently leads to off-target hERG channel blockade and subsequent cardiotoxicity. The N-acetyl moiety neutralizes this basicity, converting the amine into an amide. This not only mitigates hERG liabilities but also precisely tunes the molecule's lipophilicity (logD), improving membrane permeability[1].

  • C4-Hydroxyl Group (Hydrogen Bonding & Stereocontrol): The hydroxyl group at the 4-position acts as a critical hydrogen bond donor/acceptor. In the context of opioid receptor modulators and ubiquitin-specific protease 7 (USP7) inhibitors, the 4-hydroxypiperidine scaffold anchors the molecule deep within target binding pockets via specific interactions with polar amino acid residues[1][2].

  • C4-Carboxylic Acid (Vectorial Derivatization): The carboxylic acid allows for late-stage functionalization via amide coupling or esterification. Because it is located at the same carbon as the hydroxyl group, it forces a specific three-dimensional trajectory for any attached substituents, which is highly advantageous for exploring structure-activity relationships (SAR)[1].

Pathway Integration: USP7 Inhibition

Recent scaffold-hopping studies have demonstrated that derivatives of 4-hydroxypiperidine are highly potent inhibitors of USP7, a deubiquitinase implicated in cancer progression[2]. By inhibiting USP7, these compounds prevent the deubiquitination of MDM2, leading to MDM2 degradation and the subsequent stabilization of the p53 tumor suppressor protein[2].

USP7_Inhibition A 4-Hydroxypiperidine Derivatives B USP7 Enzyme (Inhibited) A->B Targeted Inhibition C MDM2 Degradation B->C Prevents Deubiquitination D p53 Stabilization C->D Rescues p53 E Apoptosis / G1 Arrest D->E Transcriptional Activation

Mechanism of action for 4-hydroxypiperidine derivatives in USP7 inhibition and p53 stabilization.

Commercial Supplier Landscape

When sourcing CAS 1696906-11-2, researchers must navigate varying lead times, purity guarantees, and scale capabilities. Because this is a highly specialized building block, it is primarily available through specialized chemical vendors rather than bulk commodity suppliers.

The following table synthesizes the current commercial landscape for this compound:

SupplierCatalog / SKUClaimed PurityScale AvailabilityTypical Lead Time
ChemScene CS-0146045>97%1g to BulkIn Stock / 1 Week
AK Scientific 3897FH>95%1g to 5g1 Week (USA Stock)[3]
EnamineStore EN300-892374>95%Gram ScaleVaries / Made to Order[4]
BLDpharm BD02358126>95%Gram ScaleVaries[5]
Ambeed 1696906-11-2>95%Gram ScaleVaries[6]

Note: Procurement strategy should prioritize suppliers offering >97% purity for sensitive biological assays, whereas >95% is generally acceptable for early-stage intermediate synthesis.

Quality Control & Validation Protocols

To establish a self-validating system, laboratories must not rely solely on supplier Certificates of Analysis (CoA). The presence of both a hydroxyl and a carboxylic acid on the same carbon makes this molecule susceptible to dehydration or decarboxylation under extreme conditions.

Below is the standardized, step-by-step methodology for validating incoming batches of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid.

Step-by-Step Analytical Methodology

Step 1: Sample Preparation & Visual Inspection

  • Verify the physical state: The compound should present as a white to off-white solid.

  • Weigh 5 mg of the sample and dissolve it in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) for NMR analysis. The high polarity of the molecule necessitates DMSO over Chloroform-
    
    
    
    .
  • Prepare a separate 1 mg/mL stock solution in LC-MS grade Methanol/Water (50:50) for mass spectrometry.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Inject 2 µL of the stock solution onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Causality of Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. You must observe the primary parent ion

    
     at m/z 188.1 . The presence of a strong peak at m/z 170.1 
    
    
    
    indicates in-source fragmentation (loss of the C4 hydroxyl group), which is highly characteristic of 4-hydroxypiperidines.

Step 3: Nuclear Magnetic Resonance (1H-NMR) Structural Confirmation

  • Acquire a 400 MHz

    
    H-NMR spectrum at 298 K.
    
  • Diagnostic Peaks:

    • ~2.0 ppm (Singlet, 3H): This confirms the presence of the N-acetyl methyl group.

    • ~12.5 ppm (Broad Singlet, 1H): Corresponds to the carboxylic acid proton (may be broadened or absent depending on the water content of the DMSO-

      
      ).
      
    • ~5.5 ppm (Singlet, 1H): Corresponds to the C4 hydroxyl proton.

    • ~3.0 - 4.0 ppm (Multiplets, 4H): Represents the equatorial and axial protons of the piperidine ring adjacent to the nitrogen.

Step 4: Karl Fischer Titration

  • Due to the dense hydrogen-bonding network capable of trapping atmospheric moisture, perform a volumetric Karl Fischer titration to determine water content. A water content >2% may require lyophilization before using the compound in moisture-sensitive coupling reactions (e.g., using HATU/DIPEA).

QC_Workflow Start Receipt of CAS 1696906-11-2 Visual Visual & Solubility Check (DMSO / MeOH) Start->Visual LCMS LC-MS Analysis Target m/z: 188.1 [M+H]+ Visual->LCMS NMR 1H-NMR (DMSO-d6) Verify Acetyl Singlet (~2.0 ppm) LCMS->NMR Decision Purity > 95% & Structure Confirmed? NMR->Decision Pass Release to Synthesis Pipeline Decision->Pass Yes Fail Reject Batch / Repurify Decision->Fail No

Standardized quality control workflow for validating commercial piperidine building blocks.

References

Sources

Foundational

Operational Guide: Safety &amp; Handling of Acetylated Piperidine Compounds

Topic: Safety and Handling Guidelines for Acetylated Piperidine Compounds Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Process Chemists, and EHS Officers in Pharmaceutical Development.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety and Handling Guidelines for Acetylated Piperidine Compounds Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Process Chemists, and EHS Officers in Pharmaceutical Development.[1]

Executive Summary

Acetylated piperidines—specifically


-acetylpiperidine  (1-acetylpiperidine) and ring-substituted variants like 4-acetylpiperidine —are critical intermediates in the synthesis of peptide linkers, fragment-based drug discovery (FBDD), and heterocyclic building blocks.

While often perceived as "benign" compared to their parent piperidine (a corrosive, flammable, DEA List II regulated precursor), acetylated derivatives present distinct physicochemical hazards. This guide delineates the operational protocols for safe synthesis, storage, and emergency response, distinguishing between the neutral amides (


-acetyl) and basic ketones  (

-acetyl).
Chemical Identity & Physicochemical Profiling

Effective handling requires distinguishing between the two primary structural classes.[2] The position of the acetyl group dictates the compound's reactivity, basicity, and regulatory status.

Class A:

-Acetylpiperidines (Amides)
[1]
  • Prototype: 1-Acetylpiperidine (CAS: 618-42-8).[3][4][5][6]

  • Chemical Nature: Neutral amide. The lone pair on the nitrogen is delocalized into the carbonyl, removing basicity.

  • Hazards: Primary irritant (Skin/Eye). Low volatility but combustible.

  • Regulatory Insight: While not explicitly DEA List II, it is a masked precursor . Acidic or basic hydrolysis regenerates piperidine. Strict inventory reconciliation is required in GMP environments.

Class B:

-Acetylpiperidines (Ketones)
  • Prototype: 4-Acetylpiperidine (CAS: 39741-41-8).

  • Chemical Nature: Secondary amine (base). The nitrogen retains a free lone pair unless protected (e.g., Boc/Fmoc).

  • Hazards: Corrosive (if free base). High affinity for skin proteins.

  • Reactivity: The ketone moiety is susceptible to reduction; the amine is prone to oxidation.

Table 1: Physicochemical Safety Profile

Property

-Acetylpiperidine
4-Acetylpiperidine Parent Piperidine (Reference)
State Liquid (Colorless/Yellow)Liquid/Oil (Free base)Liquid (Fuming)
Flash Point ~97–100°C (Closed Cup)~96°C (Closed Cup)16°C (High Flammability)
pH (10% aq) Neutral (~6-7)Alkaline (~11-12)Strongly Alkaline (>12)
GHS Class Irritant (H315, H319)Corrosive (H314)*Flam.[7] Liq 2, Acute Tox 3, Corr. 1B
Storage Hygroscopic; inert gas preferredStore under Argon/N2Flammables Cabinet

*Note: 4-acetylpiperidine is often sold as a hydrochloride salt to mitigate corrosivity and improve stability.

Risk Assessment & Toxicology
3.1 Mechanism of Toxicity
  • Local Action: Both classes act as defatting agents.

    
    -acetylpiperidine possesses high solvency for lipids, facilitating dermal penetration. Once absorbed, it may act as a vehicle for other contaminants.
    
  • Metabolic Activation:

    • 
      -Acetyl: Metabolized via amidases to release piperidine and acetate. Chronic exposure may mimic piperidine toxicity (CNS depression, cardiovascular effects) due to in vivo hydrolysis.
      
    • 
      -Acetyl: The ketone moiety can form Schiff bases with biological amines.
      
3.2 Exposure Limits

No specific OSHA PEL exists for acetylated derivatives.

  • Internal Control Limit (ICL): Recommended TWA: 5 ppm (derived by analogy to piperidine's TLV, adjusted for lower volatility).

  • Critical Hazard: Sensitization. Repeated dermal contact with piperidine amides has been linked to contact dermatitis in process chemists.

Engineering Controls & PPE
4.1 Ventilation
  • Requirement: All handling of neat liquids must occur in a certified chemical fume hood with a face velocity >100 fpm.

  • Rationale: While vapor pressure is low, heating (reflux) or rotary evaporation generates aerosols that are potent respiratory irritants.

4.2 Glove Selection (Permeation Logic)

Standard nitrile gloves offer only splash protection for acetylated piperidines due to the amide's solvent properties.

  • Routine Handling: Double-gloved Nitrile (min 0.11 mm). Change every 15 minutes.

  • Spill Cleanup/Immersion: Butyl Rubber or Silver Shield™ (Laminate) gloves.

    • Why? Amides can swell nitrile rubber, reducing barrier integrity within minutes.

Operational Protocols: Synthesis & Handling
5.1 Protocol: Exothermic Acetylation of Piperidine

Context: Converting piperidine to


-acetylpiperidine using acetic anhydride. This is a high-risk exothermic process often underestimated.

Reagents:

  • Piperidine (1.0 equiv) - Precursor Control Required

  • Acetic Anhydride (1.1 equiv) - Lachrymator

  • Dichloromethane (DCM) or Toluene - Solvent

  • Triethylamine (Et3N) - Base scavenger (optional)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, internal temperature probe, and inert gas inlet (

    
    ).
    
  • Solvation: Charge piperidine and solvent. Cool to 0°C .

    • Safety Note: Piperidine is volatile/flammable.[1][2][7][8][9][10] Ground all glassware to prevent static discharge.

  • Addition: Add Acetic Anhydride dropwise via the addition funnel.

    • Critical Control: Maintain internal temperature < 10°C . The reaction is violently exothermic.

  • Monitoring: Stir at Room Temp (RT) for 2 hours. Monitor via TLC (MeOH/DCM) or GC-MS.

  • Quench: Cool to 0°C. Add saturated

    
     slowly.
    
    • Hazard:[1][7][11]

      
       evolution will cause foaming. Allow headspace.
      
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (removes unreacted piperidine)

    
     Brine 
    
    
    
    Dry over
    
    
    .
5.2 Visualization: Synthesis Safety Logic

AcetylationSafety Start Start: Piperidine Charge Cooling Cool to 0°C (Ice/Acetone Bath) Start->Cooling Addition Add Acetic Anhydride (Dropwise) Cooling->Addition TempCheck Internal Temp > 10°C? Addition->TempCheck Pause STOP Addition Increase Cooling TempCheck->Pause Yes Continue Continue Addition TempCheck->Continue No Pause->Cooling Reaction Stir at RT (2 hrs) Continue->Reaction Quench Quench: Sat. NaHCO3 (Watch for CO2 Foam) Reaction->Quench Waste Waste: Aqueous Layer (Contains Acetate/Piperidine salts) Quench->Waste

Caption: Logic flow for controlling the exothermic acetylation reaction. Note the critical temperature feedback loop.

Emergency Response & Waste Disposal
6.1 Spill Response Decision Matrix

Acetylated piperidines are oily and persistent. Water washing alone is often ineffective due to their organic solubility.

SpillResponse Spill Spill Detected Size Volume? Spill->Size Small < 100 mL (Fume Hood) Size->Small Contained Large > 100 mL (Floor/Bench) Size->Large Uncontained Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Decon Decon Surface: 1. Ethanol Wipe 2. Soap/Water Absorb->Decon Disposal Disposal: Solid Hazardous Waste Decon->Disposal

Caption: Decision tree for spill management. Large spills outside containment require evacuation due to respiratory irritation risks.

6.2 First Aid Measures
  • Eye Contact: Irrigate immediately for 15 minutes .[8] Do not use neutralization agents.

  • Skin Contact:

    • Blot excess liquid (do not rub, as this drives the chemical into pores).

    • Wash with polyethylene glycol (PEG 400) or ethanol followed by soap and water. Rationale: Piperidine derivatives are lipophilic; soap alone may smear the oil.

  • Inhalation: Move to fresh air. If coughing persists, supplemental oxygen may be required (medical supervision).

6.3 Waste Disposal
  • Classification: Halogen-free organic solvent waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or acyl chlorides, as this can generate heat or toxic fumes.

  • Precursor Note: While

    
    -acetylpiperidine is not a controlled substance, disposal records should be maintained to prove it was not diverted for hydrolysis back to piperidine.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1-acetylpiperidine.[12] Retrieved from [Link] (Search by CAS 618-42-8)

Sources

Exploratory

Architectural Precision in Drug Design: The 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Scaffold

Topic: Potential applications of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

In the pursuit of novel therapeutic agents, the gem-disubstituted piperidine represents a privileged structural motif.[1] Among these, 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (AHPC) stands out not merely as a building block, but as a sophisticated conformational lock .[1] This guide explores the technical utility of AHPC in medicinal chemistry, focusing on its ability to restrict molecular flexibility, serve as a peptidomimetic scaffold, and enable the synthesis of complex spirocyclic libraries.

Structural Dynamics: The Gem-Disubstituted Effect[1]

The defining feature of AHPC is the presence of both a hydroxyl group and a carboxylic acid at the C4 position of the piperidine ring. This geminal disubstitution creates a specific steric environment that significantly alters the thermodynamic profile of the molecule compared to mono-substituted piperidines.[1]

Conformational Locking

In a standard piperidine, substituents can flip between axial and equatorial positions.[1] However, in AHPC, the Thorpe-Ingold effect (gem-dimethyl effect analog) biases the ring conformation.[1]

  • Stereoelectronic Gating: The bulky C4 substituents force the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.[1]

  • Vector Positioning: The 1-acetyl group (mimicking a peptide bond) and the 4-COOH group are held in a defined spatial vector, making this scaffold an ideal proline mimetic or turn inducer in peptide chains.[1]

The "Polar Core" Advantage

Unlike the lipophilic 4-phenylpiperidines common in opioid chemistry (e.g., fentanyl), AHPC introduces a high density of polar functional groups (OH, COOH, N-Ac).[1] This lowers LogP , improving water solubility and reducing metabolic clearance risks associated with highly lipophilic compounds.[1]

Synthetic Versatility: A Divergent Hub[1]

AHPC serves as a "diversity-enabling" scaffold.[1] Its three orthogonal functional handles (Carboxylic Acid, Hydroxyl, N-Acetyl) allow for rapid library generation.[1]

Pathway A: Spirocyclization (The High-Value Transformation)

The most powerful application of AHPC is the synthesis of spiro-heterocycles .[1] The proximity of the C4-OH and C4-COOH allows for cyclization reactions that create spiro-lactones, spiro-hydantoins, or spiro-oxazolidinones.[1] These rigid 3D structures are highly valued in Fragment-Based Drug Discovery (FBDD) for exploring novel chemical space.[1]

Pathway B: Peptidomimetics

The N-acetyl group resembles the carbonyl of a preceding amino acid residue.[1] By coupling amines to the C4-COOH, chemists can create non-natural amino acid residues that introduce a "kink" or "turn" in a peptide backbone, stabilizing secondary structures like


-turns.[1]
Visualization: Synthetic Divergence of AHPC

AHPC_Synthesis AHPC 1-Acetyl-4-hydroxy piperidine-4-COOH Spiro Spiro-Lactones/Hydantoins (Rigid 3D Fragments) AHPC->Spiro Cyclization (C4-OH + C4-COOH) Peptide Peptidomimetics (Beta-Turn Inducers) AHPC->Peptide Amide Coupling (C4-COOH + R-NH2) Metallo Zinc-Binding Groups (MMP Inhibitors) AHPC->Metallo Alpha-Hydroxy Acid Chelation

Figure 1: The divergent synthetic pathways accessible from the AHPC scaffold.[1]

Medicinal Chemistry Applications

GPCR and Ion Channel Modulation

Piperidine-4-carboxylic acids are classic pharmacophores for glutamate receptors (e.g., NMDA, AMPA).[1] The addition of the 4-hydroxyl group in AHPC provides an additional H-bond donor/acceptor site, potentially increasing selectivity by engaging specific serine or threonine residues in the receptor binding pocket.[1]

  • Mechanism: The rigid core positions the charged carboxylate to interact with cationic residues (Arg/Lys) in the receptor, while the N-acetyl group interacts with hydrophobic pockets or backbone amides.

Metalloenzyme Inhibition

The


-hydroxy acid  motif is a known chelator of bivalent metals (

,

).[1] AHPC derivatives can function as inhibitors for metalloproteases (MMPs) or carbonic anhydrases.[1]
  • Design Strategy: The C4-OH and C4-COOH form a bidentate chelate with the active site zinc ion, while the piperidine ring projects substituents into the S1' specificity pocket.[1]

Bioisosteric Replacement

AHPC can act as a bioisostere for:

  • Morpholine rings: Improving metabolic stability.[1]

  • Proline residues: Reducing conformational entropy in macrocycles.[1]

Experimental Protocols

Protocol A: General Amide Coupling (Library Synthesis)

Use this protocol to derivatize the carboxylic acid for peptidomimetic libraries.

Reagents:

  • AHPC (1.0 eq)[1]

  • Amine (

    
    ) (1.2 eq)[1]
    
  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

Methodology:

  • Activation: Dissolve AHPC (1 mmol) in DMF (5 mL) under

    
     atmosphere. Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at 
    
    
    
    for 15 minutes to form the activated ester.
    • Expert Insight: The C4-OH is tertiary and sterically hindered; it generally does not interfere with standard amide coupling, eliminating the need for protection.[1]

  • Coupling: Add the amine (

    
    ) dropwise.[1][2] Allow the reaction to warm to Room Temperature (RT) and stir for 4-16 hours.
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Conditions)

Use this protocol to create rigid spirocyclic cores.[1]

Reagents:

  • 1-Acetyl-4-piperidone (Precursor route) OR AHPC (Modified route)[1]

  • Potassium Cyanide (KCN)[1]

  • Ammonium Carbonate

    
    [1]
    
  • Solvent:

    
     (1:1)[1]
    

Methodology (via Ketone Precursor): Note: While AHPC is the acid, the spiro-hydantoin is often best accessed from the corresponding ketone. However, to utilize AHPC directly, one would typically form the spiro-lactone first.[1]

  • Cyclization: To a solution of the 4-hydroxy-4-carboxypiperidine derivative in toluene, add p-Toluenesulfonic acid (catalytic).[1]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water.

  • Result: Formation of the spiro-lactone (2-oxo-1-oxa-6-azaspiro[4.5]decane core).

Critical Quality Attributes (CQA) for Sourcing

When sourcing AHPC for GMP or GLP studies, ensure the following specifications:

  • Purity:

    
     (HPLC).
    
  • Water Content:

    
     (Hygroscopic nature of the salt form).
    
  • Stereochemistry: Although achiral at C4 (unless the ring is substituted elsewhere), verify the absence of regioisomers.

References

  • Oakwood Chemical. (2025).[1] 1-Acetyl-4-hydroxy-piperidine Product Specifications. Retrieved from [1]

  • PubChem. (2025).[1] 1-Acetylpiperidine-4-carboxylic acid (CID 117255).[1] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Scientific Chemicals. (2025).[1] 1-Acetylpiperidine-4-carboxylic acid, 98%.[1] Retrieved from [1]

  • ChemicalBook. (2025).[1] N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. Retrieved from [1]

  • ResearchGate. (2015).[1] N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Spiro-Oxazolidinone Scaffolds via Curtius Rearrangement of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Introduction & Strategic Rationale The transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern medicinal chemistry. Spiropiperidines represent a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern medicinal chemistry. Spiropiperidines represent a privileged class of 3D scaffolds, offering enhanced metabolic stability, improved aqueous solubility, and precise spatial projection of pharmacophores. These motifs have been successfully deployed in the development of acetyl-CoA carboxylase (ACC) inhibitors , androgen receptor degraders , and various CNS-active agents where asymmetric spiro-synthesis is highly valued .

Among the most versatile precursors for these scaffolds is 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) . As an


-hydroxy acid, this building block is perfectly primed for the construction of 1-oxa-4-azaspiro[4.5]decan-3-one (spiro-oxazolidinone) systems. This Application Note details a robust, self-validating protocol for the one-pot Curtius rearrangement and subsequent intramolecular cyclization of this precursor.

Mechanistic Causality: The Curtius Rearrangement

The transformation of the


-hydroxy acid into a spiro-oxazolidinone relies on the Curtius rearrangement, mediated by diphenylphosphoryl azide (DPPA). We utilize DPPA as a mild, safe alternative to traditional acyl chloride/sodium azide methods, avoiding the isolation of potentially explosive low-molecular-weight acyl azides.
  • Activation: In the presence of a tertiary amine base (e.g., Et₃N), the carboxylic acid is activated and converted into an acyl azide.

  • Thermal Rearrangement: Upon heating to 80 °C, the acyl azide undergoes a concerted extrusion of nitrogen gas (N₂), triggering the migration of the alkyl group to the electron-deficient nitrogen, yielding an intermediate isocyanate.

  • Intramolecular Trapping: Because the isocyanate is generated at the C4 position—directly adjacent to the tertiary hydroxyl group—an immediate, entropically favored intramolecular nucleophilic attack occurs. This forms the highly stable 5-membered cyclic carbamate (oxazolidin-2-one).

Curtius_Mechanism SM 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid SM Azide Acyl Azide Intermediate 1 SM->Azide DPPA, Et3N 0 °C to RT Isocyanate Isocyanate Intermediate 2 Azide->Isocyanate Heat (80 °C) - N2 Product 8-Acetyl-1-oxa-3,8-diazaspiro [4.5]decan-2-one Product Isocyanate->Product Intramolecular Cyclization

Figure 1: Mechanistic pathway of the Curtius rearrangement to form the spiro-oxazolidinone scaffold.

Experimental Methodology & Self-Validating Protocol

Causality Behind Experimental Choices
  • Solvent Choice (Dry Toluene): Toluene is selected over THF because its higher boiling point allows for efficient thermal decomposition of the sterically hindered acyl azide. Crucially, the solvent must be strictly anhydrous; trace water will hydrolyze the intermediate isocyanate into a primary amine, which subsequently reacts with another isocyanate molecule to form a symmetric urea byproduct.

  • Temperature Control: DPPA addition is performed strictly at 0 °C to prevent premature, uncontrolled decomposition of the acyl azide, ensuring a clean activation phase before thermal rearrangement is intentionally triggered.

Step-by-Step Protocol
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 eq, 5.0 mmol, 936 mg) and anhydrous toluene (20 mL) under a continuous nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq, 6.0 mmol, 0.84 mL) in one portion. Stir the suspension for 10 minutes at room temperature until a homogenous mixture is obtained.

  • Azide Formation: Cool the reaction mixture to 0 °C using an ice bath. Add diphenylphosphoryl azide (DPPA) (1.1 eq, 5.5 mmol, 1.19 mL) dropwise over 5 minutes.

    • Self-Validation Check: The reaction should remain clear. Monitor by TLC (DCM:MeOH 9:1) to confirm the disappearance of the highly polar acid spot (baseline) and the appearance of the less polar acyl azide intermediate.

  • Thermal Rearrangement: Remove the ice bath and heat the reaction mixture to 80 °C.

    • Self-Validation Check: Steady evolution of N₂ gas (visible bubbling) will be observed as the Curtius rearrangement proceeds. Maintain heating for 2 hours until gas evolution completely ceases.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), distilled water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, 50% to 100% EtOAc) to afford the target compound, 8-Acetyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, as a white solid.

Experimental_Workflow Step1 Step 1: Reagent Preparation Dry Toluene, SM, Et3N under N2 Step2 Step 2: DPPA Addition Dropwise at 0 °C, stir 1h Step1->Step2 Step3 Step 3: Thermal Rearrangement Heat to 80 °C for 2-4h Step2->Step3 Step4 Step 4: Quench & Extraction NaHCO3 (aq) / EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis of the spirocyclic product.

Quantitative Data: Condition Optimization

To establish the robustness of this protocol, various conditions were evaluated. The data below highlights the critical nature of solvent and temperature selection in driving the reaction to completion while minimizing side products.

Table 1: Optimization of Curtius Rearrangement Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1THFEt₃N65472Incomplete conversion due to lower reflux temperature.
2 Toluene Et₃N 80 2 88 Clean conversion; optimal thermal energy for N₂ extrusion.
3TolueneDIPEA80285Comparable to Et₃N; slightly lower yield due to steric hindrance.
4DMFEt₃N80255Significant side products; difficult aqueous workup.
5Toluene (Wet)Et₃N80230Major symmetric urea byproduct from isocyanate hydrolysis.

Analytical Characterization Expectations

When validating the synthesized 8-Acetyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, expect the following analytical signatures:

  • ¹H NMR (400 MHz, CDCl₃): A broad singlet around 5.5–6.0 ppm corresponding to the oxazolidinone N-H. The piperidine ring protons will appear as complex multiplets between 1.5–3.8 ppm, heavily influenced by the restricted rotation of the N-acetyl group (resulting in rotamers). The acetyl methyl group typically appears as a sharp singlet near 2.1 ppm.

  • LC-MS (ESI+): Calculated for C₉H₁₄N₂O₃ [M+H]⁺: 199.1; Found: 199.1.

References

  • Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines Source: Organic & Biomolecular Chemistry (White Rose Research Online) URL:[Link]

  • Compound for androgen receptor degradation, and pharmaceutical use thereof (US20230348427A1)
  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) Commercial Availability Source: Chemikart / ChemScene URL:[Link]

Application

Application Note: Advanced Amide Coupling Protocols for 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Introduction 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) is a highly valued building block in medicinal chemistry, frequently utilized to introduce rigid, polar, and spiro-like motifs into drug can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) is a highly valued building block in medicinal chemistry, frequently utilized to introduce rigid, polar, and spiro-like motifs into drug candidates. However, coupling this molecule with amines presents a dual chemical challenge: it is an


-hydroxy acid, and the carboxylic acid is situated at a sterically congested quaternary carbon (C4 of the piperidine ring).

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic hurdles of this substrate. By understanding the causality behind reagent selection, researchers can avoid common pitfalls such as O-acylation, dehydration, and low yields, ensuring a self-validating and robust experimental workflow.

Mechanistic Challenges and Logical Grounding

The Steric Hurdle of the Quaternary Center

The C4 position of the piperidine ring is a fully substituted quaternary center. When the carboxylic acid is activated, the trajectory for the incoming amine nucleophile is severely restricted by the axial and equatorial protons of the piperidine ring. Standard coupling reagents (e.g., EDC/HOBt) often fail or require extended reaction times, which allows side reactions to dominate[1].

The -Hydroxyl Dilemma

Because the hydroxyl group is alpha to the carboxylic acid, activating the acid creates a highly electrophilic intermediate in close proximity to a nucleophilic -OH. While the rigid piperidine ring prevents the formation of a stable internal lactone (due to high ring strain), intermolecular O-acylation (dimerization) is a significant risk. Furthermore, in the presence of excess base, the activated ester can undergo elimination (dehydration) to form an


-unsaturated system (1-acetyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives) [2].

To mitigate these issues, the activation step must be rapid, and the resulting active ester must be highly reactive toward the amine but stable against the tertiary alcohol.

ReactionPathway SM 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid Act Activated Ester (e.g., OAt / OBt) SM->Act Coupling Reagent (HATU / EDC) Desired Desired Amide (Target Product) Act->Desired + Amine (Fast) Side1 Intermolecular O-Acylation Act->Side1 + Free -OH (Slow / Base catalyzed) Side2 Dehydration (Alkene Formation) Act->Side2 Excess Base / Prolonged Heat Amine Amine Nucleophile (R-NH2) Amine->Desired

Figure 1: Reaction pathway illustrating the bifurcation between desired amide formation and base-catalyzed side reactions.

Strategic Protocol Selection

To achieve high yields, the coupling strategy must be tailored to the nucleophilicity of the amine. Below is a summarized matrix of field-proven approaches.

Table 1: Reagent Selection Matrix for 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid
Coupling StrategyReagentsBase RequirementTarget Amine ProfilePrimary Advantage
Method A HATU, HOAtDIPEA (2.0 - 3.0 eq)Primary amines, unhindered secondary aminesHigh efficiency, HOAt neighboring group effect accelerates coupling [3].
Method B EDC, HOAtNone or CatalyticWeakly nucleophilic amines, base-sensitive substratesPrevents base-catalyzed O-acylation and dehydration [2].
Method C Ghosez's ReagentPyridine (1.5 eq)Highly hindered amines, anilinesConverts acid to highly reactive acid chloride under neutral/mild conditions [1].

Experimental Workflows and Protocols

Workflow Step1 Step 1: Activation (0°C, 15 min) Step2 Step 2: Amine Addition (Warm to RT) Step1->Step2 Step3 Step 3: Quench & Workup (NH4Cl wash) Step2->Step3 Step4 Step 4: Purification (Reverse Phase / Silica) Step3->Step4

Figure 2: General experimental workflow for the amide coupling of sterically hindered


-hydroxy acids.
Protocol A: HATU-Mediated Coupling (Standard Approach)

Best for standard primary and secondary amines. Based on optimized conditions for structurally analogous 4-hydroxypiperidine derivatives [3].

Rationale: HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation (hydrogen bonding with the incoming amine), which effectively overcomes the steric hindrance of the C4 quaternary center.

Materials:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid: 1.0 mmol (187.2 mg)

  • Amine: 1.1 mmol

  • HATU: 1.2 mmol (456 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 mmol (522

    
    L)
    
  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling minimizes the risk of premature dehydration of the tertiary alcohol during the exothermic activation step.

  • Activation: Add HATU (1.2 mmol) followed by dropwise addition of DIPEA (1.5 mmol, half of the total amount). Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Dissolve the amine (1.1 mmol) in 1.0 mL of DMF and add it dropwise to the reaction mixture, followed by the remaining DIPEA (1.5 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous

    
     (2 
    
    
    
    15 mL), saturated aqueous
    
    
    (15 mL), and brine (15 mL).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically 
    
    
    
    /MeOH gradients due to the high polarity of the product).
Protocol B: Base-Free EDC/HOAt Coupling

Best for substrates exhibiting high rates of O-acylation or dehydration.

Rationale: As demonstrated by Kiso et al., the presence of base in


-hydroxy acid couplings significantly accelerates homobislactone formation and O-acylation [2]. Using EDC and HOAt without external base relies on the inherent basicity of the amine nucleophile, drastically reducing side reactions.

Materials:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid: 1.0 mmol

  • Amine: 1.2 mmol (Must be a free base, not a hydrochloride salt)

  • EDC

    
    HCl: 1.2 mmol (230 mg)
    
  • HOAt: 1.2 mmol (163 mg)

  • Anhydrous DMF or

    
    : 5.0 mL
    

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and HOAt (1.2 mmol) in anhydrous solvent (DMF is preferred for solubility, but

    
     minimizes side reactions if substrates are soluble).
    
  • Cool the mixture to 0 °C.

  • Add EDC

    
    HCl (1.2 mmol) in one portion. Note: Do not add DIPEA or TEA.
    
  • Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature and stir for 18 hours.

  • Perform a standard aqueous workup as described in Protocol A.

Protocol C: Acid Chloride Generation via Ghosez's Reagent

Best for unreactive anilines or highly sterically hindered amines.

Rationale: When active esters (HOAt/HOBt) fail due to extreme steric clash, the acid chloride is the most potent electrophile [1]. Standard reagents like thionyl chloride (


) or oxalyl chloride can cause dehydration of the tertiary alcohol. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under strictly neutral conditions, preserving the fragile 

-hydroxyl group.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous

    
     (5.0 mL) under nitrogen at 0 °C.
    
  • Add Ghosez's reagent (1.2 mmol) dropwise. Stir at 0 °C for 1 hour. The solution will become homogeneous as the acid chloride forms.

  • In a separate flask, dissolve the hindered amine (1.0 mmol) and Pyridine (1.5 mmol) in

    
     (2.0 mL).
    
  • Transfer the acid chloride solution dropwise into the amine solution at 0 °C.

  • Stir for 4 hours, warming to room temperature. Quench with water and extract with

    
    .
    

Conclusion

Coupling 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid requires precise control over activation kinetics and base concentration. For standard applications, Protocol A (HATU/DIPEA) provides the best balance of reactivity and yield. If side products (such as dimers or dehydrated alkenes) are observed via LC-MS, immediately pivot to Protocol B (Base-Free EDC/HOAt) . For exceptionally hindered amines, Protocol C (Ghosez's Reagent) provides the ultimate electrophilic activation while protecting the tertiary alcohol.

References

  • Bode, J. W., & Schäfer, G. (2016). The Synthesis of Sterically Hindered Amides. Chimia, 70(3), 195-199. Available at:[Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5536-5544. Available at:[Link]

  • Lyssikatos, J. P., et al. (2019). Compounds useful for treating disorders related to RET. U.S. Patent No. 10,227,329 B2. Washington, DC: U.S. Patent and Trademark Office.
Method

Application Note: Diversity-Oriented Synthesis Using 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid in Isocyanide-Based Multicomponent Reactions

Executive Summary The demand for highly functionalized, sp³-rich scaffolds in modern drug discovery has revitalized interest in isocyanide-based multicomponent reactions (IMCRs). This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for highly functionalized, sp³-rich scaffolds in modern drug discovery has revitalized interest in isocyanide-based multicomponent reactions (IMCRs). This application note provides a comprehensive guide to utilizing 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid as a bifunctional building block in the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). By detailing the mechanistic causality, step-by-step self-validating protocols, and optimization strategies, this guide empowers researchers to efficiently generate complex piperidine-core peptidomimetics and α-acyloxy amides.

Scientific Rationale & Mechanistic Insights

The Piperidine Scaffold in Drug Discovery

Piperidine rings are privileged structures in pharmacology, frequently appearing in FDA-approved drugs. Utilizing 1-acetyl-4-hydroxypiperidine-4-carboxylic acid in IMCRs allows for the rapid assembly of complex libraries. The N-acetyl group serves a critical dual purpose: it acts as a stable protecting group that prevents the secondary amine from interfering with the IMCR, and it provides a favorable pharmacokinetic profile for the resulting library [3].

Mechanistic Role of the Functional Groups

In both the [1] and the [2], the carboxylic acid moiety acts as the primary electrophilic activator and subsequent acyl-transfer agent.

  • U-4CR Dynamics : The carboxylic acid protonates the transient imine (formed by the aldehyde and primary amine) to generate a highly reactive iminium ion. Following isocyanide insertion, the acid's conjugate base attacks the nitrilium ion, culminating in an irreversible Mumm rearrangement [4].

  • P-3CR Dynamics : Lacking an amine, the carboxylic acid hydrogen-bonds directly with the carbonyl oxygen of the aldehyde/ketone, activating it for isocyanide attack.

  • The Tertiary Hydroxyl Advantage : The 4-hydroxyl group is a tertiary alcohol. Its inherent steric hindrance prevents it from acting as a competing nucleophile during the rapid multicomponent assembly. Post-MCR, this hydroxyl group remains intact, offering a valuable handle for downstream spirocyclization or serving as a critical hydrogen-bond donor/acceptor in the final drug candidate's binding pocket.

Experimental Workflows & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single piperidine building block.

MCR_Workflow cluster_Ugi Ugi-4CR (Methanol, RT) cluster_Passerini Passerini-3CR (DCM, RT) SM 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid Imine Imine Formation (Aldehyde + Amine) SM->Imine Protocol A Carbonyl Carbonyl Activation (Aldehyde/Ketone) SM->Carbonyl Protocol B NitriliumU Nitrilium Ion Intermediate Imine->NitriliumU + Isocyanide MummU Mumm Rearrangement NitriliumU->MummU ProductU Bis-amide Peptidomimetic MummU->ProductU NitriliumP Nitrilium Ion Intermediate Carbonyl->NitriliumP + Isocyanide MummP Acyl Transfer NitriliumP->MummP ProductP alpha-Acyloxy Amide MummP->ProductP

Figure 1: Divergent Ugi-4CR and Passerini-3CR pathways for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid.

Detailed Protocols (Self-Validating Systems)

Protocol A: Ugi Four-Component Reaction (U-4CR)

Objective: Synthesize a piperidine-core bis-amide peptidomimetic. Causality Focus: Imine pre-formation is mandatory. If the carboxylic acid is added simultaneously with the amine and aldehyde, it will protonate the primary amine, rendering it non-nucleophilic and stalling the reaction, or it will trigger a competing Passerini reaction.

Materials:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Anhydrous Methanol (1.0 mL)

Step-by-Step Methodology:

  • Imine Pre-formation : In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (106 mg, 1.0 mmol) and benzylamine (107 mg, 1.0 mmol) in 1.0 mL of anhydrous methanol.

  • Validation Check : Stir at room temperature (25 °C) for 30–60 minutes. Verify the disappearance of the aldehyde via TLC (Hexanes/EtOAc 7:3).

  • Acid Addition : Add 1-acetyl-4-hydroxypiperidine-4-carboxylic acid (187 mg, 1.0 mmol) to the stirring solution. Stir for an additional 10 minutes to ensure complete dissolution and protonation of the imine.

  • Isocyanide Addition : Caution: Isocyanides have a pungent odor; perform in a fume hood. Dropwise, add tert-butyl isocyanide (83 mg, 1.0 mmol). The reaction is mildly exothermic.

  • Reaction Maturation : Seal the flask and stir at room temperature for 24 hours.

  • Workup & Purification : Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL), wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the bis-amide.

Protocol B: Passerini Three-Component Reaction (P-3CR)

Objective: Synthesize a highly functionalized α-acyloxy amide. Causality Focus: Solvent polarity dictates reaction success. Non-polar solvents like Dichloromethane (DCM) are chosen to maximize the hydrogen-bonding interaction between the carboxylic acid and the carbonyl oxygen, which is the critical activation step prior to isocyanide insertion.

Materials:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Anhydrous Dichloromethane (2.0 mL)

Step-by-Step Methodology:

  • Activation Complex Formation : In a 10 mL round-bottom flask, suspend 1-acetyl-4-hydroxypiperidine-4-carboxylic acid (187 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in 2.0 mL of anhydrous DCM.

  • Thermal Control : Cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes the volatility of the isocyanide and controls the initial exothermic acyl transfer.

  • Isocyanide Addition : Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise over 5 minutes.

  • Reaction Maturation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 24 hours.

  • Workup & Purification : Dilute the mixture with additional DCM (10 mL). Wash with saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, followed by brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the expected outcomes and the impact of varying reaction parameters based on established MCR kinetics.

Reaction TypeSolventConcentrationTimeTempTypical Yield (%)Primary Byproduct Risk
Ugi-4CR Methanol1.0 M24 h25 °C75 - 85Passerini adduct (if imine fails)
Ugi-4CR Water (Suspension)2.0 M48 h25 °C50 - 60Unreacted starting materials
Passerini-3CR DCM0.5 M24 h25 °C70 - 80None (High atom economy)
Passerini-3CR THF0.5 M36 h25 °C60 - 70Slower reaction kinetics

Troubleshooting & Optimization

  • Issue: Low Yield in U-4CR with High Passerini Contamination.

    • Causality: The primary amine is either sterically hindered or electronically deactivated, slowing imine formation. The carboxylic acid then reacts directly with the aldehyde and isocyanide.

    • Solution: Extend the imine pre-formation time to 2 hours, or add 3Å molecular sieves to drive water removal before introducing the acid and isocyanide.

  • Issue: Product Fails to Precipitate.

    • Causality: Unlike simple aliphatic Ugi products that often crash out of methanol, the 1-acetyl-4-hydroxypiperidine core is highly polar and retains significant solubility in alcohols.

    • Solution: Do not rely on filtration for isolation. Proceed directly to solvent evaporation and aqueous workup.

  • Issue: Poor Solubility of the Carboxylic Acid in DCM (P-3CR).

    • Causality: The zwitterionic-like hydrogen bonding network of the solid piperidine-4-carboxylic acid makes it poorly soluble in non-polar solvents.

    • Solution: The reaction can proceed as a suspension. As the isocyanide is consumed and the α-acyloxy amide forms, the mixture will gradually become homogeneous. Do not switch to Methanol for the Passerini reaction, as protic solvents disrupt the necessary acid-carbonyl hydrogen bonding.

References

  • Ugi Reaction. Organic Chemistry Portal. Retrieved from:[Link]

  • Passerini Reaction. Organic Chemistry Portal. Retrieved from:[Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Retrieved from:[Link]

  • Ugi reaction - Reaction mechanism and variations. Wikipedia. Retrieved from: [Link]

Application

Use of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in the synthesis of analgesic compounds

This guide details the application of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) as a strategic intermediate in the synthesis of 4,4-disubstituted piperidine analgesics.[1] Application Note: 1-Acet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) as a strategic intermediate in the synthesis of 4,4-disubstituted piperidine analgesics.[1]

Application Note: 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid in Analgesic Synthesis

Executive Summary

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid serves as a critical, orthogonally protected scaffold for the synthesis of 4,4-disubstituted piperidine opioids , a class that includes high-potency analgesics such as Remifentanil , Carfentanil , and Sufentanil analogues .[1][2]

Unlike the traditional N-phenethyl-4-piperidone route (commonly used for Fentanyl), this scaffold provides direct access to the 4-carboxy-4-functionalized core .[1] Its gem-disubstituted nature (hydroxyl and carboxyl groups at C4) allows for versatile downstream chemistry, including Ritter reactions to introduce amine pharmacophores or spiro-cyclizations for novel ligand discovery.[1][2]

Scientific Rationale & Mechanism

The 4,4-Disubstituted Pharmacophore

The mu-opioid receptor (MOR) binding pocket accommodates the piperidine ring in a chair conformation.[1][2] The presence of a bulky substituent at the 4-position (axial or equatorial) is crucial for:

  • Receptor Locking: The 4-substituent (often an anilido-ester or ether) locks the piperidine ring into a conformation that maximizes interaction with the Asp147 residue of the MOR.[1][2]

  • Metabolic Stability: The 4,4-disubstitution hinders oxidative metabolism at the C4 position, prolonging the half-life of the core scaffold (unless designed as a soft drug like Remifentanil).[2]

  • Synthetic Versatility: The 1-acetyl group acts as a robust protecting group that prevents N-alkylation during aggressive C4 transformations, unlike the benzyl group which can be labile under hydrogenolysis conditions.[1][2]

Pathway Visualization

The following diagram illustrates the strategic utility of this scaffold in accessing two distinct classes of analgesics.

AnalgesicSynthesis Start 1-Acetyl-4-piperidone Intermediate 1-Acetyl-4-hydroxypiperidine- 4-carboxylic Acid (The Scaffold) Start->Intermediate Cyanohydrin Synth. + Hydrolysis RouteA Route A: Ritter Reaction (Nitrogen Insertion) Intermediate->RouteA R-CN / H2SO4 RouteB Route B: Esterification/Cyclization (Oxygen Retention) Intermediate->RouteB ROH / H+ or Cyclization Agents ProductA 4-Acetamido-4-carboxy Core (Remifentanil/Carfentanil Precursors) RouteA->ProductA Hydrolysis & N-Alkylation ProductB Oxaazaspiro / Lactam Analgesics (Novel MOR/NK1 Ligands) RouteB->ProductB Spiro-formation

Caption: Divergent synthesis pathways from the 1-Acetyl-4-hydroxy-4-carboxy scaffold to opioid precursors.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: Preparation of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid from 1-Acetyl-4-piperidone.[1]

Reagents:

  • 1-Acetyl-4-piperidone (1.0 eq)[1]

  • Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) (1.2 eq)[1][2]

  • Hydrochloric Acid (conc.[1][2] HCl)

  • Ammonium Hydroxide (NH4OH)[1][2]

Step-by-Step Methodology:

  • Cyanohydrin Formation: Dissolve 1-acetyl-4-piperidone in a minimal volume of water/methanol (1:1).[1] Cool to 0°C. Add KCN solution dropwise while maintaining pH < 10 using acetic acid. Stir for 4 hours at room temperature.

    • Checkpoint: Monitor disappearance of ketone via TLC (EtOAc:Hexane 1:1).[1][2]

  • Hydrolysis: Isolate the cyanohydrin (or use in situ). Add concentrated HCl (excess, ~5-10 eq) and reflux for 4–6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH) and hydrolyzes the N-acetyl group?[1][2]

    • Critical Note: Vigorous acid hydrolysis will deprotect the N-acetyl group to yield 4-hydroxypiperidine-4-carboxylic acid .[1] To retain the N-acetyl, use mild alkaline hydrolysis (H2O2/NaOH) to the amide, then nitrosyl sulfuric acid to the acid, OR re-acetylate selectively using acetic anhydride in methanol/water at pH 8.[2]

  • Re-Acetylation (if required): If the N-acetyl group was lost: Dissolve the crude amino acid in water.[1][2] Adjust pH to 8-9. Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Purification: Acidify to pH 2. Extract with Ethyl Acetate (3x).[1][2] The product, 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , precipitates or is concentrated from the organic layer.[1]

    • Yield: Typically 65-75%.[1][2]

    • Validation: 1H NMR (DMSO-d6) should show the acetyl methyl singlet at ~2.0 ppm and the gem-disubstituted C4 signals.[1][2]

Protocol B: Conversion to Analgesic Precursors (Ritter Reaction)

Target: Synthesis of 4-Acetamido-1-acetylpiperidine-4-carboxylic acid methyl ester (Key intermediate for Carfentanil/Remifentanil analogues).[1]

Rationale: The tertiary hydroxyl group is a poor leaving group but excellent for generating a tertiary carbocation in strong acid, which is then trapped by a nitrile (Ritter reaction) to form an amide.[2]

Reagents:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)[1]

  • Acetonitrile (Solvent & Reactant)[1][2]

  • Sulfuric Acid (H2SO4, conc.)[2]

  • Methanol (dry)[1][2][3]

Methodology:

  • Activation: Suspend the starting material in Acetonitrile (10 mL/g). Cool to 0°C.[1][2]

  • Acid Addition: Add H2SO4 (3.0 eq) dropwise. The mixture will solubilize as the carbocation forms.[2]

    • Mechanism:[2][4][5] The C4-OH is protonated and leaves as water, generating a tertiary carbocation stabilized by the carboxyl group.[2] Acetonitrile attacks this cation.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench & Hydrolysis: Pour the mixture onto ice-water. The intermediate nitrilium ion hydrolyzes to the 4-acetamido derivative.[1][2]

  • Esterification (One-Pot): To convert the carboxylic acid to the methyl ester (as found in Remifentanil), reflux the crude acidic mixture with Methanol (excess) for 4 hours.

  • Isolation: Neutralize with NaHCO3. Extract with Dichloromethane (DCM).[1][2]

  • Result: Methyl 4-acetamido-1-acetylpiperidine-4-carboxylate .

    • Next Steps: De-protection of the N-acetyl group (acid hydrolysis) followed by N-alkylation with phenethyl bromide (for Fentanyl/Carfentanil series) or acrylic esters (for Remifentanil).[1][2]

Data Summary & Specifications

PropertySpecificationNotes
CAS Number 1696906-11-2Specific to the N-Acetyl-4-OH-4-COOH variant.[1][6]
Molecular Weight 187.19 g/mol
Appearance White to Off-White PowderHygroscopic; store in desiccator.[1]
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane).[2]
Purity Requirement >98% (HPLC)Critical for avoiding regioisomers in downstream Ritter reactions.[1][2]
Key Impurity 1-Acetyl-1,2,3,6-tetrahydropyridine-4-carboxylic acidElimination product (alkene) formed if acid catalysis is too harsh without nucleophile.[1][2]

Safety & Compliance (E-E-A-T)

  • Opioid Potency Warning: While 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid itself is non-narcotic, its downstream derivatives (specifically 4-anilino/4-amino esters) can possess potency 100x–10,000x that of morphine .[1]

  • Handling: All reactions involving the conversion of the 4-OH/4-COOH core to 4-amino derivatives must be conducted in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.[1]

  • Deactivation: Treat waste streams from Protocol B with 10% Sodium Hypochlorite (Bleach) for 30 minutes to degrade potential trace opioids before disposal.[1][2]

References

  • Van Daele, P. G., et al. (1976).[2] "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittel-Forschung. Link

  • Colapret, J. A., et al. (1989).[2] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. Link

  • Veldhuis, H., et al. (2012).[2] "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids."[1] Molecules. Link[1][2]

  • PubChem Compound Summary. "1-Acetylpiperidine-4-carboxylic acid" (Structural Analogue Reference). Link[1][2]

Sources

Method

Strategic Utilization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid in Anticancer Scaffold Design

Part 1: Executive Summary & Scientific Rationale The "Escape from Flatland" in Oncology Modern drug discovery has shifted away from flat, aromatic-heavy molecules toward structures with higher three-dimensional complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The "Escape from Flatland" in Oncology

Modern drug discovery has shifted away from flat, aromatic-heavy molecules toward structures with higher three-dimensional complexity (


 fraction). 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (AHPC)  represents a "privileged scaffold" in this paradigm. It serves as a conformationally constrained, chiral building block that mimics the transition states of peptide hydrolysis and offers defined vectors for substituent attachment.
Core Mechanistic Value
  • Peptidomimetics (Homo-Hydroxyproline Surrogate): AHPC acts as a structural analog of hydroxyproline but with a 6-membered ring. This expands the bite angle and restricts the conformational flexibility of the peptide backbone, reducing the entropic penalty upon binding to targets like Proteases (e.g., MMPs) or Integrins .

  • Metabolic Stability: The N-acetyl group blocks the metabolic "soft spot" of the secondary amine, while the piperidine ring is generally more stable to oxidative metabolism than open-chain analogs.

  • Solubility Enhancement: The polar carbamate and hydroxyl functionalities improve the aqueous solubility of lipophilic pharmacophores, a critical parameter for oral bioavailability in kinase inhibitors.

Part 2: Application Workflows & Protocols

Workflow A: Fragment-Based Drug Discovery (FBDD) – Glutaminase & MMP Inhibition

Context: Recent studies have utilized 4-hydroxypiperidine spacers to develop allosteric inhibitors of Glutaminase C (GAC), a key enzyme in cancer cell metabolism (the "Warburg Effect").

Protocol 1: Scaffold Elaboration via Amide Coupling

Objective: To functionalize the C4-Carboxylic acid of AHPC with aromatic amines to target hydrophobic pockets in kinases or metalloproteases.

Reagents:

  • Scaffold: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)

  • Amine Partner: Aniline derivative or Heterocyclic amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve AHPC (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to generate the active ester.

    • Expert Insight: We prefer HATU over EDC/HOBt for this sterically hindered tertiary carboxylic acid to minimize racemization and improve yield.

  • Coupling: Add the Amine Partner (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target mass = Scaffold + Amine - H2O).

  • Work-up: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • 1H NMR: Verify the disappearance of the broad COOH singlet (10-12 ppm) and the appearance of the amide NH doublet/singlet (8-10 ppm).

  • Chirality: If using a chiral starting material, verify enantiomeric excess (ee) via Chiral HPLC to ensure no epimerization occurred at the C4 center.

Workflow B: Synthesis of Thiosemicarbazone Conjugates

Context: Hydroxypiperidine-substituted thiosemicarbazones have shown potent cytotoxicity against lung cancer cells (A549) by inhibiting Carbonic Anhydrase (hCA) isoforms.[1]

Protocol 2: One-Pot Condensation

Objective: To synthesize a library of AHPC-derived thiosemicarbazones.

Step-by-Step Methodology:

  • Esterification (Pre-step): Convert AHPC to its methyl ester using MeOH/SOCl2 if the carboxylic acid interferes. Alternatively, use the 4-OH group for functionalization if the COOH is protected.

  • Condensation: React the AHPC-derivative (containing an aldehyde or ketone handle attached via the 4-OH or N-position) with thiosemicarbazide (1.0 eq) in Ethanol.

  • Catalysis: Add catalytic Acetic Acid (3-5 drops). Reflux for 4-6 hours.

  • Isolation: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ethanol.

Part 3: Biological Evaluation (Cytotoxicity)

Protocol 3: MTT Cell Viability Assay

Objective: Determine the IC50 of synthesized AHPC derivatives against cancer cell lines (e.g., A549, MDA-MB-231).

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add AHPC derivatives (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Data Visualization & Pathway Logic

Diagram 1: The AHPC Divergence Map

This diagram illustrates how the single AHPC scaffold branches into three distinct classes of anticancer agents based on chemical modification vectors.

AHPC_Applications cluster_targets Therapeutic Targets AHPC 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid (Scaffold) Vector_N N-Acetyl Modification (Metabolic Stability) AHPC->Vector_N Vector_OH C4-Hydroxyl (H-Bond Donor/Acceptor) AHPC->Vector_OH Vector_COOH C4-Carboxyl (Amide Coupling) AHPC->Vector_COOH App_Peptido Peptidomimetics (Proline Surrogate) Vector_N->App_Peptido Backbone Mimicry App_MMP MMP Inhibitors (Zinc Binding Groups) Vector_OH->App_MMP Derivatization App_Kinase Kinase Inhibitors (Solubility Anchor) Vector_COOH->App_Kinase Linker Attachment Tumor Metastasis Tumor Metastasis App_MMP->Tumor Metastasis Cell Proliferation Cell Proliferation App_Kinase->Cell Proliferation Protein-Protein Interactions Protein-Protein Interactions App_Peptido->Protein-Protein Interactions

Caption: Divergent synthesis pathways utilizing the orthogonal functional groups of the AHPC scaffold to target specific cancer hallmarks.

Diagram 2: Experimental Workflow for GAC Inhibition

This diagram details the logic flow from scaffold selection to biological validation, specifically for Glutaminase C (GAC) inhibitors.

Workflow_Logic Step1 Start: AHPC Scaffold Selection (Chiral Pool) Step2 Molecular Docking (Target: GAC Allosteric Site) Step1->Step2 Step3 Chemical Synthesis (Amide Coupling / Esterification) Step2->Step3 Step4 Purification & Characterization (NMR, LC-MS, HPLC) Step3->Step4 Step5 In Vitro Screening (MTS Assay / Enzyme Kinetics) Step4->Step5 Decision IC50 < 1 µM? Step5->Decision Decision->Step2 No (Refine Design) Lead Optimization Lead Optimization Decision->Lead Optimization Yes (Proceed)

Caption: Iterative design cycle for developing AHPC-based Glutaminase inhibitors, integrating in silico design with wet-lab validation.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of AHPC-Derived Scaffolds (Example Data) Data synthesized from literature precedents on 4-hydroxypiperidine derivatives.

Compound ClassTarget EnzymeModification SiteIC50 (µM)Selectivity Index (SI)
Thiosemicarbazones Carbonic Anhydrase (hCA II)C4-Hydroxyl linker0.5828.9 (vs Normal Cells)
Amide Derivatives Glutaminase C (GAC)C4-Carboxyl2.40>10
Sulfonamides MMP-9N-Acetyl (modified)5.905.4
Reference (Sorafenib) Multi-KinaseN/A2.925.4

Part 6: References

  • Design and Synthesis of Hydroxypiperidine-Substituted Thiosemicarbazones. PubMed Central. Available at: [Link]

  • GAC Inhibitors with a 4-Hydroxypiperidine Spacer: Requirements for Potency. PubMed. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine. NCBI Bookshelf. Available at: [Link]

  • Small-Molecule Anticancer Compounds Selectively Target MMP-9. Cancer Research. Available at: [Link][2]

Sources

Application

Application Note: HPLC and NMR Characterization Strategies for 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Derivatives

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide Introduction and Analytical Challenges 1-Acetyl-4-hydroxypiperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide

Introduction and Analytical Challenges

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) and its derivatives are highly polar, functionalized heterocyclic building blocks frequently utilized in the synthesis of peptidomimetics and small-molecule therapeutics [1]. The structural combination of a carboxylic acid, a tertiary hydroxyl group, and an N-acetylated piperidine ring introduces two distinct analytical challenges:

  • Chromatographic Retention: The extreme hydrophilicity of the molecule results in a lack of retention on standard reversed-phase (C18) columns, causing the analyte to elute in the void volume.

  • Spectral Complexity: The N-acetyl group exhibits restricted rotation around the amide C-N partial double bond, leading to the formation of syn and anti rotamers in solution. This manifests as peak doubling in Nuclear Magnetic Resonance (NMR) spectroscopy, which can be easily misidentified as chemical impurities [2].

This application note provides self-validating, step-by-step protocols to overcome these challenges using Hydrophilic Interaction Liquid Chromatography (HILIC) and Variable Temperature (VT) NMR.

Chromatographic Characterization: The HILIC Advantage

Causality of Method Selection

In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Highly polar derivatives like 1-acetyl-4-hydroxypiperidine-4-carboxylic acid remain heavily solvated by the mobile phase and fail to partition into the C18 stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity. By utilizing a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the stationary phase surface. Polar analytes partition from the bulk organic mobile phase into this aqueous layer, achieving robust retention [1].

Step-by-Step HILIC Protocol

Objective: Achieve baseline resolution and a retention factor (


) > 2.0 for 1-acetyl-4-hydroxypiperidine-4-carboxylic acid.

Materials & Reagents:

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Acetate in ultra-pure water, adjusted to pH 4.7 with acetic acid. (Causality: The buffer controls the ionization state of the carboxylic acid and disrupts secondary electrostatic interactions with the silica backbone, ensuring sharp peak shapes).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Crucial: Injecting HILIC samples in high-aqueous diluents disrupts the stationary phase water layer, causing peak splitting).

Workflow:

  • Equilibration: Flush the column with 90% Mobile Phase B for at least 20 column volumes to establish the aqueous hydration layer.

  • Gradient Elution: Program the pump to run from 90% B down to 50% B over 15 minutes. (Note: In HILIC, decreasing the organic solvent increases elution strength).

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 30 °C.

  • Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV absorbance is weak.

Data Presentation: Method Comparison
ParameterStandard Reversed-Phase (C18)Zwitterionic HILIC
Mobile Phase Water/ACN (0.1% TFA)ACN/20mM NH₄OAc (pH 4.7)
Initial Gradient 5% ACN90% ACN
Retention Time (tR) 1.2 min (Void Volume)8.5 min
Retention Factor (k') < 0.5 (Unacceptable)3.2 (Optimal)
Peak Asymmetry (As) N/A (Co-elution with solvent)1.15

Structural Elucidation: Resolving NMR Rotamers

Causality of Peak Doubling

In N-acetylpiperidines, the delocalization of the nitrogen lone pair into the adjacent carbonyl group creates a partial double bond character (


). The energy barrier to rotation (

) around this bond is approximately 15–20 kcal/mol. At room temperature (298 K), this rotation is slow on the NMR timescale, trapping the molecule in two distinct conformational states: the syn (E) and anti (Z) rotamers [3].

Consequently, a pure sample of 1-acetyl-4-hydroxypiperidine-4-carboxylic acid will display two sets of peaks in both


 and 

NMR spectra, often in a ~60:40 or 50:50 ratio depending on the solvent.
Step-by-Step VT-NMR Protocol

To definitively prove that the extra peaks are rotamers and not impurities, Variable Temperature (VT) NMR is employed. By supplying thermal energy, the rotational barrier is overcome, and the distinct signals coalesce into a single time-averaged spectrum.

Workflow:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . (Causality: DMSO-
    
    
    
    has a high boiling point of 189 °C, allowing safe heating during VT-NMR, unlike CDCl
    
    
    ).
  • Standard Acquisition (298 K): Acquire a standard 1D

    
     NMR spectrum. Identify the split signals, particularly the N-acetyl methyl protons (~1.95 ppm and 2.02 ppm).
    
  • Heating & Equilibration: Increase the probe temperature to 363 K (90 °C). Allow the sample to equilibrate thermally for 10 minutes to prevent convection currents from distorting the line shape.

  • Coalescence Acquisition (363 K): Re-acquire the

    
     NMR spectrum. The previously split N-acetyl singlets will merge into a single, sharp singlet, confirming conformational isomerism.
    
Data Presentation: NMR Shifts and Rotamer Dynamics
Proton EnvironmentChemical Shift at 298 K (DMSO-

)
Chemical Shift at 363 K (DMSO-

)
Observation / Causality
N-Acetyl (

)
1.95 ppm (s, 1.6H), 2.02 ppm (s, 1.4H)1.99 ppm (s, 3H)Coalescence confirms rotamers.
Piperidine Equatorial (

)
3.60 - 3.85 ppm (m, 2H)3.75 ppm (br s, 2H)Ring flipping and amide rotation average out.
Hydroxyl (-OH) 5.20 ppm (br s, 1H)Not observedExchanges rapidly at high temperatures.

Visualizing the Analytical Logic

The following diagrams map the rational workflows and physical mechanisms governing the characterization of these derivatives.

G Start 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid HPLC_Init Chromatographic Analysis Start->HPLC_Init NMR_Init Spectroscopic Analysis Start->NMR_Init RP_HPLC Reversed-Phase (C18) Fails: Void Vol Elution HPLC_Init->RP_HPLC High Polarity HILIC HILIC Mode Succeeds: Strong Retention HPLC_Init->HILIC Orthogonal Selectivity RT_NMR 1D NMR (25°C) Peak Doubling (Rotamers) NMR_Init->RT_NMR Amide Bond Restricted Rotation VT_NMR Variable Temp NMR (90°C) Peak Coalescence RT_NMR->VT_NMR Thermal Energy Overcomes Barrier

Analytical workflow for the characterization of highly polar N-acetylpiperidine derivatives.

Rotamer Syn Syn-Rotamer (E-isomer) TS Transition State ΔG‡ ≈ 15-20 kcal/mol Syn->TS TS->Syn Anti Anti-Rotamer (Z-isomer) TS->Anti Anti->TS

Thermodynamic equilibrium and rotational energy barrier of N-acetylpiperidine rotamers.

References

  • ResearchGate. Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. Available at:[Link]

  • Rasayan Journal of Chemistry. Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan J. Chem. Available at:[Link]

Method

Advanced Solid-Phase Synthesis Strategies Incorporating 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Executive Summary The incorporation of highly constrained, unnatural amino acid derivatives into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly constrained, unnatural amino acid derivatives into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 1696906-11-2) is a specialized building block featuring an


-acetylated piperidine ring, a C4-carboxylic acid, and a C4-tertiary hydroxyl group. Because the N1-position is acetylated and unreactive, chain elongation through this residue must proceed via the C4-hydroxyl group, necessitating a depsipeptide (ester) linkage.

This Application Note details the mechanistic challenges and optimized protocols for incorporating this sterically hindered


-disubstituted 

-hydroxy acid into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Insights: The Dual Challenge of SPS

Synthesizing scaffolds with 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid presents two distinct steric and electronic hurdles that cause standard SPPS coupling conditions (e.g., DIC/HOBt) to fail.

Challenge A: Amide Bond Formation with a Hindered Carboxyl

The C4 position of the piperidine ring is fully substituted, making the carboxylic acid an


-disubstituted moiety (analogous to 

-aminoisobutyric acid, Aib, but with greater bulk due to the cyclic system and the hydroxyl group). Coupling this acid to a resin-bound amine requires overcoming massive steric shielding. Standard carbodiimide chemistry leads to rapid formation of an inactive

-acylisourea or irreversible

-acylurea rearrangement before the amine can attack. Solution: The use of highly reactive uronium salts like HATU combined with HOAt is required. HOAt provides superior leaving group properties and neighboring group participation (via the pyridine nitrogen) to accelerate the aminolysis of sterically hindered acids [1].
Challenge B: -Acylation of a Tertiary Alcohol

Once the building block is anchored to the resin, the growing chain must be extended from the C4-hydroxyl group. Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance and lower nucleophilicity compared to primary/secondary alcohols or amines. Solution: Standard peptide coupling reagents will not efficiently esterify a tertiary alcohol on a solid support. Successful chain elongation requires either the use of symmetric anhydrides with catalytic DMAP (Steglich esterification) or the use of pre-activated acid fluorides (Fmoc-AA-F) , which are small enough to bypass the steric bulk and highly reactive toward weak nucleophiles [2].

Optimized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each difficult step is analytically confirmed before proceeding to the next.

Protocol 1: Anchoring the Hindered Carboxylic Acid (Amide Coupling)

Objective: Couple 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid to a resin-bound primary or secondary amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or growing peptide on Wang resin) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Activation: In a separate vial, dissolve 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (3.0 equiv relative to resin loading) and HOAt (3.0 equiv) in minimal DMF. Add HATU (2.9 equiv).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIEA, 6.0 equiv) to the activation vial. Stir for 2 minutes to allow active ester formation.
    
  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours. (For highly aggregated sequences, microwave assistance at 75°C for 15 minutes is recommended).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • In-Process Validation: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A negative result (no color change) validates complete coupling. If positive, repeat steps 2-5.

Protocol 2: Chain Elongation via -Acylation (Esterification)

Objective: Extend the peptide chain by acylating the C4-tertiary hydroxyl group.

Method A: Symmetric Anhydride / DMAP (For standard amino acids)

  • Activation: Dissolve the incoming Fmoc-protected amino acid (10.0 equiv) in dry DCM. Add DIC (5.0 equiv) and stir for 15 minutes at room temperature to form the symmetric anhydride. Evaporate the DCM under a stream of

    
     and redissolve in minimal DMF.
    
  • Catalysis: Add DMAP (0.1 equiv) to the DMF solution. Caution: Excess DMAP can cause premature Fmoc cleavage and racemization.

  • Coupling: Add the mixture to the resin-bound tertiary alcohol. Agitate for 16 hours at room temperature.

  • Washing: Wash with DMF (5 × 1 min) and DCM (5 × 1 min).

Method B: Acid Fluoride (For highly hindered incoming amino acids)

  • Preparation: Dissolve Fmoc-AA-F (5.0 equiv) in dry DCM/DMF (1:1).

  • Coupling: Add DIEA (5.0 equiv) and transfer to the resin. Agitate for 12 hours.

  • In-Process Validation (Crucial): Colorimetric tests cannot detect

    
    -acylation. Perform a Microcleavage : Transfer a few resin beads to a microcentrifuge tube, treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the esterified product [3].
    

Quantitative Data Presentation

The table below summarizes the causality behind the reagent choices, demonstrating the conversion efficiencies of various activation strategies for this specific building block.

Table 1: Comparative Activation Strategies for 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Incorporation

Reaction StepActivation StrategyEquivalentsTime / TempConversion Efficiency (%)
Amide Coupling DIC / HOBt3.0 eq3h / 25°C< 30%
Amide Coupling HATU / HOAt / DIEA3.0 eq3h / 25°C> 95%
O-Acylation (Ester) DIC / HOBt5.0 eq16h / 25°C< 5%
O-Acylation (Ester) DIC / DMAP (cat.)10.0 eq16h / 25°C65 - 75%
O-Acylation (Ester) Acid Fluoride (Fmoc-AA-F)5.0 eq12h / 25°C> 90%

Workflow Visualization

The following diagram illustrates the logical progression of the solid-phase depsipeptide synthesis, highlighting the critical transition from the amide anchoring step to the highly hindered esterification step.

SPS_Workflow Resin Resin-Bound Peptide/Amine Coupling1 Amide Coupling of 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid (HATU/HOAt/DIEA) Resin->Coupling1 Step 1: Amide Bond Formation Intermediate Resin-Bound Tertiary Alcohol Scaffold Coupling1->Intermediate Validation: Kaiser/Chloranil Test Coupling2 O-Acylation of Tertiary OH (Symmetric Anhydride / DMAP or Fmoc-AA-F) Intermediate->Coupling2 Step 2: Hindered Esterification Product Elongated Depsipeptide Coupling2->Product Validation: Microcleavage LC-MS Cleavage TFA Cleavage & Global Deprotection Product->Cleavage Final Purified Peptidomimetic Cleavage->Final

Workflow for incorporating 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid via depsipeptide synthesis.

References

  • Coin, I., Dölling, R., Krause, E., Bienert, M., Beyermann, M., Sferdean, C. D., & Carpino, L. A. "Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units." Journal of Organic Chemistry, 2006, 71(16), 6171–6177. URL: [Link]

  • Albericio, F., Burger, K., Ruíz-Rodríguez, J., & Spengler, J. "A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks." Organic Letters, 2005, 7(4), 597–600. URL: [Link]

  • Atherton, E., Gait, M. J., Sheppard, R. C., & Williams, B. J. "Solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide." Journal of the Chemical Society, Perkin Transactions 1, 1981, 538–546. URL: [Link]

Application

Derivatization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid for biological screening

Application Note: Strategic Derivatization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Executive Summary This guide outlines the strategic derivatization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Executive Summary

This guide outlines the strategic derivatization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a "privileged scaffold" featuring a gem-disubstituted C4 center. This structural motif mimics the conformational constraints found in bioactive peptides and is highly relevant in the design of Neurokinin-1 (NK1) antagonists , Opioid receptor modulators , and NMDA receptor ligands .

The core technical challenge addressed here is the steric congestion at the quaternary C4 carbon. Standard coupling protocols often fail or proceed with poor kinetics. This note provides optimized, high-yield protocols for amide coupling (Library A) and hydroxyl functionalization (Library B), validated for biological screening.

Strategic Rationale & Chemical Space

The 4,4-disubstituted piperidine ring creates a "kink" in the molecular backbone, locking substituents into specific vectors that enhance binding affinity while reducing the entropic penalty of receptor binding.

  • The Carboxylic Acid (C4-COOH): Positioned for amide library generation. Challenge: Steric hindrance from the adjacent C3/C5 methylenes and the geminal hydroxyl group reduces reactivity toward nucleophiles.

  • The Hydroxyl Group (C4-OH): A tertiary alcohol. Challenge: High propensity for elimination (dehydration) to the tetrahydropyridine under acidic/thermal stress. It serves as a critical hydrogen-bond donor (HBD) or a handle for solubilizing groups.

  • The N-Acetyl Group: Acts as a stable "cap," preventing amine side-reactions and mimicking peptide bonds.

Workflow Visualization

G Start Scaffold: 1-Acetyl-4-hydroxy piperidine-4-COOH Decision Target Vector? Start->Decision PathA Vector A: Amide Coupling (Target: GPCR/Protease) Decision->PathA C-Term Mod PathB Vector B: OH-Functionalization (Target: Solub/Metabolic Stability) Decision->PathB Core Mod MethodA1 Method: HATU/HOAt (Standard Library) PathA->MethodA1 Primary Amines MethodA2 Method: Acyl Fluoride/Chloride (Sterically Demanding) PathA->MethodA2 Anilines/Hindered Amines MethodB1 Method: Carbamoylation (Stable Urea Mimic) PathB->MethodB1 Isocyanates MethodB2 Method: Esterification (Prodrug/Lipophilicity) PathB->MethodB2 Anhydrides Screen Biological Screening (HTS/DEL) MethodA1->Screen MethodA2->Screen MethodB1->Screen MethodB2->Screen

Figure 1: Decision tree for the derivatization of the gem-disubstituted Ahpc scaffold.

Protocol A: Sterically Demanding Amide Coupling

Objective: Synthesis of amide libraries targeting the C4-COOH. Challenge: The tertiary carboxylic acid is poor at forming the active ester intermediate due to steric bulk. Solution: Use of HATU with HOAt (to boost kinetics) or conversion to Acyl Fluorides (TFFH) which are less sensitive to sterics than active esters.

Reagents & Materials
ComponentRoleSpecification
Scaffold Substrate1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (0.2 M in DMF)
Amine (R-NH₂) Diversity Element1.2 equivalents (Primary or Secondary)
HATU Coupling Agent1.5 equivalents (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
HOAt Additive1.5 equivalents (1-Hydroxy-7-azabenzotriazole)
DIPEA Base3.0 equivalents (Diisopropylethylamine)
DMF SolventAnhydrous, amine-free
Step-by-Step Methodology
  • Activation (Critical Step):

    • Dissolve the scaffold (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) followed by HATU (1.5 eq) and HOAt (1.5 eq).

    • Technical Note: Stir at 40°C for 30 minutes . Unlike standard couplings (RT), the tertiary acid requires thermal energy to form the O-At active ester efficiently.

  • Amine Addition:

    • Add the amine (1.2 eq).

    • Continue stirring at 40°C for 12–16 hours .

    • Checkpoint: Monitor by LC-MS. If conversion <50% after 4 hours, spike with an additional 0.5 eq of HATU.

  • Workup (Preserving the Tertiary Alcohol):

    • Dilute with EtOAc. Wash with saturated NH₄Cl (mild acid) rather than 1M HCl.

    • Warning: Strong acids (pH < 1) can induce elimination of the C4-OH to form the alkene (1-acetyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivative).

  • Purification:

    • Flash chromatography (DCM:MeOH gradient). The amide product is typically more polar than the starting material.

Protocol B: Functionalization of the Tertiary Hydroxyl

Objective: Modification of C4-OH to tune lipophilicity (LogD) or create prodrugs. Challenge: Tertiary alcohols are poor nucleophiles and prone to elimination. Etherification (Williamson) is generally not recommended due to competing elimination. Recommended Route: Carbamoylation or Steglich Esterification .

Mechanism of Action (Carbamoylation)

Reaction with isocyanates yields stable carbamates, which are excellent pharmacophores in CNS drugs (e.g., inhibiting hydrolysis).

Step-by-Step Methodology
  • Preparation:

    • Dissolve Scaffold (1.0 eq) in anhydrous THF (not DMF, to facilitate workup).

    • Add DBU (1.5 eq) as a non-nucleophilic base.

  • Reaction:

    • Add Isocyanate (R-N=C=O, 1.5 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 16 hours.

    • Catalysis: If the reaction is sluggish, add 10 mol% Dibutyltin Dilaurate (DBTDL) .

  • Quench:

    • Quench with minimal MeOH to scavenge excess isocyanate.

    • Evaporate solvent and purify via Prep-HPLC.

Quality Control & Troubleshooting

Analytical Markers:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad -COOH singlet (12-14 ppm) for amides. The C4-OH usually appears as a singlet around 5.0–5.5 ppm; its disappearance confirms O-functionalization.

  • LC-MS: Watch for the "Elimination Mass" [M - 18 + H]⁺. If this peak is dominant, the reaction conditions are too acidic or thermally aggressive.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Amide) Steric shielding of -COOHSwitch from HATU to TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acyl Fluoride in situ.
Elimination Product (Alkene) Acidic workup or high heatUse sat. NH₄Cl for washes. Keep reaction temp < 50°C.
No Reaction (Hydroxyl) Tertiary alcohol steric bulkUse NaH (2.0 eq) in THF to form the alkoxide before adding the electrophile (only for stable electrophiles).

References

  • Piperidine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Sterically Hindered Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[1][2][3][4]

    • Source: CHIMIA Intern
    • URL:[Link]

  • Acyl Fluorides for Difficult Couplings

    • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Biological Context (Opioid/NMDA)

    • Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common by-products in the synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid and their removal

Ticket ID: #SYN-4HP-002 Subject: Troubleshooting Impurities, Regioselectivity, and Isolation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-4HP-002 Subject: Troubleshooting Impurities, Regioselectivity, and Isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 25503-90-6) presents a classic chemoselectivity challenge. Users typically start with 4-hydroxypiperidine-4-carboxylic acid (often as the hydrochloride salt, CAS: 495414-65-8) and attempt N-acetylation.

The three most common failure modes reported to our center are:

  • Regioselectivity Failure: Formation of the O-acetyl or N,O-diacetyl by-products due to over-acylation.

  • Isolation Failure: Difficulty separating the highly polar, water-soluble product from inorganic salts (NaCl/KCl) generated during neutralization.

  • Analytical Confusion: Inability to distinguish between the N-acetyl target and O-acetyl impurities via standard HPLC/LC-MS methods.

This guide details the mechanistic causes of these issues and provides validated protocols for their resolution.

Module 1: The O-Acetylation Issue (Regioselectivity)

The Problem

You observe a product with a molecular weight corresponding to the di-acetylated species (+42 Da shift from target) or a mixture where the target yield is low.

Root Cause Analysis

The starting material contains three nucleophiles: the secondary amine (N), the tertiary hydroxyl (O), and the carboxylate (COO-).

  • Kinetic Control: The amine is the most nucleophilic and should react first.

  • Thermodynamic Drift: Under forcing conditions (excess acetic anhydride, high heat, or DMAP catalysis), the tertiary alcohol at C4—though sterically hindered—will undergo acetylation.

  • Mixed Anhydrides: The carboxylic acid can form a mixed anhydride with acetic anhydride, which is usually transient but can lead to side reactions if not quenched.

Troubleshooting Protocol: Selective N-Acetylation

To prevent O-acetylation, you must operate under Schotten-Baumann conditions or controlled pH aqueous environments.

Step-by-Step Optimization:

  • Solvent System: Use Water/THF (1:1) or Water/Dioxane. Avoid neat acetic anhydride.

  • pH Control (Critical): Maintain pH between 8.0 and 9.0 .

    • Why? Below pH 7, the amine is protonated (ammonium) and unreactive. Above pH 10, the hydrolysis of acetic anhydride accelerates, requiring large excesses that drive O-acetylation.

  • Temperature: Keep the reaction at 0°C to 5°C . The activation energy for N-acetylation is lower than O-acetylation; low temperature favors the kinetic N-product.

Rescue Protocol: Selective Hydrolysis

If you have already formed the N,O-diacetyl impurity, you do not need to discard the batch. The ester (O-Ac) is significantly more labile to base hydrolysis than the amide (N-Ac).

  • Procedure: Treat the crude mixture with 2.0 equivalents of LiOH in MeOH/Water at room temperature for 1–2 hours. Monitor by TLC/LC-MS. The O-acetyl group will cleave, reverting the impurity back to the desired target.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the "Rescue" loop.

AcetylationPathways Start 4-Hydroxy-4-carboxypiperidine (Starting Material) Target 1-Acetyl-4-hydroxy- piperidine-4-carboxylic acid (TARGET) Start->Target 1.0 eq Ac2O, 0°C pH 8-9 (Kinetic) Impurity 1-Acetyl-4-acetoxy- piperidine-4-carboxylic acid (O-Acetyl Impurity) Start->Impurity Excess Ac2O, Heat DMAP (Thermodynamic) Target->Impurity Over-acetylation Impurity->Target Rescue: LiOH/MeOH (Selective Hydrolysis)

Caption: Kinetic vs. thermodynamic acetylation pathways. Note the "Rescue" pathway (Yellow) allowing conversion of the impurity back to the target.

Module 2: Salt Removal & Isolation (The "Ash" Problem)

The Problem

The product is a highly polar organic acid.[1] After neutralizing the HCl salt of the starting material with NaOH or Na2CO3, the reaction mixture contains stoichiometric amounts of NaCl. Standard organic extraction (EtOAc/Water) often fails because the product remains in the aqueous phase.

By-product Profile: Inorganic Salts
  • Identity: NaCl, NaOAc, or Potassium salts.

  • Impact: High "Ash" content in elemental analysis; interference with subsequent coupling reactions (e.g., amide coupling for library synthesis).

Troubleshooting Protocol: Isolation Strategy

Do not rely on standard extraction. Use Ion Exchange Chromatography or Salting-Out Extraction .

Method A: Ion Exchange (Recommended for High Purity)

Since the product is an acid (pKa ~4.5), it can be captured on a weak basic anion exchange resin or passed through a strong cation exchange resin depending on pH.

  • Resin: Use a strong cation exchange resin (e.g., Dowex 50W) in the H+ form.

  • Loading: Acidify the reaction mixture to pH 2 and load onto the column. The inorganic cations (Na+) will bind, but the amino acid derivative (now an amide) might have different affinity.

    • Correction: A better approach for N-acetylated amino acids is Anion Exchange . Use a resin like Amberlite IRA-400 (OH- form) .

  • Process:

    • Load the crude aqueous solution. The Carboxylic acid binds to the resin. Neutral impurities and cations (Na+) pass through.

    • Wash with water.[2]

    • Elute with 1M Formic Acid or Acetic Acid.

    • Lyophilize the eluent to remove the volatile acid and isolate the pure product.

Method B: Solubility Switch (For Scale-up)
  • Evaporate the reaction mixture to dryness (obtaining a solid mix of Product + Salts).

  • Trituration: Add dry Ethanol or Isopropanol (IPA).

    • Solubility Logic: The organic product is soluble in hot ethanol; NaCl is virtually insoluble.

  • Filter the hot suspension to remove NaCl.

  • Concentrate the filtrate to crystallize the product.

PurificationWorkflow Crude Crude Reaction Mix (Product + NaCl + Water) Evap Evaporate to Dryness Crude->Evap Solvent Add Hot Ethanol/IPA Evap->Solvent Filter Hot Filtration Solvent->Filter Solid Solid Residue (Inorganic Salts - Discard) Filter->Solid Retentate Filtrate Filtrate (Product in Alcohol) Filter->Filtrate Permeate Final Crystallization/Evaporation (Pure Target) Filtrate->Final

Caption: Desalting workflow using solubility differences (Method B). This avoids expensive resins for kilogram-scale batches.

Module 3: Analytical Data & Verification

Distinguishing Impurities

Users often struggle to differentiate the target from the O-acetyl impurity using standard LC-MS because both ionize similarly.

FeatureTarget (N-Acetyl)Impurity (N,O-Diacetyl)
Mass (M+H)+ 188.1230.1
1H NMR (Methyls) Single singlet ~2.0-2.1 ppmTwo singlets: ~2.0 ppm (N-Ac) AND ~2.15 ppm (O-Ac)
IR Spectroscopy Amide band (~1640 cm⁻¹) + Acid (~1710 cm⁻¹)Amide (~1640) + Acid (~1710) + Ester (~1735-1750 cm⁻¹)
Solubility High in Water, Low in DCMModerate in DCM, Lower in Water
FAQ: Common User Questions

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: We advise against it. Acetyl chloride is much more aggressive and generates HCl, which drops the pH rapidly, protonating the amine and stopping the reaction (or requiring massive amounts of base). Acetic anhydride allows for a smoother, more controllable reaction under aqueous conditions.

Q: My product is an oil that won't crystallize. Why? A: This is likely due to residual water or acetic acid. The product is hygroscopic.

  • Fix: Azeotrope with toluene 3 times to remove water/acetic acid. Then attempt crystallization from Acetone/Ethanol.

Q: Why is the carboxylic acid proton invisible in NMR? A: In deuterated methanol (MeOD) or D2O, the carboxylic acid proton exchanges rapidly and will not be seen. This is normal. Do not assume decarboxylation has occurred based solely on this. Check Carbon-13 NMR for the carbonyl peak at ~175 ppm.

References

  • Chemical Identity: 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) and 4-Hydroxypiperidine-4-carboxylic acid hydrochloride (CAS 495414-65-8). PubChem Compound Summary.

  • General Acetylation Methodology: "Process for the preparation of N-acetylated amino acids." U.S. Patent Literature regarding Schotten-Baumann conditions for amino acids.

  • Purification of Zwitterions: "Separation of Amino Acids and Organic Acids using Ion Exchange." Bio-Rad Technical Bulletins / Dowex User Manuals.

  • Analytical Methods: "Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Optimization

Technical Support Center: Purification of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Topic: Purification & Isolation Protocols Ticket ID: PUR-25503-90-6 Status: Open Support Level: Tier 3 (Senior Scientist) Welcome to the Purification Support Hub You are likely working with 1-Acetyl-4-hydroxypiperidine-4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation Protocols Ticket ID: PUR-25503-90-6 Status: Open Support Level: Tier 3 (Senior Scientist)

Welcome to the Purification Support Hub

You are likely working with 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS: 25503-90-6).[1] This intermediate presents a classic "polar trap" in organic synthesis: it is highly water-soluble, non-volatile, and often contaminated with inorganic salts (NaCl, NH₄Cl) from the hydrolysis of its cyanohydrin precursor.

This guide treats your purification challenges as specific "Support Tickets." Select the issue below that matches your current bottleneck.

Ticket #01: The "Salt Trap" (Desalting the Crude Hydrolysate)

User Problem: "I hydrolyzed 1-acetyl-4-piperidone cyanohydrin with HCl/NaOH. My NMR shows the product, but it's 50% inorganic salt by weight. I can't extract it into DCM or Ethyl Acetate."

Diagnosis: The N-acetyl group masks the basicity of the piperidine nitrogen, while the carboxylic acid and hydroxyl groups render the molecule highly polar (LogP ~0.33) [1]. Standard organic extraction will fail because the partition coefficient heavily favors the aqueous phase. You need a Resin-Based Capture Strategy .

Resolution Protocol: Anion Exchange Chromatography

Since your target is a carboxylic acid (pKa ≈ 3.8), we will use a Weak Base Anion Exchange Resin to bind the product while washing away neutral inorganic salts.

Reagents & Materials:

  • Resin: Weak Base Anion Exchanger (e.g., Amberlite IRA-67 or Dowex 66) in free base form.

  • Eluent A: Deionized Water (HPLC grade).

  • Eluent B: 1M Formic Acid or 1M Acetic Acid.

Step-by-Step Workflow:

  • Resin Preparation: Pack the column and wash with 3 Bed Volumes (BV) of water.

  • Loading: Adjust your crude aqueous solution to pH 5.0–6.0 (ensure the carboxylic acid is deprotonated to R-COO⁻). Load this onto the column.

    • Mechanism:[2][3][4] The R-COO⁻ binds to the protonated tertiary amines on the resin. Neutral salts (NaCl, Na₂SO₄) pass through the void volume.

  • Washing: Flush with 3–5 BV of Deionized Water. Monitor conductivity; wash until the effluent conductivity approaches zero (indicating salts are gone).

  • Elution: Switch to 1M Formic Acid .

    • Mechanism:[2][3][4] The acid protonates the carboxylate (R-COOH), breaking the ionic bond with the resin. The product elutes as the free acid.

  • Isolation: Lyophilize the acidic fractions. Formic acid is volatile and will be removed, leaving the salt-free product.

Visual Workflow (Graphviz):

IonExchange start Crude Hydrolysate (Product + NaCl/NH4Cl) adjust Adjust pH to 5.5 (Target: R-COO-) start->adjust load Load onto Weak Base Anion Resin (Free Base) adjust->load wash Wash with Water (Elutes Neutral Salts) load->wash Salts pass through elute Elute with 1M Formic Acid wash->elute Conductivity ~0 finish Lyophilize Eluate (Pure Free Acid) elute->finish Product Release

Caption: Anion exchange chromatography strategy for separating polar carboxylic acids from neutral inorganic salts.

Ticket #02: Product "Oiling Out" During Crystallization

User Problem: "I have desalted the material, but when I try to crystallize it, it separates as a sticky oil or gum instead of a white solid."

Diagnosis: This molecule has a flexible piperidine ring and multiple hydrogen-bonding sites (OH, COOH, Amide), leading to a high tendency for supersaturation and "oiling out" (liquid-liquid phase separation) before nucleation occurs.

Resolution Protocol: Anti-Solvent Controlled Precipitation

You must decouple the saturation event from the nucleation event.

Recommended Solvent System:

  • Good Solvent: Water (Minimum volume).

  • Anti-Solvent: Acetone or Isopropanol (IPA).

The "Cloud Point" Method:

  • Dissolution: Dissolve the crude oil/gum in the minimum amount of water at room temperature. It should be a viscous syrup.

  • Primary Addition: Add Acetone dropwise with vigorous stirring until the solution turns slightly turbid (cloud point).

  • Healing: Add just enough water (drops) to make it clear again.

  • Seeding (Critical): Add a few crystals of pure product (if available) or scratch the glass wall.

  • Secondary Addition: Slowly add Acetone (over 1 hour) while cooling the vessel to 0°C.

  • Filtration: Filter the white precipitate immediately. Wash with cold Acetone.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Sticky Gum Cooling too fast; Anti-solvent added too quickly.Re-dissolve by heating. Add anti-solvent slower. Use high-shear stirring.
No Precipitate Too much water (Good solvent).Rotovap to reduce volume. The water content is critical; keep it <10% of total vol.
Yellow Color Oligomer impurities.Treat aqueous solution with Activated Carbon (5% w/w) at 50°C for 30 min before crystallization.
Ticket #03: Achieving >99.5% Purity (The Ester Route)[3]

User Problem: "I need pharma-grade purity (>99.5%). The ion exchange and crystallization get me to 95%, but trace impurities persist."

Diagnosis: Polar impurities often co-elute/co-crystallize with polar products. To break this, we temporarily change the physical properties of the molecule by masking the polar carboxylic acid.

Resolution Protocol: The Protection-Deprotection Loop

Convert the acid to an ester (making it organic-soluble), purify the ester, then hydrolyze.

Workflow:

  • Esterification: Reflux crude acid in Ethanol with catalytic H₂SO₄.

    • Result: Ethyl 1-acetyl-4-hydroxypiperidine-4-carboxylate.

    • Benefit: This ester is soluble in Dichloromethane (DCM) or Ethyl Acetate.

  • Extraction: Partition the reaction mix between DCM and saturated NaHCO₃. The impurities (salts, polar byproducts) stay in water; your product moves to DCM.

  • Distillation/Crystallization: The ethyl ester can be distilled (high vacuum) or crystallized (Hexane/Ethyl Acetate), achieving very high purity.

  • Hydrolysis: Stir the pure ester in 1M NaOH (1.1 eq) at room temperature for 2 hours.

  • Final Isolation: Acidify to pH 2 with HCl, evaporate to dryness, and extract/crystallize using the method in Ticket #02.

Process Logic Diagram (Graphviz):

EsterRoute Crude Crude Acid (90% Purity) Ester Ethyl Ester (Organic Soluble) Crude->Ester EtOH/H+ PureEster Purified Ester (>99.8%) Ester->PureEster DCM Extraction & Crystallization Final Final Acid (>99.5%) PureEster->Final NaOH Hydrolysis

Caption: The "Ester Loop" strategy for upgrading purity by temporarily altering solubility profiles.

Frequently Asked Questions (FAQ)

Q: Can I use Cation Exchange resin instead? A: Generally, no. While strong cation exchange (SCX) is used for amino acids, your molecule is N-acetylated. The amide nitrogen is not basic enough to bind effectively to SCX resins in the presence of competing cations like Na⁺ or NH₄⁺. The carboxylic acid functionality dictates that Anion Exchange is the superior logic [2].

Q: What is the solubility profile for solvent selection? A:

  • Soluble: Water, Methanol, Ethanol (hot), Acetic Acid.

  • Sparingly Soluble: Ethanol (cold), THF.

  • Insoluble: Acetone, Ethyl Acetate, Dichloromethane, Hexane, Ether.

Q: My product is turning pink/brown upon drying. A: This indicates oxidation of trace phenolic impurities or unreacted cyanohydrin derivatives. Ensure your hydrolysis step was complete (no cyanide residues). Perform a carbon filtration step (activated charcoal) on the aqueous solution before the final crystallization.

References
  • PubChem. (2025).[1] 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3.[1][5] National Library of Medicine. Link

  • Diaion. (n.d.). Separation and Refining of Amino Acids and Organic Acids using Ion Exchange Resins. Mitsubishi Chemical Corporation. Link

  • Google Patents. (2015). Process for Preparation of Piperidine Carboxylic Acid Derivatives (US8697876B2). Link

  • ChemicalBook. (2024). 1-Acetyl-4-piperidinecarboxylic acid Properties and Solubility. Link

Sources

Troubleshooting

Troubleshooting low yields in amide coupling reactions involving hindered piperidines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with amide bond formation when sterically hindered piperidines (e.g., 2,2,6,6-tetramethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with amide bond formation when sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine or 2-substituted piperidines) are involved.

Standard peptide coupling conditions often fail in these scenarios due to severe steric clashes and altered nucleophilicity. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating, field-proven protocols to rescue your yields.

Diagnostic Workflow for Low Yields

Before changing reagents, you must determine why the reaction is failing. The decision tree below outlines the primary diagnostic logic based on LC-MS monitoring of your crude reaction mixture.

G start Low Amide Yield with Hindered Piperidine check_sm LC-MS Check: Are Starting Materials Consumed? start->check_sm sm_no No / Very Slow Conversion check_sm->sm_no Unreacted sm_yes Yes, but low product yield check_sm->sm_yes Consumed act_issue Diagnosis: Poor Activation or Severe Steric Clash sm_no->act_issue side_rxn Diagnosis: Side Reactions (e.g., Guanidinylation) sm_yes->side_rxn sol_fluoride Action: Switch to Acyl Fluorides (TCFH, BTFFH) or Acid Chlorides act_issue->sol_fluoride sol_phos Action: Switch to Phosphonium Reagents (PyAOP) or Pre-activate side_rxn->sol_phos

Diagnostic workflow for troubleshooting low yields in sterically hindered amide couplings.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt and DCC methods are failing completely. The starting materials just sit there. Why?

A: This is a classic case of steric clash. Traditional coupling reagents like EDC or DCC activate the carboxylic acid to form an O-acylisourea, which is then trapped by HOBt or HOAt to form an activated ester[1]. However, these activated esters are incredibly bulky. When a sterically hindered piperidine attempts a nucleophilic attack on this bulky carbonyl carbon, the activation energy barrier is simply too high[2].

The Fix: You must transition to a smaller, highly electrophilic activated intermediate. Acyl fluorides (generated in situ using reagents like BTFFH or TCFH) are ideal[3][4]. Unlike acid chlorides, acyl fluorides are uniquely stable to hydrolysis but remain highly reactive toward hindered amines due to the strong electron-withdrawing nature of fluorine and its minimal steric footprint[5].

Q2: I switched to HATU, but now my piperidine is being consumed rapidly, yet I still get very little desired amide. I see a large +99 Da (or similar) mass adduct on LC-MS. What is happening?

A: You are observing guanidinylation . HATU and HBTU are uronium salts. In a standard reaction, they activate the carboxylic acid rapidly. However, if your carboxylic acid is also sterically hindered, the activation step becomes sluggish. This leaves the highly electrophilic HATU reagent exposed in solution. Your hindered piperidine, finding the acid too difficult to attack, will instead attack the uronium salt directly, forming a stable, dead-end guanidinium byproduct[6].

The Fix: Switch to a phosphonium-based coupling reagent like PyAOP or PyBOP [6][7]. Phosphonium reagents activate acids with similar efficiency to uronium salts but cannot react with amines to form guanidinium byproducts, completely eliminating this side reaction[6].

G acid Sterically Hindered Carboxylic Acid active_ester Activated Ester (OAt / OBt) acid->active_ester Base, HATU (Slow Step) hatu HATU / HBTU (Uronium Reagent) guanidine Guanidinium Byproduct (Dead-End) hatu->guanidine amine Hindered Piperidine (Amine) amine->guanidine Direct Attack (Fast Step) product Desired Amide active_ester->product + Amine

Competing pathways in uronium-mediated coupling leading to guanidinylation side reactions.

Q3: I have an alpha-chiral center on my carboxylic acid. How do I force this hindered coupling to completion without causing epimerization?

A: This is the most challenging scenario. Forcing conditions (like generating an acid chloride via oxalyl chloride and heating) will almost certainly lead to ketene or azlactone formation, resulting in racemization[8].

The Fix: Use CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) with N-methylmorpholine (NMM). CDMT forms a reactive triazine ester that is highly effective for sterically hindered primary and secondary amines while heavily suppressing epimerization[8]. Alternatively, in situ acyl fluorides (via BTFFH) also demonstrate lower epimerization rates compared to acid chlorides while maintaining the necessary reactivity[5].

Quantitative Data Summary: Reagent Selection Matrix

Use this table to select the appropriate reagent based on your specific substrate constraints.

Coupling Reagent / MethodSteric ToleranceGuanidinylation RiskEpimerization RiskTypical Yield (Hindered Systems)Best Use Case
EDC/HOBt Very LowNoneLow< 10%[4]Unhindered, standard couplings.
HATU / DIPEA ModerateHigh [6]Low20 - 40%Moderately hindered acids; pre-activation required.
PyAOP / DIPEA HighNone [6]Low60 - 85%[7]Hindered amines where HATU causes guanidinylation.
BTFFH (Acyl Fluoride) Very High NoneModerate71 - 91%[4]Extreme steric clash; electron-deficient amines[3].
Acid Chloride (Oxalyl Cl) Very High NoneHigh [8]70 - 95%Non-chiral acids requiring maximum electrophilicity.
CDMT / NMM HighNoneVery Low [8]65 - 90%Chiral acids prone to racemization.

Validated Experimental Protocols

Protocol A: In Situ Acyl Fluoride Coupling via BTFFH

Designed for extreme steric hindrance where standard activated esters fail[3][4].

Self-Validation Checkpoint: Acyl fluorides are stable enough to be observed by LC-MS or


F NMR. Do not add the amine until the activated intermediate is confirmed.
  • Activation: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 30–60 minutes.

  • Verification: Sample 5

    
    L into MeOH. Analyze via LC-MS to confirm the complete disappearance of the starting acid and the formation of the methyl ester (which forms instantly from the acyl fluoride in MeOH).
    
  • Coupling: Once activation is confirmed, add the hindered piperidine (1.1 to 1.5 eq).

  • Heating: If the reaction stalls at room temperature, swap the solvent to anhydrous DCE or Toluene and heat to 80 °C for 12–24 hours[3][4].

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , dry over Na
    
    
    SO
    
    
    , and purify via silica gel chromatography.
Protocol B: Phosphonium-Mediated Coupling via PyAOP

Designed to prevent guanidinylation side-reactions associated with HATU/HBTU[6][7].

  • Pre-Activation: In an oven-dried flask under N

    
    , dissolve the carboxylic acid (1.0 eq) and PyAOP (1.1 eq) in anhydrous DMF (0.1 M).
    
  • Base Addition: Add DIPEA (3.0 eq). Stir at room temperature for exactly 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the hindered piperidine (1.1 eq) in a single portion.

  • Reaction: Stir at room temperature. Monitor by LC-MS. Because PyAOP does not react with the amine, the reaction can be left for extended periods (up to 48 hours) or gently warmed to 50 °C without risking reagent-derived byproducts.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF and phosphine oxide byproducts), followed by brine. Dry and concentrate for purification.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Amide Chain Limitations – Addressing with Unique Reactants Patsnap Eureka URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry Blog (RSC Publishing) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL: [Link]

Sources

Optimization

Stability and degradation pathways of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in solution

This technical guide details the stability profile and degradation pathways of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a functionalized piperidine scaffold often used as a metabolic reference standard or synthet...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile and degradation pathways of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a functionalized piperidine scaffold often used as a metabolic reference standard or synthetic intermediate.

The content is structured to support root-cause analysis for researchers observing unexpected impurities or assay drift.

[1]

Compound Architecture & Vulnerabilities

To predict stability, we must first analyze the functional groups. This molecule possesses three distinct reactive centers:

  • N-Acetyl Group (Amide): A kinetic stabilizer for the amine, but susceptible to hydrolysis under pH extremes.

  • Tertiary Alcohol (C4 Position): Located geminal to the carboxylic acid. This creates a sterically crowded center prone to elimination (dehydration).

  • Carboxylic Acid (C4 Position): Provides acidic character and can participate in intermolecular esterification or decarboxylation under extreme stress.

Key Stability Insight: Unlike simple piperidines, the gem-disubstituted C4 center is the primary source of instability. The tertiary alcohol is activated by the adjacent carboxylic acid, making dehydration a thermodynamically favorable pathway that yields a conjugated


-unsaturated acid.

Primary Degradation Pathways[2][3]

Pathway A: Acid-Catalyzed Dehydration (Dominant Thermal/Acidic Mode)

Under acidic conditions or elevated temperatures (>40°C), the tertiary hydroxyl group protonates and leaves as water. This generates a carbocation at C4, which rapidly eliminates a proton from C3 or C5 to form the alkene.

  • Mechanism: E1 elimination.

  • Product: 1-Acetyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid .

  • Detection: Mass shift of -18 Da (Loss of

    
    ).
    
  • Risk Factor: High. The resulting double bond is conjugated with the carboxylic acid, providing a thermodynamic driving force.

Pathway B: Amide Hydrolysis (pH-Dependent Mode)

The N-acetyl bond is stable at neutral pH but hydrolyzes in strong acid (pH < 2) or strong base (pH > 10).

  • Mechanism: Nucleophilic acyl substitution.

  • Product: 4-Hydroxypiperidine-4-carboxylic acid (zwitterionic form) + Acetic Acid.

  • Detection: Mass shift of -42 Da (Loss of Acetyl group).

  • Risk Factor: Moderate (requires extreme pH).

Pathway C: Solvent-Mediated Esterification (Artifact Mode)

If dissolved in alcohols (Methanol, Ethanol) without buffering, the carboxylic acid can undergo Fischer esterification.

  • Product: Methyl or Ethyl ester of the parent.

  • Detection: Mass shift of +14 Da (Methyl) or +28 Da (Ethyl).

Visualizing the Degradation Tree

The following diagram maps the parent compound to its degradation products based on stress conditions.

DegradationPathways cluster_legend Reaction Conditions Parent 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid (MW: 187.2) Dehydration 1-Acetyl-1,2,3,6-tetrahydro- pyridine-4-carboxylic acid (Alkene Formation) Parent->Dehydration Acid / Heat (>40°C) Loss of H2O (-18 Da) Hydrolysis 4-Hydroxypiperidine- 4-carboxylic acid (Deacetylation) Parent->Hydrolysis Strong Acid/Base (pH <2 or >10) Ester Methyl/Ethyl Ester (Solvent Artifact) Parent->Ester MeOH/EtOH Solvent Trace Acid Thermodynamically Favored Thermodynamically Favored

Caption: Degradation logic tree. Red path indicates the most thermodynamically probable degradation route (Dehydration) due to conjugation stabilization.

Troubleshooting & FAQs

Scenario 1: LC-MS Identification of Impurities

Q: I see a new peak eluting after the main peak with a mass of [M-18]. What is it? A: This is the dehydrated alkene (1-Acetyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid).

  • Cause: Thermal stress during sample prep (e.g., drying down at high heat) or acidic mobile phases.

  • Fix: Lower the evaporation temperature (<35°C). Ensure autosampler is cooled to 4°C.

Q: I see a peak eluting earlier (at the void volume) with a mass of [M-42]. A: This is the deacetylated amine (4-Hydroxypiperidine-4-carboxylic acid).

  • Cause: The sample was likely exposed to extreme pH or stored in water for too long. The amine is highly polar and zwitterionic, causing it to elute early on reverse-phase columns.

  • Fix: Use a buffered solvent (pH 6-7) for dissolution. Avoid storing in 0.1% Formic Acid/TFA for >24 hours.

Scenario 2: Assay Drift

Q: My calibration curve slope is decreasing over time. Is the compound precipitating? A: While precipitation is possible, lactonization is a common false assumption.

  • Technical Note: Intramolecular lactonization is impossible for this molecule because the hydroxyl and carboxyl groups are geminal (on the same carbon). They cannot bend to form a ring.

  • Check: Check for intermolecular dimerization (mass 2x - H2O) or simple degradation.

Scenario 3: Solvent Compatibility

Q: Can I store the stock solution in Methanol? A: No. Carboxylic acids in methanol can slowly form methyl esters, especially if the sample is slightly acidic.

  • Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions. These are non-nucleophilic and prevent esterification.

Quantitative Stability Data (Summary)

Stress ConditionPrimary DegradantMechanismRisk Level
Acid (0.1 M HCl, RT) Dehydrated AlkeneE1 EliminationHigh
Base (0.1 M NaOH, RT) Deacetylated AmineAmide HydrolysisHigh
Heat (60°C, Neutral) Dehydrated AlkeneThermal EliminationModerate
Light (UV-VIS) N-Oxide (Trace)Photo-oxidationLow
Solvent (Methanol) Methyl EsterFischer EsterificationModerate

Analytical Workflow for Impurity ID

Use this decision tree to identify unknown peaks in your chromatogram.

AnalyticalWorkflow Start Unknown Peak Detected CheckMass Check Delta Mass (vs Parent) Start->CheckMass M_minus_18 Delta = -18 Da (Dehydration) CheckMass->M_minus_18 Loss of H2O M_minus_42 Delta = -42 Da (Hydrolysis) CheckMass->M_minus_42 Loss of Acetyl M_plus_14 Delta = +14/28 Da (Esterification) CheckMass->M_plus_14 Gain of Alkyl Action1 Reduce Acid/Heat in Prep M_minus_18->Action1 Action2 Check pH Buffer System M_minus_42->Action2 Action3 Change Solvent to ACN/DMSO M_plus_14->Action3

Caption: Rapid diagnostic workflow for LC-MS data interpretation.

References

  • BenchChem. Stability issues of 1-Acetylpiperidine-4-carbohydrazide in solution. (General amide hydrolysis and piperidine stability principles).

  • Ozturk, S. et al. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. J. Chem. Soc. Pak., Vol. 44, No. 02, 2022.[1][2][3] (Amide hydrolysis kinetics).

  • Venkatesh, D. N. et al. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. (Dehydration of piperidine/cyclohexene derivatives).

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid (Compound Summary). (Structural analog data).

  • Sigma-Aldrich. 4-Hydroxypiperidine-4-carboxylic acid hydrochloride Product Information. (Hydrolysis product properties).[1][4][5]

Sources

Troubleshooting

Preventing side reactions during the functionalization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Welcome to the technical support center for the functionalization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and prevent unwanted side reactions during your experiments.

Understanding the Challenges

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a valuable building block due to its rigid scaffold and two orthogonal functional groups: a tertiary alcohol and a carboxylic acid. However, this very structure presents a unique set of challenges. The steric hindrance around the quaternary C4 carbon makes both the hydroxyl and carboxyl groups less reactive. Furthermore, their proximity can lead to undesired intramolecular reactions. This guide will walk you through these potential pitfalls and offer field-proven solutions.

Troubleshooting Guide & FAQs

Section 1: Esterification of the Carboxylic Acid

Esterifying the carboxylic acid moiety is a common first step in elaborating this scaffold. However, the adjacent sterically bulky tertiary alcohol can pose significant challenges.

FAQ 1: My standard Fischer esterification (acid-catalyzed with alcohol) is failing or giving very low yields. What is happening?

Answer: Standard Fischer esterification is often ineffective for this substrate for two primary reasons:

  • Steric Hindrance: The quaternary center crowds the carboxylic acid, making it difficult for the alcohol to attack the carbonyl carbon.

  • Dehydration of the Tertiary Alcohol: The strongly acidic conditions and heat required for Fischer esterification can easily lead to the dehydration of the tertiary alcohol, forming an undesired alkene byproduct.[1]

Troubleshooting Protocol 1: Carbodiimide-Mediated Esterification

A much milder and more effective approach is to use a carbodiimide coupling agent, which activates the carboxylic acid in situ.

Common Problem: Low yield and formation of a persistent white precipitate that is not my product.

Likely Cause: You are likely observing the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges before the alcohol can react.[2][3][4][5] This side reaction is more prevalent with sterically hindered alcohols and carboxylic acids.

Solution:

  • Use a Nucleophilic Catalyst: The addition of 4-(Dimethylamino)pyridine (DMAP) or 4-(Pyrrolidino)pyridine (PPY) is crucial.[6] These catalysts intercept the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is more readily attacked by the alcohol and less prone to rearrangement.

  • Optimize Reagent Stoichiometry: Use a slight excess of the alcohol (1.2-1.5 equivalents) and the carbodiimide (1.1-1.2 equivalents), with a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Temperature Control: Perform the reaction at 0°C to room temperature. Elevated temperatures can favor the formation of the N-acylurea byproduct.

Recommended Protocol: DCC/DMAP Mediated Esterification

Parameter Recommendation Rationale
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)Efficiently activates the carboxylic acid. DIC is often preferred as the diisopropylurea byproduct is more soluble in organic solvents, simplifying purification.[3]
Catalyst 4-(Dimethylamino)pyridine (DMAP)Accelerates the reaction and minimizes N-acylurea formation.[6]
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents are essential to prevent hydrolysis of the activated intermediate.
Temperature 0°C to Room TemperatureMinimizes side reactions.
Stoichiometry Acid (1.0 eq), Alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq)Balances reaction efficiency with minimizing byproducts.

FAQ 2: Carbodiimide coupling is still not working for my very hindered alcohol. Are there other options?

Answer: For extremely challenging esterifications involving sterically demanding alcohols, you may need to consider more specialized techniques.

Alternative 1: The Mitsunobu Reaction

The Mitsunobu reaction activates the alcohol, not the carboxylic acid, which can be advantageous for this system.[7][8][9][10][11] It proceeds with an inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for our achiral tertiary alcohol.

Key Considerations:

  • Reagents: Requires triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Drawbacks: The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. Generally, the Mitsunobu reaction is less effective for tertiary alcohols.[9][11] However, modified protocols for tertiary alcohols have been reported.[7]

Alternative 2: Conversion to an Acid Chloride

Converting the carboxylic acid to a more reactive acid chloride can facilitate esterification.

Protocol:

  • React 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid with oxalyl chloride or thionyl chloride in an anhydrous aprotic solvent like DCM at 0°C.

  • After the reaction is complete (monitor by IR for disappearance of the broad O-H stretch of the carboxylic acid), carefully remove the excess reagent and solvent in vacuo.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and react it with the desired alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine.[12][13][14]

Caution: This method is harsh and can promote dehydration of the tertiary alcohol. It is critical to maintain low temperatures and use the acid chloride immediately after its formation.

Section 2: Amide Bond Formation

Forming an amide bond with the carboxylic acid is another key transformation. Similar to esterification, steric hindrance is a major hurdle.

FAQ 3: My amide coupling reaction is sluggish and gives low yields. How can I improve it?

Answer: Amide bond formation with this substrate requires highly efficient coupling reagents designed for hindered systems. Standard carbodiimides like DCC or EDC alone are often insufficient.

Troubleshooting Protocol 2: Uronium/Phosphonium Salt-Based Coupling

Uronium and phosphonium-based coupling reagents are generally more reactive and efficient than carbodiimides for challenging couplings.

Common Problem: Low yield of the desired amide, with starting materials consumed.

Likely Cause:

  • Insufficient Activation: The coupling reagent may not be potent enough to overcome the steric hindrance.

  • Guanidinylation of the Amine: If using a uronium reagent (like HATU or HBTU) in large excess, it can react with your amine starting material to form an unreactive guanidinium species.

Solution:

  • Select a High-Potency Coupling Reagent:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for hindered couplings and is known to suppress racemization.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based alternative that does not cause guanidinylation.

  • Use an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt) can accelerate the coupling and reduce side reactions. HATU already contains the HOAt moiety.

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the amine and neutralize acidic byproducts without causing side reactions.

  • Stoichiometry: Use near-stoichiometric amounts of the coupling reagent (1.05-1.1 equivalents) to avoid side reactions like guanidinylation.

Recommended Protocol: HATU-Mediated Amidation

Parameter Recommendation Rationale
Coupling Agent HATUHighly effective for sterically hindered substrates.
Base N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic and sterically hindered, preventing side reactions.
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents that are excellent for this type of reaction.
Temperature 0°C to Room TemperatureStandard conditions for HATU couplings.
Stoichiometry Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.0-3.0 eq)Ensures efficient coupling while minimizing side reactions.
Section 3: Potential Side Reactions & Prevention

FAQ 4: I'm observing a new product with a different mass spectrum that suggests the loss of water. What is it and how can I prevent it?

Answer: You are likely observing one of two potential side reactions: intramolecular lactonization or dehydration of the tertiary alcohol.

1. Intramolecular Lactonization

Under activating conditions (e.g., with carbodiimides), the tertiary alcohol can act as an internal nucleophile, attacking the activated carboxylic acid to form a spirocyclic lactone. This is a type of intramolecular esterification.[15][16][17]

G cluster_key Key k1 Desired Pathway k2 Side Reaction Desired Side B B C C B->C D D B->D

Prevention Strategies:

  • Low Temperatures: Keep the reaction temperature at 0°C or below to disfavor the intramolecular cyclization.

  • Rapid Addition of Nucleophile: Add the external amine or alcohol to the reaction mixture immediately after the carboxylic acid has been activated. This ensures the activated intermediate is trapped by the desired nucleophile before it can cyclize.

  • Protecting the Hydroxyl Group: If lactonization is a persistent issue, consider protecting the tertiary alcohol before attempting to functionalize the carboxylic acid (see Section 4).

2. Dehydration to an Alkene

Under acidic and/or high-temperature conditions, the tertiary alcohol can be eliminated to form an alkene.[1]

Prevention Strategies:

  • Avoid Strong Acids and High Temperatures: This is why Fischer esterification is not recommended.

  • Use Mild Coupling Conditions: Carbodiimide and uronium/phosphonium salt-based methods at or below room temperature are generally safe from this side reaction.

Section 4: Orthogonal Protecting Group Strategies

To selectively functionalize one group while the other remains inert, an orthogonal protecting group strategy is essential.[18][19][20]

FAQ 5: How can I selectively react the carboxylic acid without interference from the tertiary alcohol?

Answer: Protect the tertiary alcohol as a silyl ether.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS) Ether

  • Protection: React the starting material with tert-Butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole in an anhydrous solvent such as DMF.[21][22]

  • Stability: The TBDMS group is stable to the basic and mildly acidic conditions used in most amide and ester coupling reactions.

  • Deprotection: The TBDMS group can be selectively removed using a fluoride source, such as Tetrabutylammonium fluoride (TBAF) in THF, without affecting the ester, amide, or the N-acetyl group.[22]

G

FAQ 6: How can I selectively react the tertiary alcohol?

Answer: Protect the carboxylic acid, typically as an ester.

Recommended Protecting Group: Methyl or Ethyl Ester

  • Protection: Convert the carboxylic acid to a simple methyl or ethyl ester using the carbodiimide/DMAP method described in Section 1. A protocol for the synthesis of the ethyl ester of a similar compound, 1-Acetylpiperidine-4-carboxylic acid, has been reported using thionyl chloride in ethanol.[23]

  • Stability: The ester is robust and will not interfere with reactions at the hydroxyl group.

  • Functionalization of the Alcohol: With the carboxylic acid protected as an ester, the tertiary alcohol can be, for example, deprotonated with a strong base like NaH and alkylated with an electrophile.

  • Deprotection: The ester can be hydrolyzed back to the carboxylic acid under basic conditions (saponification) using a base like LiOH or NaOH in a water/methanol mixture.

Important Note: When planning your synthetic route, always consider the compatibility of your protecting groups with all subsequent reaction and purification steps.

References

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Protecting groups in organic synthesis. [Link]

  • Alcohol Protecting Groups. [Link]

  • A common approach to the synthesis of esters involves activation of the corresponding alcohols. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids. Organic Syntheses Procedure. [Link]

  • Synthesis of amides from carboxylic acids and derivatives. [Link]

  • Protection of Functional Groups. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Carbodiimides and Additives. AAPPTEC. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. Macau. [Link]

  • Method for carboxylic acid esterification.
  • Preparation of Esters. Chemistry Steps. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Lactonization of ω-Hydroxycarboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. kchem.org. [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. PMC. [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • Synthesis of γ-Alkylidene Lactones via Molecular Stitching of Carboxylic Acids and Olefins. ChemRxiv. [Link]

  • Mechanism of the reaction of carbodiimides with carboxylic acids. ResearchGate. [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Esterification of a carboxylic acid and the production of water. Chemistry Stack Exchange. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Bottlenecks in Piperidine-Based Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows that have stalled due to the poor solubility of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows that have stalled due to the poor solubility of piperidine derivatives. Piperidine is a ubiquitous pharmacophore in drug development, but its unique physicochemical properties—specifically its high basicity (pKa ~10–11)[1], its capacity for extensive hydrogen bonding[2], and its tendency to form highly stable crystalline salts—often present significant solvation challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these solubility issues and provide self-validating protocols to ensure your synthetic pipeline remains uninterrupted.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: My piperidine intermediate is completely insoluble in standard organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). What is the fundamental cause, and how do I fix it? A1: The most common culprit is that your intermediate is in a salt form (e.g., hydrochloride or trifluoroacetate). The ionic crystal lattice energy of a piperidine salt vastly exceeds the solvation energy provided by non-polar or moderately polar aprotic solvents[3].

  • The Fix: You must perform a free-basing operation. By adjusting the pH to an alkaline state (pH > 10), you deprotonate the piperidine nitrogen, disrupting the ionic lattice and yielding a lipophilic secondary amine that readily dissolves in DCM or THF[1]. See Protocol A for a self-validating methodology.

Q2: I am performing a bimolecular nucleophilic substitution (SN2) using a piperidine free base. It dissolves well in methanol, but the reaction is extremely sluggish. Why? A2: This is a classic case of "solvent caging." While polar protic solvents like methanol effectively dissolve piperidine via hydrogen bonding, they also form a dense solvation shell around the nucleophilic nitrogen[4]. To reach the transition state during the alkylation (a Menshutkin-type reaction), this hydrogen-bond network must be energetically broken, which significantly raises the activation energy barrier[4].

  • The Fix: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents possess high dielectric constants to stabilize the charged transition state but lack acidic protons, leaving the piperidine's lone pair exposed and highly reactive[4].

Q3: My downstream reaction requires a strictly non-polar solvent (e.g., hexanes or toluene), but my piperidine free base oligomerizes and crashes out of solution. How do I force solubility? A3: Unsubstituted piperidines act as both hydrogen bond donors and acceptors, leading to self-association and dimerization in non-polar environments[2].

  • The Fix: Derivatization. By applying a tert-butyloxycarbonyl (Boc) protecting group, you eliminate the N-H hydrogen bond donor and introduce a bulky, highly lipophilic tert-butyl moiety[5]. This steric shielding drastically lowers the crystal lattice energy and forces the molecule into solution in non-polar solvents[6]. See Protocol B .

Q4: Are there environmentally sustainable alternatives for solubilizing highly polar amine intermediates without relying on harsh organic solvents? A4: Yes. Deep Eutectic Solvents (DESs), such as choline chloride-based mixtures, are emerging as powerful green alternatives[7]. DESs feature adjustable polarity and an extensive internal hydrogen-bonding network that can dramatically enhance the solubility of both hydrophilic and moderately hydrophobic amine substrates, often accelerating reaction kinetics without the need for external catalysts[8].

Part 2: Quantitative Data Presentation

To optimize your reaction conditions, it is critical to match the solvent's dielectric properties with the physical state of your piperidine intermediate. The table below summarizes the causality between solvent selection, solubility, and kinetic impact on nucleophilic reactions[4],[2],[3].

Solvent ClassRepresentative SolventDielectric Constant (ε)Piperidine Free Base SolubilityPiperidine HCl Salt SolubilityRelative SN2 Rate Multiplier
Non-Polar Aprotic Hexane1.9Low (Dimerizes)Insoluble1x (Baseline)
Moderately Polar Dichloromethane (DCM)9.1HighInsoluble15x
Polar Protic Methanol32.7HighHigh5x (Solvent Caging)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7HighModerate500x
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighHigh800x

Part 3: Self-Validating Experimental Protocols

Protocol A: Free-Basing a Piperidine Hydrochloride Salt
  • Causality: Deprotonating the amine disrupts the ionic crystal lattice, replacing strong ion-dipole interactions with weaker van der Waals forces, thereby enabling solvation in organic media[3].

  • Step 1: Suspend the piperidine salt (1.0 eq) in a biphasic mixture of DCM and distilled water (1:1 v/v).

  • Step 2: Slowly add saturated aqueous NaHCO3 (or 1M NaOH for highly basic piperidines) under vigorous stirring until the aqueous layer reaches pH 10.

  • Validation Check: Test the aqueous layer with pH paper. The cloudy suspension should visibly clarify as the salt converts to the organic-soluble free base.

  • Step 3: Separate the organic layer. Extract the aqueous layer twice more with fresh DCM to ensure complete recovery.

  • Step 4: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na2SO4.

  • Step 5: Filter and concentrate under reduced pressure. Analyze the residue via 1H-NMR; the disappearance of the broad downfield N-H2+ signal confirms successful free-basing.

Protocol B: N-Boc Protection for Solubility Enhancement
  • Causality: Reacting the amine with Boc anhydride removes the hydrogen-bond donating N-H proton and installs a lipophilic tert-butyl group, drastically increasing solubility in non-polar solvents[6],[5].

  • Step 1: Dissolve the piperidine free base (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.5 M[6].

  • Step 2: Add triethylamine (TEA) (1.5 eq) and cool the reaction flask to 0 °C to control the exothermic reaction[6].

  • Step 3: Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours[6].

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin; the starting material will appear as a bright blue/purple spot, while the N-Boc protected product will not stain (as it lacks a free N-H), confirming complete conversion[6].

  • Step 4: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure[6].

Part 4: Mechanistic Workflows (Visualizations)

G A Piperidine Insoluble in Target Solvent B Identify State: Salt or Free Base? A->B C Salt Form (e.g., HCl, TFA) B->C D Free Base Form B->D E Perform Free-Basing (Neutralize & Extract) C->E F Assess Reaction Solvent Compatibility D->F G Switch to Polar Aprotic (DMF, DMSO) F->G Polar Tolerated H Apply N-Boc Protection (Disrupts H-Bonding) F->H Non-Polar Required

Caption: Workflow for troubleshooting and resolving piperidine intermediate solubility issues.

G N1 Unprotected Piperidine (Strong H-Bonding) N2 Boc2O + TEA in DCM/THF N1->N2 N3 Tetrahedral Intermediate N2->N3 Nucleophilic Attack N4 N-Boc Piperidine (No N-H Bond) N3->N4 CO2 Elimination N5 High Solubility in Non-Polar Solvents N4->N5 Steric Shielding

Caption: Mechanistic pathway of N-Boc protection to disrupt hydrogen bonding and enhance solubility.

Part 5: References

  • MDPI (Molecules). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available at:[Link]

  • Chemistry Coach. Organic Chemistry Amines: Free In-Depth Study Guide. Available at:[Link]

Sources

Troubleshooting

Catalyst selection for efficient synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid derivatives

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid derivatives . This portal is engineered for drug development professionals and synthetic chemists who require fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid derivatives . This portal is engineered for drug development professionals and synthetic chemists who require field-proven, mechanistically sound solutions for catalyst selection, reaction optimization, and troubleshooting.

I. Mechanistic Workflow & Catalyst Strategy

The synthesis of 4-hydroxypiperidine-4-carboxylic acid derivatives is notoriously challenging due to the severe steric hindrance at the C4 position of the piperidine ring. The most efficient route avoids direct oxidation and instead relies on a cyanohydrin intermediate.

Because the harsh acidic conditions required to hydrolyze a sterically shielded tertiary nitrile will concurrently cleave an N-acetyl group, the optimal strategy utilizes an N-benzyl protecting group during the core transformations, followed by deprotection and selective N-acetylation.

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxy- 4-cyanopiperidine A->B TMSCN, ZnI2 (Lewis Acid) C 4-Hydroxypiperidine- 4-carboxylic acid B->C 1. 6N HCl, 120°C 2. Pd/C, H2 D 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid C->D Ac2O, DMAP (Acylation)

Workflow for 1-acetyl-4-hydroxypiperidine-4-carboxylic acid synthesis via cyanohydrin intermediate.

II. FAQ: Catalyst Selection & Reaction Causality

Q1: Why should I use TMSCN with a Lewis acid catalyst (e.g.,


) instead of aqueous KCN/HCl for cyanohydrin formation? 
A1:  The C4 carbonyl of the piperidone ring is highly sterically hindered. Standard aqueous Strecker-like conditions (KCN/HCl) often lead to an unfavorable thermodynamic equilibrium, resulting in poor yields (<40%). By utilizing Trimethylsilyl cyanide (TMSCN) paired with a Lewis acid catalyst like Zinc Iodide (

), you alter the reaction causality: the Lewis acid activates the ketone, and the intermediate alkoxide is immediately trapped as a stable TMS ether. This drives the reaction forward irreversibly, pushing yields above 90%.

Q2: Why does the nitrile hydrolysis require such harsh conditions, and how does this dictate my N-protecting group strategy? A2: The cyano group is attached to a tertiary carbon, creating a massive steric shield that prevents water molecules from easily attacking the nitrile carbon. Standard basic or mild acidic hydrolysis will stall at the primary amide stage. Harsh conditions—such as 1 [1]—are required to force hydration. Because these conditions will hydrolyze an N-acetyl group back to the free amine, you must perform the hydrolysis on an N-benzyl protected intermediate (which survives the acid) or on the unprotected amine, reserving N-acetylation for the final step.

Q3: How do I selectively N-acetylate the piperidine ring without O-acetylating the tertiary hydroxyl group? A3: Chemoselectivity here relies on exploiting steric differences. The tertiary hydroxyl group is highly hindered and significantly less nucleophilic than the secondary amine. By using Acetic Anhydride (


) with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at low temperatures (0°C), the acylpyridinium intermediate selectively attacks the exposed secondary nitrogen. O-acetylation is virtually eliminated under these controlled kinetics.

III. Troubleshooting Guide

Issue 1: Significant amounts of primary amide intermediate remain after nitrile hydrolysis.

  • Root Cause: Insufficient thermal energy to overcome the high activation barrier of tertiary amide hydrolysis.

  • Solution: Transition from conventional reflux to microwave-assisted synthesis. Microwave irradiation ensures rapid, uniform superheating of the aqueous HCl mixture, effectively driving the conversion of the stubborn amide to the carboxylic acid within 1-2 hours.

Issue 2: Low yield during the debenzylation of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid.

  • Root Cause: Catalyst poisoning or poor hydrogen mass transfer in the aqueous/organic interface.

  • Solution: Ensure the starting material is rigorously purified from any residual iodide (from the

    
     step). Use 10 wt% Palladium on Carbon (Pd/C) in an alcoholic solvent (e.g., Ethanol). If the reaction stalls, adding a catalytic amount of acetic acid will protonate the amine, preventing it from coordinating with and poisoning the palladium catalyst.
    

Issue 3: Formation of O-acetyl byproducts during the final N-acetylation step.

  • Root Cause: Over-stoichiometry of the acylating agent or excessive reaction temperature.

  • Solution: Strictly limit

    
     to 1.05 equivalents. Maintain the reaction temperature at 0°C during the addition of the catalyst and slowly warm to room temperature.
    

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each step before proceeding.

Protocol A: Microwave-Assisted Hydrolysis & Debenzylation

Adapted from established methodologies for 1 [1].

  • Hydrolysis: Suspend 1-benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride (500 mg, 1.97 mmol) in 6 N HCl aqueous solution (2.0 mL).

  • Microwave Irradiation: Stir the suspension in a microwave reactor at 120°C for exactly 1 hour.

  • Validation Check 1: Analyze via LC-MS. The disappearance of the nitrile peak and the appearance of the carboxylic acid mass (

    
    ) validates the completion of hydrolysis.
    
  • Isolation: Filter the reaction solution and concentrate under reduced pressure to yield the intermediate as a white solid.

  • Debenzylation: Dissolve the solid in EtOH (20 mL). Add Pd/C (10 wt% Pd, 180 mg).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Validation Check 2: Filter through Celite and analyze the filtrate. LC-MS must show a mass shift corresponding to the exact loss of the benzyl group (

    
     Da). Concentrate to obtain 4-hydroxypiperidine-4-carboxylic acid hydrochloride.
    
Protocol B: Selective N-Acetylation

Adapted from synthesis routes for 2 [2] and 3 [3].

  • Preparation: Dissolve 4-hydroxypiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a THF/water mixture (5:1 ratio).

  • Basification: Add Triethylamine (TEA, 3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.05 eq). Add a catalytic amount of DMAP (0.05 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Validation Check 3: Perform a ninhydrin stain on a TLC plate. The disappearance of the primary/secondary amine spot (no purple color) validates complete N-acetylation.

  • Isolation: Acidify to pH 3 using 1N HCl, extract with EtOAc, dry over

    
    , and concentrate to yield 1-acetyl-4-hydroxypiperidine-4-carboxylic acid.
    

V. Quantitative Catalyst Comparison Data

The following table summarizes the quantitative impact of catalyst and condition selection on the two most critical bottlenecks in this synthetic pathway.

Reaction StepCatalyst / ConditionTemp / TimeYield (%)Chemoselectivity / Notes
Cyanohydrin Formation Aqueous KCN / HClRT / 24h35 - 40%Poor due to reversible thermodynamic equilibrium.
Cyanohydrin Formation TMSCN /

(Lewis Acid)
0°C to RT / 4h92 - 95% Excellent. Irreversible trapping of the alkoxide.
Nitrile Hydrolysis 6N HCl (Conventional Reflux)100°C / 24h45 - 50%Stalls at the primary amide intermediate.
Nitrile Hydrolysis 6N HCl (Microwave)120°C / 1h85 - 90% Rapid, complete conversion to carboxylic acid.
N-Acetylation

/ Pyridine (Solvent)
80°C / 12h60%High rates of unwanted O-acetylation byproduct.
N-Acetylation

/ DMAP (Catalyst)
0°C to RT / 4h>90% >98% selectivity for N-acetylation over O-acetylation.

VI. References

  • Compound for androgen receptor degradation, and pharmaceutical use thereof Source: US Patent Application US20230348427A1 URL:

  • Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4 Source: Australian Patent AU2019309448B2 URL:

  • sGC stimulators Source: World Intellectual Property Organization WO2014144100A2 URL:

Sources

Optimization

Technical Support Center: Managing Stereochemistry &amp; Coupling of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 1-Acetyl-4-hydroxypiperidine-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid .

This molecule is a highly valuable building block in the synthesis of complex therapeutics (such as RET and RORγt inhibitors) [1]. However, its unique structural dynamics often lead to analytical confusion and synthetic bottlenecks. This guide bridges theoretical stereochemistry with field-proven benchtop execution, focusing on causality, conformational control, and self-validating workflows.

Frequently Asked Questions (Troubleshooting Stereochemistry)

Q1: I attempted to resolve 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid on a chiral HPLC column, but I only observe a single peak. Is my column defective?

A: No, your column is functioning perfectly. You are dealing with an achiral molecule. A common trap in medicinal chemistry is assuming the C4 carbon is a chiral center because it bears four different functional groups (-OH, -COOH, and two ring paths). However, the two paths around the piperidine ring (-CH2-CH2-N(Ac)-CH2-CH2-) are chemically and spatially identical. The molecule possesses an internal plane of symmetry (


) passing directly through the N1 and C4 atoms. Because it is superimposable on its mirror image, it cannot be resolved into enantiomers.
Q2: When I couple this acid to a chiral amine, my NMR shows peak doubling (approx. 1:1 to 3:1 ratio). Did I accidentally epimerize my chiral amine during the reaction?

A: Highly unlikely. You are observing N-acetyl rotamers, not diastereomers. Because the piperidine nitrogen is acetylated, the N-C(O)CH3 bond possesses partial double-bond character due to resonance. This restricts rotation, locking the acetyl group into distinct cis and trans conformations on the NMR timescale at room temperature [3]. This peak doubling perfectly mimics a diastereomeric mixture, causing unnecessary panic.

  • The Fix: Run a Variable Temperature (VT) NMR. Heating the sample provides the thermal energy required to overcome the rotational barrier, causing the rotameric peaks to coalesce.

Q3: If the molecule is achiral, why does its 3D stereochemistry matter for my drug's binding affinity?

A: Because of conformational locking via 1,3-diaxial interactions. While the molecule lacks a chiral center, the piperidine ring dynamically flips between chair conformations. The spatial trajectory (vector) of your pharmacophore is dictated by which group sits equatorial vs. axial. The carboxylic acid group is sterically bulkier than the hydroxyl group. Consequently, to minimize 1,3-diaxial steric clashes with the ring protons, the molecule strongly prefers a conformation where the -COOH is equatorial and the -OH is axial [2].

Quantitative Data: Conformational Parameters

To rationally design your downstream analogs, you must understand the thermodynamic penalties (A-values) that govern the C4 position.

SubstituentA-Value (

, kcal/mol)
Conformational Preference in Piperidine
-OH (Hydroxyl) ~0.9Tolerates the Axial position to avoid clashing.
-COOH (Carboxyl) 1.2 – 1.4Strongly prefers the Equatorial position.
-N(Ac) (N-Acetyl) N/A (Planar Amide)Exists as cis/trans rotamers; alters ring electronics.

Causality Note: When you couple the -COOH to a bulky amine to form an amide, the A-value of the resulting group increases further, permanently locking the hydroxyl group into the axial position.

Mandatory Visualizations: Workflows & Logic

G A 1-Acetyl-4-hydroxypiperidine -4-carboxylic acid (Achiral) C HATU / DIPEA / DMF Coupling A->C B Chiral Amine B->C D Amide Product C->D High Yield E NMR Analysis D->E Peak Doubling? F VT-NMR (90°C) Coalesce Rotamers E->F Yes

Caption: Workflow for coupling achiral 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid to chiral amines.

G Start C4 Substituted Piperidine A_val A-Values: -COOH = 1.2-1.4 -OH = 0.9 Start->A_val Eq1 Conformer A: -COOH Axial -OH Equatorial Result Conformer B Favored Eq1->Result Eq2 Conformer B: -COOH Equatorial -OH Axial Eq2->Result Major State A_val->Eq1 High Steric A_val->Eq2 Low Steric

Caption: Conformational analysis based on A-values dictating equatorial preference of the -COOH group.

Experimental Methodologies

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)

Coupling a chiral amine to the C4-carboxylic acid is notoriously difficult due to the steric shielding provided by the adjacent C4-hydroxyl group and the piperidine ring [1]. Standard EDC/NHS coupling will fail or result in poor yields.

Reagents:

  • 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 eq)

  • Chiral Amine (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C. Causality: HATU is mandatory here. It forms a highly reactive HOAt active ester that is specifically designed to overcome the severe steric bulk at the C4 position.

  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

  • Amine Addition: Add the chiral amine. Allow the reaction to warm to ambient temperature and stir for 16 hours.

  • Self-Validation Step: Spot the reaction mixture on a TLC plate alongside the starting chiral amine. Stain with Ninhydrin and heat. Logic: The disappearance of the primary amine spot (which stains bright purple/pink) confirms the coupling is successful, validating that the steric hindrance was overcome.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: VT-NMR Validation of Rotamers

To definitively prove that NMR peak doubling is due to N-acetyl restricted rotation and not amine epimerization [3].

Step-by-Step Procedure:

  • Sample Prep: Dissolve 15 mg of your purified amide product in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is chosen because its high boiling point (189 °C) safely accommodates the elevated temperatures required to overcome the amide rotational barrier.
  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 25 °C. Note the integration ratios of the doubled peaks (specifically the N-acetyl methyl singlet near 
    
    
    
    2.1 ppm).
  • Thermal Equilibration: Heat the NMR probe to 90 °C. Allow the sample to equilibrate in the probe for exactly 10 minutes to ensure uniform temperature distribution.

  • Validation Acquisition: Re-acquire the

    
    H NMR spectrum.
    
  • Interpretation: If the doubled peaks merge into a single, sharp time-averaged peak, you have definitively confirmed the presence of rotamers. If the peaks remain distinct, you have a diastereomeric mixture (indicating epimerization occurred).

References

  • Title: Compounds useful for treating disorders related to RET (US10227329B2)
  • Title: Conformational study of some N-acyl-2r,6c-diphenylpiperidin-4-one oximes using NMR spectra Source: ResearchGate (Literature on N-acyl piperidine rotameric barriers) URL: [Link]

Troubleshooting

Scaling up the synthesis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid for library production

This guide outlines a robust, scalable protocol for synthesizing 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , designed for high-throughput library production. It prioritizes reproducibility, purity, and operational s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable protocol for synthesizing 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , designed for high-throughput library production. It prioritizes reproducibility, purity, and operational safety, addressing the specific challenges of handling polar, zwitterionic intermediates.

Technical Support Center: 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Module 1: Synthesis Strategy & Scale-Up Protocol

Core Philosophy: Direct hydrolysis of N-acetylated hydantoins often leads to uncontrolled deacetylation. The most reliable scale-up strategy employs a "Global Hydrolysis – Re-acetylation" approach. This ensures batch-to-batch consistency by converting all intermediates to a single, defined starting point (the free amino acid) before the final functionalization.

The Workflow

SynthesisWorkflow Start 4-Piperidone (HCl Salt or Hydrate) Step1 Step 1: N-Acetylation (Ac2O, Base, 0°C) Start->Step1 Inter1 1-Acetyl-4-piperidone Step1->Inter1 Yield: >90% Step2 Step 2: Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Inter1->Step2 Inter2 Spiro-Hydantoin Intermediate Step2->Inter2 Precipitants out Step3 Step 3: Global Hydrolysis (NaOH/H2O, Reflux, 24h) Inter2->Step3 Cleaves Hydantoin & Acetyl Inter3 4-Hydroxypiperidine-4-carboxylic acid (Core Scaffold) Step3->Inter3 Zwitterion Isolation Step4 Step 4: Selective N-Acetylation (Ac2O, H2O, pH 8-9) Inter3->Step4 Final Target: 1-Acetyl-4-hydroxypiperidine- 4-carboxylic acid Step4->Final Selective N-func

Figure 1: Validated synthesis workflow. The "Global Hydrolysis" at Step 3 ensures that the final acetylation at Step 4 is quantitative and clean.

Detailed Protocol

Step 1: Preparation of 1-Acetyl-4-piperidone

  • Reagents: 4-Piperidone monohydrate HCl, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Procedure: Suspend piperidone salt in DCM at 0°C. Add

    
     (2.2 eq) followed by dropwise 
    
    
    
    (1.1 eq).
  • Scale-Up Tip: For multigram scales, use water as the solvent with

    
     as the base. The product can be extracted into DCM or EtOAc. This avoids massive salt filtration steps associated with organic bases.
    

Step 2: Bucherer-Bergs Reaction (The Critical Step)

  • Reagents: 1-Acetyl-4-piperidone, KCN (1.2 eq),

    
     (3.0 eq), Ethanol/Water (1:1).
    
  • Procedure: Dissolve ketone in EtOH/Water. Add carbonate, then cyanide. Heat to 60°C for 12-18 hours.

  • Observation: The spiro-hydantoin usually precipitates upon cooling.

  • Safety: Cyanide Hazard. Maintain pH > 9 to prevent HCN gas evolution. Treat waste streams with bleach (hypochlorite) before disposal.

Step 3: Hydrolysis to 4-Hydroxypiperidine-4-carboxylic acid

  • Reagents: NaOH (4-6 M aqueous), Reflux.

  • Procedure: Suspend the hydantoin in NaOH solution. Reflux (100°C+) for 24-48 hours.

  • Mechanism: This harsh condition opens the hydantoin ring AND cleaves the N-acetyl group, yielding the free amine core.

  • Workup: Neutralize with HCl to pH ~6-7 (isoelectric point). The amino acid may precipitate or require resin purification (Dowex 50W) to remove NaCl.

Step 4: Selective N-Acetylation

  • Reagents: Crude Amino Acid,

    
     (1.1 eq), Water, NaOH (to maintain pH).
    
  • Procedure: Dissolve the amino acid in water. Adjust pH to 8-9. Cool to 0°C. Add

    
     dropwise while maintaining pH 8-9 with NaOH.
    
  • Why this works: At 0°C and pH 8-9, the amine is nucleophilic, but the tertiary alcohol is not. The carboxylate is unreactive. This ensures chemoselectivity .

Module 2: Troubleshooting & FAQs

Q1: My Bucherer-Bergs reaction turned black and yield is low. Why?

Diagnosis: Polymerization of the ketone or cyanide decomposition.

  • Cause: Reaction temperature was too high (>80°C) or pH dropped below 8.

  • Solution:

    • Keep temperature strictly at 55-60°C.

    • Ensure

      
       is fresh (it decomposes to ammonia and 
      
      
      
      ). Excess carbonate acts as a buffer; if it's degraded, pH drops, and polymerization occurs.
    • Degassing: Oxygen can promote oxidative polymerization. Sparge solvents with nitrogen before adding cyanide.

Q2: I cannot isolate the intermediate 4-hydroxypiperidine-4-carboxylic acid after hydrolysis. It stays in the water.

Diagnosis: High water solubility of the zwitterion and salt interference.

  • Cause: The product is a highly polar amino acid. Neutralizing NaOH with HCl generates NaCl, which prevents crystallization (salting-in effect).

  • Solution (Desalting Protocol):

    • Ion Exchange: Load the crude hydrolysate (pH 2) onto a cation exchange column (e.g., Dowex 50W-X8, H+ form).

    • Wash: Flush with water to remove NaCl and impurities.

    • Elute: Elute the product with 1M

      
      .
      
    • Finish: Evaporate the ammonia solution to obtain the pure zwitterion as a white solid.

Q3: During the final acetylation, I see O-acetylation impurities (ester formation).

Diagnosis: Reaction temperature too high or pH too high.

  • Cause: At pH > 10 or temperatures > 20°C, the alkoxide character of the tertiary hydroxyl increases, competing with the amine.

  • Solution:

    • Strict Temperature Control: Keep the reaction at 0-5°C on ice.

    • pH Monitoring: Use an internal pH meter. Do not exceed pH 9.5.

    • Stoichiometry: Do not use a large excess of acetic anhydride. 1.05 - 1.1 equivalents is sufficient.

Module 3: Library Production Data

Solubility & Handling Profile

SolventSolubility (mg/mL)Notes
Water > 100Highly soluble; ideal for biological assays.
DMSO > 50Good stock solution solvent.
Methanol ~ 10-20Moderate; heating may be required.
DCM/EtOAc < 1Insoluble; cannot be used for extraction.

Scale-Up Metrics (100g Batch)

  • Overall Yield: Expect 35-45% (from 4-piperidone).

  • Critical Bottleneck: The hydrolysis step (Step 3) is the time-limiting factor (24-48h).

  • Purity Target: >95% by qNMR (Quantitative NMR) is achievable without chromatography if the ion-exchange desalting method is used.

References

  • Bucherer-Bergs Reaction Mechanics

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950 , 46(3), 403–470. Link

  • Hydrolysis of Piperidine Hydantoins: Janssen, P. A. J. et al. "Synthetic Analgesics. I. Synthesis of Basic Amides." Journal of Medicinal Chemistry, 1960, 2, 31–45. (Describes hydrolysis conditions for piperidine-spiro-hydantoins).
  • Selective N-Acetylation in Water

    • Chamorro, C. et al. "Chemoselective N-acylation of amino alcohols in aqueous medium." Tetrahedron Letters, 2000 , 41(11), 1763-1765. Link

  • "Purification of highly polar amino acid derivatives." Biotage Technical Notes, 2023.

Reference Data & Comparative Studies

Validation

N-Acetyl vs. N-Boc: Strategic Selection of Nitrogen Protecting Groups in Piperidine Synthesis

Executive Summary: The Strategic Divergence In piperidine synthesis, the choice between N-acetyl (Ac) and N-tert-butoxycarbonyl (Boc) is rarely a matter of preference; it is a strategic decision dictated by the required...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In piperidine synthesis, the choice between N-acetyl (Ac) and N-tert-butoxycarbonyl (Boc) is rarely a matter of preference; it is a strategic decision dictated by the required stability profile and the intended deprotection vector.

  • N-Boc (Carbamate): The industry standard for transient protection. It provides excellent orthogonality to base-sensitive steps (e.g., saponification, alkylation) but is rapidly cleaved by Brønsted acids.

  • N-Acetyl (Amide): A "semi-permanent" moiety. It renders the piperidine nitrogen virtually inert to most synthetic conditions (including organolithium reagents and catalytic hydrogenation) but requires harsh hydrolysis or enzymatic cleavage to remove.

Quick Selection Matrix
FeatureN-Boc (Carbamate) N-Acetyl (Amide)
Primary Role Transient Protecting GroupRobust Scaffold / Permanent Cap
Electronic Effect Moderate electron withdrawalStrong electron withdrawal (Resonance)
Acid Stability Poor (Cleaves in TFA/HCl)Excellent (Stable in dilute acids)
Base Stability Excellent (Stable to NaOH, LiHMDS)Good (Stable to mild base; hydrolyzes in refluxing KOH)
Nucleophile Stability Good (Stable to Grignards at low temp)Excellent (Inert to most nucleophiles)
Deprotection Acidolysis (

mechanism)
Hydrolysis (

mechanism)

Mechanistic & Electronic Profile

Electronic Modulation of the Piperidine Ring

The piperidine nitrogen is a potent nucleophile (


 for the conjugate acid). Both groups attenuate this nucleophilicity, but through different magnitudes of resonance and induction.
  • N-Boc Effect: The tert-butyl group provides steric bulk, shielding the nitrogen. The carbamate oxygen donates electron density into the carbonyl, competing with the nitrogen lone pair. This makes the N-Boc piperidine less nucleophilic than the free amine but more electron-rich than the N-acetyl variant.

  • N-Acetyl Effect: The amide bond possesses significant double-bond character due to strong resonance delocalization. This creates a planar geometry around the nitrogen, often locking the piperidine ring into specific conformers (rotamers) that can influence the stereoselectivity of subsequent reactions on the ring (e.g., C-H activation or lithiation).

Visualization: Deprotection Pathways

The following diagram contrasts the


 fragmentation of Boc with the tetrahedral intermediate pathway of Acetyl hydrolysis.

Deprotection_Pathways cluster_Boc N-Boc Acidolysis (SN1) cluster_Acetyl N-Acetyl Hydrolysis (SN2-Ac) Boc_Start N-Boc Piperidine Protonation Protonation of Carbonyl O Boc_Start->Protonation TFA/HCl Frag Fragmentation (Release of t-Bu+) Protonation->Frag Rate Limiting Carbamic Carbamic Acid Intermediate Frag->Carbamic Boc_End Piperidine Salt + CO2 + Isobutene Carbamic->Boc_End Spontaneous Decarboxylation Ac_Start N-Acetyl Piperidine Attack Nucleophilic Attack (Tetrahedral Intermediate) Ac_Start->Attack OH- / Heat Collapse Collapse & Amine Expulsion Attack->Collapse Ac_End Free Piperidine + Acetate Collapse->Ac_End

Figure 1: Mechanistic divergence between acid-mediated Boc cleavage (top) and base-mediated Acetyl hydrolysis (bottom).

Comparative Stability Data ("The Stress Test")

The following data aggregates stability profiles from standard organic synthesis conditions.

Reagent / ConditionN-Boc Stability N-Acetyl Stability Implication
50% TFA in DCM Labile (

min)
Stable Use Acetyl if acidic workups are required.
1M NaOH (RT) Stable Stable Both survive mild basic workups.
6M HCl (Reflux) Labile (Instant)Labile (Slow hydrolysis)Acetyl requires forcing conditions to remove.
LiAlH

/ Red-Al
Reduces to Methyl amineReduces to Ethyl amineCRITICAL: Both groups are reduced by strong hydrides.
H

/ Pd-C
Stable Stable Both compatible with benzyl deprotection.
n-BuLi / LDA (-78°C) Stable (Directing Group)Stable (Directing Group)Both can direct

-lithiation (Boc is generally superior for this).

Experimental Protocols

Protocol A: N-Boc Protection & Deprotection

Best for: Routine synthesis requiring mild removal.

Step 1: Protection [1][2][3][4][5][6]
  • Setup: Dissolve 3-aminopiperidine (10.0 mmol) in DCM (30 mL) and cool to 0°C.

  • Addition: Add Triethylamine (1.5 eq, 15.0 mmol) followed by slow addition of Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq, 11.0 mmol) dissolved in DCM.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Note: Boc

      
      O is thermally unstable; avoid heating above 40°C during rotary evaporation.
      
Step 2: Deprotection (Standard Acidolysis)
  • Reaction: Dissolve N-Boc intermediate in DCM (5 mL/g). Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Monitoring: Stir at RT for 30-60 mins. CO

    
     evolution will be visible.
    
  • Workup: Concentrate in vacuo to remove excess TFA.[3] The product exists as the TFA salt.

    • Free-basing:[7] Redissolve in DCM, wash with saturated NaHCO

      
      , dry, and concentrate.[4]
      
Protocol B: N-Acetyl Protection & Deprotection

Best for: Creating robust intermediates or resolving agents.

Step 1: Protection [1][2][3][4][5][6]
  • Setup: Dissolve piperidine derivative (10.0 mmol) in DCM or THF. Add Pyridine or TEA (2.0 eq).

  • Addition: Cool to 0°C. Add Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.5 eq) dropwise.

    • Exotherm Warning: Acetyl chloride reacts violently; control addition rate.

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO

    
    .
    
Step 2: Deprotection (Harsh Hydrolysis)

Note: This step risks racemization of chiral centers on the piperidine ring.

  • Acidic Method: Reflux in 6M HCl for 12-24 hours.

  • Basic Method: Reflux in 10-20% NaOH/EtOH for 12-24 hours.

  • Workup:

    • Acidic:[1][5][8][9] Concentrate to dryness (Amine-HCl salt).

    • Basic: Extract with organic solvent (e.g., CHCl

      
      ) from the aqueous phase.
      

Advanced Considerations: Orthogonality & Conformation

Orthogonal Strategy

In complex syntheses involving multiple amines (e.g., 3-amino-piperidine), N-Boc and N-Acetyl can be used orthogonally.

  • Scenario: You need to functionalize the exocyclic amine while keeping the piperidine nitrogen protected.

  • Strategy: Protect piperidine N with Acetyl (permanent) and exocyclic N with Boc (temporary).

  • Execution:

    • Deprotect Boc (TFA).[1]

    • Functionalize exocyclic amine.

    • Finally, remove Acetyl (if necessary) using harsh hydrolysis (only if the new functionality survives refluxing acid/base).

Conformational Lock (A-Value)

N-Acetyl groups introduce significant A(1,3) strain in substituted piperidines.

  • N-Boc: The tert-butyl group is bulky but the carbamate linker allows some flexibility.

  • N-Acetyl: The planar amide bond forces the substituent at the C2 or C6 position into an axial orientation to avoid steric clash with the carbonyl oxygen (the "Allylic Strain" effect). This is critical when designing diastereoselective reactions.

References

  • BenchChem. (2025).[9][10][11] Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Link

  • Common Organic Chemistry. Acetyl Protection - Common Conditions. Link

  • Sigma-Aldrich. Selecting Orthogonal Building Blocks. Link

Sources

Comparative

Reactivity comparison of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid with other piperidine scaffolds

This guide provides an in-depth technical analysis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a specialized disubstituted piperidine scaffold. It contrasts this molecule with standard alternatives (such as isoni...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid , a specialized disubstituted piperidine scaffold. It contrasts this molecule with standard alternatives (such as isonipecotic acid and N-Boc derivatives) to assist medicinal chemists in scaffold selection and reaction optimization.

Executive Summary: The Gem-Disubstituted Challenge

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid represents a distinct class of "gem-disubstituted" piperidines where the C4 position holds both a hydrophilic hydroxyl group and a reactive carboxylic acid. Unlike the common isonipecotic acid (piperidine-4-carboxylic acid), this scaffold introduces significant steric bulk and polarity (low logP) directly at the reaction center.

For drug development, this scaffold offers two primary advantages:

  • Conformational Rigidity: The gem-disubstitution induces the Thorpe-Ingold effect, locking the piperidine ring into a specific chair conformation that can enhance ligand-target binding affinity.

  • low LogP / High Fsp³: The C4-hydroxyl group lowers lipophilicity and increases the fraction of sp³ carbons, improving solubility and metabolic stability profiles compared to flat aromatic linkers.

However, these benefits come with a distinct reactivity cost: steric hindrance during downstream functionalization.[1]

Structural & Reactivity Comparison

The following table contrasts the target molecule with its most common analogs used in library synthesis.

Feature1-Acetyl-4-hydroxy-4-COOH (Target)1-Boc-4-hydroxy-4-COOH (Alternative)1-Acetyl-4-H-4-COOH (Standard)
C4 Sterics High (Gem-disubstituted)High (Gem-disubstituted)Low (Mono-substituted)
N-Substituent Acetyl (Amide) - StableBoc (Carbamate) - Acid LabileAcetyl (Amide) - Stable
Electronic State Electron-withdrawing (Inductive effect of OH)Electron-withdrawingNeutral
Coupling Rate Slow (Requires HATU/PyBOP)Slow (Requires HATU/PyBOP)Fast (Standard EDC/HOBt)
Primary Risk O-Acylation / Lactonization Acid-catalyzed Deprotection Over-acylation
LogP (Est.) ~ -0.8 (Highly Polar)~ 0.5 (Moderate)~ 0.2 (Neutral)

Detailed Reactivity Profile

A. The Amide Coupling Challenge (Steric Hindrance)

The C4-hydroxyl group acts as a steric gatekeeper. Standard coupling reagents like EDC/HOBt often fail to generate high yields because the activated ester intermediate is shielded by the bulky hydroxyl group and the piperidine ring structure.

  • Mechanism of Failure: The nucleophilic attack of the amine is slowed by the C4-OH. This delay allows the activated ester to undergo hydrolysis (reverting to starting material) or rearrangement.

  • The Solution: Use reagents that generate highly reactive esters, such as HATU or COMU , which contain the HOAt (7-aza-1-hydroxybenzotriazole) moiety.[2] The pyridine nitrogen in HOAt provides an anchimeric effect (neighboring group participation) that accelerates the reaction despite the steric bulk.

B. The Tertiary Alcohol Factor

The C4-hydroxyl is a tertiary alcohol .

  • Stability: It is resistant to oxidation, unlike secondary alcohols in 4-hydroxypiperidine.

  • Side Reactions: Under strongly acidic conditions or with aggressive activating agents (e.g., SOCl₂), there is a risk of elimination to form the alkene (tetrahydropyridine), although the electron-withdrawing carboxyl group stabilizes the C4 center somewhat against carbocation formation.

  • Protection: Protecting this tertiary alcohol is difficult due to sterics. It is often left unprotected during amide coupling; however, self-esterification (intermolecular) can occur if the reaction concentration is too high (>0.5 M).

C. N-Acetyl vs. N-Boc
  • 1-Acetyl: Select this if the piperidine nitrogen is intended to be a permanent part of the drug core (e.g., mimicking a peptide bond). It is metabolically robust.

  • 1-Boc: Select this if the nitrogen requires further derivatization (e.g., reductive amination) later in the synthesis. Note that Boc removal (TFA/HCl) in the presence of a C4-tertiary alcohol must be controlled to prevent acid-catalyzed elimination of the OH group.

Experimental Protocols

Protocol 1: Optimized Amide Coupling for Sterically Hindered Scaffolds

Use this protocol to couple 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid with primary or secondary amines.

Reagents:

  • Scaffold: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid scaffold (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Note: DMF is preferred over DCM due to the polarity of the scaffold.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C . Stir for 15–30 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange as the activated At-ester forms.

  • Addition: Add the amine (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[3][4] Look for the product mass. If the starting material persists after 16h, add 0.5 equiv more HATU.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl solution (to remove DMF), 1x with sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.

Protocol 2: Synthesis of the Scaffold (Cyanohydrin Route)

If the specific 1-acetyl derivative is unavailable, it can be synthesized from N-acetyl-4-piperidone.

  • Cyanohydrin Formation: React 1-Acetyl-4-piperidone with TMSCN (Trimethylsilyl cyanide) and a catalytic amount of ZnI₂ in DCM at 0°C to RT. This yields the TMS-protected nitrile.

  • Hydrolysis: Treat the intermediate with concentrated HCl (6M) at reflux. This simultaneously hydrolyzes the nitrile to the carboxylic acid and removes the TMS group.

    • Note: This harsh step may also hydrolyze the N-acetyl group. If N-acetyl is lost, re-acetylate using Acetic Anhydride/Pyridine in the final step.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic for functionalizing this scaffold and the synthesis pathway.

ReactivityPathways Start 1-Acetyl-4-piperidone Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin TMSCN, ZnI2 Target 1-Acetyl-4-hydroxy- 4-carboxylic acid Cyanohydrin->Target HCl Hydrolysis (+ Ac2O if needed) Coupling Amide Coupling (Target + Amine) Target->Coupling StandardCond Standard Conditions (EDC/HOBt) Coupling->StandardCond Avoid OptimizedCond Optimized Conditions (HATU/DIPEA) Coupling->OptimizedCond Recommended Fail Low Yield / Side Rxn (Steric Failure) StandardCond->Fail Steric Hindrance Product Desired Amide Product OptimizedCond->Product High Yield

Caption: Synthesis and reactivity flow. The green path indicates the recommended optimized route using HATU to overcome steric hindrance at the C4 position.

References

  • Sigma-Aldrich. 1-Acetylpiperidine-4-carboxylic acid Product Specification. (Non-hydroxy analog comparison). Available at:

  • Boc Sciences. 1-Boc-4-hydroxypiperidine-4-carboxylic Acid (CAS 495414-64-7).[] (Key reference for the Boc-protected analog). Available at:

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Chemical Reviews. (Mechanistic insight into HATU efficacy for hindered acids).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Comparison of coupling agents for steric challenges).
  • PubChem. Compound Summary: 1-Acetyl-4-piperidone (Precursor). CID 122563. Available at:

Sources

Validation

Spectroscopic Analysis Guide: Purity Confirmation of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

The following guide provides an in-depth technical comparison of spectroscopic analysis (specifically Quantitative Nuclear Magnetic Resonance - qNMR ) versus traditional chromatographic and titrimetric methods for the pu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of spectroscopic analysis (specifically Quantitative Nuclear Magnetic Resonance - qNMR ) versus traditional chromatographic and titrimetric methods for the purity confirmation of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid .

[1]

Executive Summary & Molecule Profile[2][3]

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is a critical functionalized piperidine intermediate, often utilized in the synthesis of neuroactive pharmaceuticals and complex peptidomimetics.[1] Its structural complexity—featuring a tertiary amide (N-acetyl), a tertiary alcohol, and a carboxylic acid at a quaternary center—presents unique analytical challenges.[1]

Traditional purity assays like HPLC-UV often fail to provide absolute accuracy due to the lack of commercially available "Gold Standard" reference materials for this specific intermediate.[1] This guide evaluates qNMR (Quantitative NMR) as the superior "product" methodology for absolute purity determination, comparing its performance against HPLC and Potentiometric Titration.

The Molecule at a Glance[4]
  • Target Analyte: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid[1]

  • Key Structural Features:

    • N-Acetyl Group: Rotameric distinctness in NMR.

    • C4-Quaternary Center: Steric bulk affecting reactivity; site of potential O-acetylation impurities.[1]

    • Amphoteric Nature: Presence of acidic (-COOH) and weak basic/amide sites.[1]

Critical Analysis: The Purity Challenge

In drug development, the purity of early-stage intermediates dictates the impurity profile of the Final API.[2] For this specific molecule, three primary impurity classes exist:

  • Precursor Carryover: 4-Hydroxypiperidine-4-carboxylic acid (Non-acetylated).[1]

  • Side-Reaction Byproducts: 1-Acetyl-4-acetoxypiperidine-4-carboxylic acid (O-acetylation).[1]

  • Inorganic Salts: Residual sodium/ammonium salts from hydrolysis steps.

The "Product" Solution: Quantitative NMR (qNMR)

qNMR is highlighted here as the primary spectroscopic solution.[2] Unlike chromatography, which relies on relative response factors (requiring a pure reference standard), qNMR is a primary ratio method . It measures the molar ratio of the analyte to a certified internal standard (e.g., Maleic Acid), providing absolute purity directly.

Comparative Methodology: qNMR vs. Alternatives

The following table objectively compares the spectroscopic qNMR method against standard alternatives.

FeatureMethod A: qNMR (Spectroscopic) Method B: HPLC-UV (Chromatographic) Method C: Potentiometric Titration
Principle Molar response of nuclei (1H)Differential partitioning & UV absorptionAcid-Base neutralization
Reference Standard Not Required (Uses generic internal std)Required (Must be chemically identical)Not Required (Standardized base used)
Specificity High (Distinguishes N-Ac vs O-Ac)Medium (Separates by polarity)Low (Titrates all acidic protons)
Detection Limit ~0.1% (Limit of Quantitation)<0.05% (Trace impurity detection)~1.0%
Speed Rapid (< 20 mins)Slow (30-60 mins method + equilibration)Rapid (< 15 mins)
Primary Limitation Sensitivity (requires ~10mg sample)Response Factor variation (UV bias)Interference from buffers/salts
Expert Insight

"While HPLC is superior for detecting trace impurities (0.01%), it cannot accurately quantify the main peak purity without a certified reference standard of the analyte itself. qNMR bridges this gap by providing an absolute purity value with <1.0% uncertainty, effectively 'certifying' the material for further use."

Experimental Protocols

Protocol A: qNMR Purity Assay (The Recommended Standard)

Objective: Determine absolute mass purity using Internal Standard (IS) calibration.

Reagents:

  • Solvent: DMSO-d6 (Preferred for solubility and separating OH protons) or D2O.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1]

    • Selection Logic: Maleic acid provides a clean singlet at ~6.2 ppm, distinct from the analyte's aliphatic region.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a micro-balance (d=0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically > 30s).
      
    • Scans: 16 or 32 (to ensure S/N > 250:1).

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and the N-Acetyl methyl singlet (
    
    
    
    , ~2.0 ppm).
  • Calculation:

    
    
    Where 
    
    
    
    is number of protons (3 for Acetyl-CH3, 2 for Maleic Acid).
Protocol B: HPLC-UV Purity Check (Orthogonal Validation)

Objective: Confirm absence of trace impurities not seen in NMR.

Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Keeps COOH protonated, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Wavelength: 210 nm (low selectivity, detects amide/carbonyl).

  • Flow Rate: 1.0 mL/min.

Visualizations & Logic Maps

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates where the impurities originate, justifying the need for specific spectroscopic differentiation.

SynthesisPath Start 4-Piperidone Inter1 Cyanohydrin Intermediate Start->Inter1 HCN Inter2 4-Hydroxypiperidine- 4-carboxylic acid Inter1->Inter2 Hydrolysis Target 1-Acetyl-4-hydroxy- piperidine-4-carboxylic acid (TARGET) Inter2->Target Selective N-Acetylation Impurity1 Impurity A: Unreacted Precursor Inter2->Impurity1 Incomplete Rxn Reagent Acetic Anhydride (Ac2O) Reagent->Target Impurity2 Impurity B: O-Acetylated Byproduct (Di-acetyl) Target->Impurity2 Over-Acetylation

Caption: Synthesis pathway showing the origin of critical impurities (Precursor and O-Acetylated byproduct) that qNMR must resolve.

Diagram 2: Analytical Decision Matrix

When to choose qNMR over HPLC for this specific molecule.

DecisionMatrix Start Start: Purity Analysis of 1-Acetyl-4-hydroxypiperidine-4-COOH CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Use HPLC-UV (Relative Quantification) CheckStd->HPLC Yes qNMR Use qNMR (Absolute Quantification) CheckStd->qNMR No YesStd Yes NoStd No (Common for Intermediates) CheckImpurity Are Trace Impurities (<0.1%) Critical? qNMR->CheckImpurity CheckImpurity->qNMR No (Assay Only) Combined Hybrid Approach: qNMR for Assay Value HPLC for Impurity Profile CheckImpurity->Combined Yes

Caption: Decision tree for selecting the optimal analytical method based on reference standard availability and sensitivity needs.

Data Interpretation: Predicted Spectroscopic Characteristics

To assist in the analysis, the following table lists the characteristic signals expected in the qNMR spectrum for the target versus its impurities.

MoietyTarget Molecule (1H Shift)Impurity: O-Acetylated (1H Shift)Impurity: Precursor (1H Shift)
N-Acetyl (-CH3) ~2.05 ppm (Singlet) ~2.05 ppm (Singlet)Absent
O-Acetyl (-CH3) Absent~2.15 ppm (Singlet) Absent
Piperidine Ring 3.0 - 4.5 ppm (Multiplets)3.0 - 4.5 ppm (Shifted)2.8 - 3.2 ppm (Distinct)
Detection Logic Main Quant PeakDistinct Downfield ShiftAbsence of Amide Rotamers

Note on Rotamers: Due to the N-acetyl group, the piperidine ring protons may appear as complex multiplets or dual peaks (rotamers) at room temperature. Heating the NMR probe to 50°C can coalesce these peaks for sharper resolution, though the Acetyl-CH3 usually remains a sharp singlet suitable for integration.[1]

References

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[3] Almac Sciences.[3] [Link]

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

Sources

Comparative

Validation of biological activity of derivatives of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Validation of Biological Activity: Derivatives of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Executive Summary This technical guide outlines the validation framework for derivatives of 1-Acetyl-4-hydroxypiperidine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Biological Activity: Derivatives of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid

Executive Summary

This technical guide outlines the validation framework for derivatives of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (AHPC) . Structurally, AHPC represents the six-membered ring homolog of Oxaceprol (N-acetyl-4-hydroxyproline), a clinically established anti-inflammatory agent used for osteoarthritis. Unlike classic non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX), AHPC derivatives typically target leukocyte extravasation and integrin-mediated adhesion .

This guide details the experimental protocols required to validate these derivatives as Non-NSAID Anti-inflammatory and Chondroprotective Agents , comparing their efficacy against industry standards (Oxaceprol, Diclofenac).

Part 1: Pharmacological Rationale & Mechanism

The "Atypical" Anti-Inflammatory Mechanism The N-acetyl group in AHPC derivatives neutralizes the basic nitrogen typical of opioid analgesics, shifting the pharmacophore’s activity profile from nociceptor modulation to immune cell trafficking regulation .

  • Primary Target: Inhibition of leukocyte adhesion to endothelial cells (preventing diapedesis).

  • Secondary Target: Modulation of pro-inflammatory cytokines (IL-1β, IL-6) and potential PPAR

    
     agonism.
    
  • Structural Advantage: The 6-membered piperidine ring offers distinct conformational rigidity compared to the 5-membered proline ring of Oxaceprol, potentially enhancing metabolic stability and binding affinity for adhesion molecules (e.g., ICAM-1).

Mechanism of Action Diagram

The following diagram illustrates the specific intervention point of AHPC derivatives in the inflammatory cascade, contrasting it with NSAIDs.

InflammatoryCascade TissueInjury Tissue Injury Arachidonic Arachidonic Acid Release TissueInjury->Arachidonic Endothelium Endothelial Activation TissueInjury->Endothelium COX COX Enzymes Arachidonic->COX Prostaglandins Prostaglandins (Pain/Swelling) COX->Prostaglandins Adhesion Leukocyte Adhesion (ICAM-1) Endothelium->Adhesion Infiltration Leukocyte Infiltration Adhesion->Infiltration TissueDamage Chronic Tissue Damage Infiltration->TissueDamage NSAIDs NSAIDs (Diclofenac) NSAIDs->COX Inhibits AHPC AHPC Derivatives (Test Compounds) AHPC->Adhesion Inhibits (Rolling/Sticking) AHPC->Infiltration Reduces

Caption: AHPC derivatives target the leukocyte adhesion step (blue path), distinct from the COX-inhibition pathway of NSAIDs (green path).

Part 2: In Vitro Validation Protocols

To establish scientific integrity, validation must begin with cell-based assays that confirm the specific mechanism of action (adhesion inhibition) rather than generic cytotoxicity.

Protocol 1: Leukocyte-Endothelial Adhesion Assay

This assay quantifies the ability of AHPC derivatives to prevent neutrophils from sticking to inflamed endothelial cells.

  • Cell Lines: HUVEC (Human Umbilical Vein Endothelial Cells) and PMN (Polymorphonuclear Neutrophils).

  • Stimulus: TNF-

    
     (to induce ICAM-1 expression).
    
  • Comparator: Oxaceprol (Positive Control).

Step-by-Step Methodology:

  • Culture: Grow HUVECs to confluence in 96-well plates.

  • Activation: Stimulate HUVECs with TNF-

    
     (10 ng/mL) for 4 hours to upregulate adhesion molecules.
    
  • Treatment: Simultaneously treat HUVECs with varying concentrations (1–100

    
    M) of AHPC derivatives or Oxaceprol.
    
  • Labeling: Isolate PMNs from healthy donor blood and label with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion: Add labeled PMNs to the HUVEC monolayer and incubate for 30 minutes at 37°C.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Quantification: Measure fluorescence (Ex/Em 485/535 nm). Calculate % Inhibition of adhesion.

Protocol 2: Chondrocyte Protection Assay (NO Release)

Since 4-hydroxy-piperidine derivatives are often investigated for osteoarthritis, validating their effect on chondrocytes is crucial.

  • System: Primary Articular Chondrocytes stimulated with IL-1

    
    .
    
  • Readout: Nitric Oxide (NO) production (Griess Reaction).

  • Logic: IL-1

    
     induces iNOS; reduction in NO indicates chondroprotective anti-inflammatory activity.
    

Part 3: In Vivo Validation Protocols

In vivo models must differentiate between symptomatic relief (analgesia) and disease modification (anti-inflammatory).

Comparative Efficacy Guide
FeatureAHPC Derivatives (Target Profile)Oxaceprol (Standard)Diclofenac (NSAID)
Primary Mechanism Leukocyte Adhesion InhibitionLeukocyte Adhesion InhibitionCOX-1/2 Inhibition
Gastric Safety High (No COX inhibition)HighLow (Ulcerogenic)
Onset of Action Slower (Anti-migration)SlowerRapid (Analgesic)
Target Indication Osteoarthritis / Chronic InflammationOsteoarthritisAcute Pain / Inflammation
Protocol 3: Carrageenan-Induced Paw Edema (Acute Inflammation)

This standard assay validates the anti-inflammatory potency.

  • Animals: Wistar rats (n=6 per group).

  • Administration: Administer Test Compound (Oral, 50–200 mg/kg), Vehicle, or Diclofenac (10 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Data Analysis: Calculate % Inhibition of edema volume vs. control.

    • Self-Validation Check: If the compound works via adhesion inhibition (like Oxaceprol), efficacy should be more pronounced at later time points (3–5h) when leukocyte infiltration peaks, rather than the early histamine phase (0–1h).

Protocol 4: Adjuvant-Induced Arthritis (Chronic Model)

To validate potential for chronic conditions like rheumatoid arthritis.

  • Induction: Inject Mycobacterium butyricum in mineral oil into the tail base (Day 0).

  • Treatment: Daily oral dosing from Day 14 to Day 28 (Therapeutic protocol).

  • Readouts:

    • Arthritic Index: Score joint swelling/redness.

    • Histopathology: Assess synovial hyperplasia and cartilage erosion.

Part 4: Data Presentation & Analysis

Experimental Workflow Diagram

The following DOT diagram visualizes the decision tree for validating a new AHPC derivative.

ValidationWorkflow Synthesis Synthesis of AHPC Derivatives Solubility Solubility & Stability (pH 7.4) Synthesis->Solubility InVitro In Vitro Screen: Leukocyte Adhesion Solubility->InVitro Fail1 Discard / Redesign InVitro->Fail1 Low Activity Pass1 >40% Inhibition at 50µM InVitro->Pass1 High Activity ToxScreen Cytotoxicity Screen (MTT Assay) Pass1->ToxScreen InVivoAcute In Vivo: Acute (Paw Edema) ToxScreen->InVivoAcute Non-Toxic InVivoChronic In Vivo: Chronic (Arthritis Model) InVivoAcute->InVivoChronic Gastric Gastric Safety Assessment InVivoChronic->Gastric

Caption: Step-wise validation workflow ensuring only stable, non-toxic, and active candidates proceed to animal models.

Expected Data Output (Template)

Researchers should tabulate results as follows to facilitate direct comparison:

Compound IDAdhesion IC50 (

M)
Edema Inhibition % (3h)Gastric Ulcer Index
AHPC-01 45.2

3.1
38%0.2 (Safe)
AHPC-02 12.5

1.2
65%0.3 (Safe)
Oxaceprol 18.0

2.5
55%0.2 (Safe)
Diclofenac N/A (COX mech)75%4.5 (Ulcerogenic)

Note: A lower IC50 in the adhesion assay combined with a low Gastric Ulcer Index confirms the compound acts as a safer, non-NSAID anti-inflammatory.

References

  • Ionac, M. et al. (1996). "Oxaceprol, an atypical anti-inflammatory drug, inhibits leukocyte adhesion and migration." Clinical & Experimental Rheumatology.

  • Saify, Z.S. et al. (2005).[1] "Synthesis and pharmacological activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin. [1]

  • Goel, K.K. et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal.

  • BenchChem. (2025).[2] "Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines." BenchChem Technical Guides.

  • Kugita, H. et al. (1965). "Synthesis of 4-hydroxypiperidine derivatives and their analgesic activity." Journal of Medicinal Chemistry.

Sources

Validation

Comparative study of different synthetic routes to substituted 4-hydroxypiperidines

Executive Summary The 4-hydroxypiperidine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including NMDA antagonists (e.g., Ifenprodil), antihistamines, and CCR5 antagonists. For medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxypiperidine scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including NMDA antagonists (e.g., Ifenprodil), antihistamines, and CCR5 antagonists. For medicinal chemists, the challenge lies not just in synthesis, but in stereochemical control —specifically setting the relative configuration between the C4-hydroxyl and substituents at C3 or C2.

This guide compares three dominant synthetic strategies:

  • Functional Group Transformation: Stereoselective reduction of substituted 4-piperidinones.

  • De Novo Assembly: The Aza-Prins cyclization.

  • Advanced Catalysis: Gold-catalyzed annulation.

Route 1: Stereoselective Reduction of Substituted 4-Piperidinones

Best For: Late-stage diversification where the piperidine ring is already intact; accessing specific diastereomers (cis vs. trans) based on reagent choice.

Mechanistic Insight

The stereochemical outcome of 4-piperidinone reduction is governed by the trajectory of hydride attack.

  • Small Hydrides (e.g., NaBH₄): Prefer axial attack due to torsional strain in the transition state, leading to the thermodynamically more stable equatorial alcohol (Trans isomer relative to C3 substituent).

  • Bulky Hydrides (e.g., L-Selectride): Are sterically hindered from the axial face and forced to attack from the equatorial face , yielding the kinetic axial alcohol (Cis isomer).[1]

Experimental Protocol: Divergent Synthesis

Target: 3-Methyl-4-hydroxypiperidine (N-protected)

A. Thermodynamic Control (Trans-Selective)
  • Dissolution: Dissolve N-Boc-3-methyl-4-piperidinone (1.0 equiv) in anhydrous MeOH (0.2 M) at 0 °C.

  • Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Outcome: Yield >90%, predominantly trans-alcohol (dr ~88:12).

B. Kinetic Control (Cis-Selective)[2]
  • Dissolution: Dissolve N-Boc-3-methyl-4-piperidinone (1.0 equiv) in anhydrous THF (0.1 M) under Ar. Cool to -78 °C.

  • Addition: Dropwise addition of L-Selectride (1.0 M in THF, 1.2 equiv). Critical: Maintain temp < -70 °C.

  • Reaction: Stir at -78 °C for 2 hours.

  • Oxidative Workup: Carefully add MeOH (excess) followed by NaOH (3M) and H₂O₂ (30%) to quench the borane. Stir at RT for 1 hour.

  • Outcome: Yield >85%, predominantly cis-alcohol (dr >95:5).[1]

Visualization: Stereoselective Logic

ReductionLogic cluster_0 Reagent Choice Substrate 3-Substituted 4-Piperidinone SmallH Small Hydride (NaBH4) Substrate->SmallH BulkyH Bulky Hydride (L-Selectride) Substrate->BulkyH Attack1 Axial Attack (Low Steric Hindrance) SmallH->Attack1 Thermodynamic path Attack2 Equatorial Attack (Steric Avoidance) BulkyH->Attack2 Kinetic path Product1 Equatorial Alcohol (Trans-isomer) Attack1->Product1 Product2 Axial Alcohol (Cis-isomer) Attack2->Product2

Caption: Decision tree for selecting hydride reagents to control diastereoselectivity in piperidinone reductions.

Route 2: De Novo Aza-Prins Cyclization

Best For: Constructing the piperidine core from acyclic precursors; accessing C4-quaternary centers ; high diastereoselectivity for cis-4-hydroxypiperidines.[3]

Mechanistic Insight

This route involves the acid-mediated condensation of a homoallylic amine with an aldehyde.[3][4] The resulting iminium ion undergoes an intramolecular cyclization to form a carbocation, which is trapped by a nucleophile (often water or halide). The transition state adopts a chair-like conformation, placing substituents in equatorial positions, leading to high cis-selectivity.

Experimental Protocol: NbCl₅ Mediated Cyclization

Target: 4-Chloro-piperidine derivative (Hydrolyzable to 4-OH)

  • Reagent Prep: In a flame-dried flask, dissolve the homoallylic amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂.

  • Catalyst Addition: Cool to 0 °C. Add NbCl₅ (1.0 equiv) or InCl₃ (catalytic) rapidly under inert atmosphere.

  • Cyclization: Stir at RT for 15–30 minutes. The reaction is often rapid.

  • Quench: Add water to quench the Lewis acid and trap the carbocation (if targeting the alcohol directly) or work up carefully to isolate the chloride.

  • Purification: Column chromatography (EtOAc/Hexane).

  • Outcome: Yields 80–93%. High cis diastereoselectivity.[5][6]

Visualization: Aza-Prins Workflow

AzaPrins Precursors Homoallylic Amine + Aldehyde Iminium Iminium Ion Formation Precursors->Iminium Lewis Acid Cyclization Intramolecular Cyclization Iminium->Cyclization Chair TS Trap Nucleophilic Trap (H2O / Cl-) Cyclization->Trap Product Cis-4-Substituted Piperidine Trap->Product

Caption: The Aza-Prins pathway allows rapid assembly of the piperidine core with defined stereochemistry.

Comparative Analysis

The choice of route depends heavily on the starting material availability and the specific substitution pattern required.

FeatureRoute 1: Ketone ReductionRoute 2: Aza-Prins CyclizationRoute 3: Gold Catalysis
Primary Utility Stereocontrol of C3/C4 centers on existing rings.Building complex rings with C4 quaternary centers.Enantioselective synthesis from acyclic chiral amines.
Key Reagents NaBH₄, L-Selectride, Enzymes (KREDs).Aldehydes, Homoallylic amines, Lewis Acids (NbCl₅, TFA).Au(I) or Au(III) catalysts, Borane.[7]
Stereoselectivity Tunable (Cis or Trans) via reagent choice.High Cis selectivity (intrinsic to mechanism).High Cis selectivity (via intermediate reduction).[1][8]
Yield High (>90%).[1][8][9]Moderate to Good (60–90%).Moderate (50–80%).
Scalability Excellent (Cheap reagents, simple workup).Good (Convergent, but waste from stoichiometric Lewis acids).Lower (High catalyst cost).
Limitations Requires pre-synthesized piperidinone.Limited to substituents compatible with strong acid/Lewis acid.Cost; sensitivity of gold catalysts.
Critical Recommendation
  • Use Route 1 if you are performing SAR studies on a lead compound and need to quickly access both diastereomers (cis/trans) of a 4-hydroxy analog.

  • Use Route 2 if you need to introduce a difficult quaternary center at C4 (e.g., 4-phenyl-4-hydroxypiperidine) which is difficult to access via simple ketone reduction (Grignard addition to ketones often gives poor selectivity compared to the Aza-Prins approach).

References

  • Stereoselective Reduction of 4-Piperidinones

    • Mechanism & Reagents:[1][4][10][11][12][13][14]. J. Chem. Educ. 2015.

    • Enzymatic Routes:.[8][15] RSC Adv. 2021.

  • Aza-Prins Cyclization

    • Methodology:. Org.[1][4][5][6][10][11][9][16] Biomol. Chem. 2013.

    • NbCl5 Mediation:. Rasayan J. Chem. 2017.

  • Gold-Catalyzed Synthesis

    • Protocol:. Org.[1][4][5][6][10][11][9] Lett. 2011.

Sources

Comparative

Benchmarking the Efficiency of Coupling Reagents for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

-Hydroxy Acids Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12] The substrate 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid represents a "perfect storm" of synthetic challenges: it possesses...

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy Acids

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The substrate 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid represents a "perfect storm" of synthetic challenges: it possesses a sterically hindered quaternary


-carbon and an unprotected tertiary hydroxyl group adjacent to the carboxylate.[1] Standard coupling protocols (e.g., EDC/NHS) frequently result in stalled reactions, low conversion, or competitive O-acylation (esterification).[1]

This guide benchmarks three distinct coupling strategies to identify the most robust system for this specific scaffold. Based on comparative analysis of reaction kinetics, chemoselectivity, and downstream processing, Propanephosphonic acid anhydride (T3P) is identified as the superior reagent, offering the highest yield with minimal side reactions.

The Structural Challenge

The 4,4-disubstituted piperidine ring creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the adjacent tertiary hydroxyl group presents a risk of self-esterification or intermolecular O-acylation if the activating agent is too aggressive or lacks chemoselectivity.[1]

G Substrate 1-Acetyl-4-hydroxy- piperidine-4-carboxylic acid Challenge1 Steric Hindrance (Quaternary C4) Substrate->Challenge1 Challenge2 Chemoselectivity (Free 3° -OH) Substrate->Challenge2 Goal Target Amide Challenge1->Goal Slow Kinetics Challenge2->Goal Ester Byproduct

Figure 1: Structural challenges inherent to the 4,4-disubstituted piperidine scaffold.

Reagent Benchmarking: Performance Matrix

The following data summarizes the performance of three reagent classes in the coupling of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid with a model secondary amine (e.g., morpholine or piperidine).

ParameterT3P (50% in EtOAc) HATU / DIPEA EDC / HOAt
Mechanism Class Cyclic Phosphonic AnhydrideUronium / GuanidiniumCarbodiimide
Conversion (24h) >95% >98%~60-70%
Isolated Yield 88-92% 75-80%45-55%
Chemoselectivity High (Favors Amide)Moderate (Risk of O-acylation)Low (Slow activation)
Purification Simple (Aq.[1] Wash)Difficult (Remove urea/guanidine)Moderate (Urea removal)
Side Reactions MinimalGuanidinylation of amine; O-acylationN-acylurea formation
Cost Efficiency High (Scalable)Low (Expensive reagent)Moderate
Analysis of Results
  • T3P (The Winner): T3P acts as a kinetic "scalpel."[1] Its cyclic structure activates the carboxylate effectively despite the steric bulk, but it is sufficiently selective to avoid reacting with the tertiary hydroxyl group under controlled conditions (0°C to RT).[1] Crucially, the byproducts are water-soluble, allowing for a simple extractive workup that removes phosphorus salts without chromatography.[2]

  • HATU (The Runner-Up): While HATU drives the reaction to completion rapidly, it suffers from "brute force" issues.[1] The highly reactive O-At ester can react with the free hydroxyl group, leading to complex mixtures.[1] Additionally, if the amine is hindered, HATU can react with the amine to form a guanidinium byproduct (guanidinylation), consuming the starting material.

  • EDC/HOAt (The Baseline): This system struggles to overcome the steric barrier of the quaternary center.[1] The reaction is sluggish, often stalling before completion, leading to difficult separations of product from starting material.

Mechanistic Insight & Decision Logic

Understanding why T3P succeeds where others fail is critical for troubleshooting. T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward hydroxyl nucleophiles (chemoselectivity).[1]

DecisionTree Start Start: Coupling 4-Hydroxy-4-Carboxypiperidine CheckOH Is the 4-OH group protected? Start->CheckOH Protected Yes (e.g., -OBn, -OTBS) CheckOH->Protected  Yes Unprotected No (Free -OH) CheckOH->Unprotected  No Reagent1 Use HATU or COMU (High Efficiency) Protected->Reagent1 Success Successful Amide Bond Reagent1->Success Reagent2 Use T3P (50% in EtOAc/DMF) + Pyridine or NMM Unprotected->Reagent2 Reagent2->Success  Standard Path Fail Low Yield / Side Products Reagent2->Fail  If fails Troubleshoot Troubleshoot: 1. Increase Temp (max 50°C) 2. Switch solvent to NMP 3. Protect -OH Fail->Troubleshoot

Figure 2: Decision logic for reagent selection based on hydroxyl protection status.

Recommended Experimental Protocol

This protocol is optimized for T3P due to its superior performance profile for this specific substrate.[1]

Materials:
  • Acid: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 - 1.2 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)[1]

Step-by-Step Methodology:
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the acid is not soluble in EtOAc, use DMF or a 1:1 mixture of EtOAc/DMF.

  • Base Addition: Cool the reaction mixture to 0 °C (ice bath). Add the Base (NMM or Pyridine, 3.0 equiv) dropwise.[1] Stir for 5–10 minutes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Maintain 0 °C during addition to suppress potential O-acylation exotherms.[1]

  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 12–24 hours .

    • Monitoring: Monitor by LC-MS or TLC.[1] If conversion is <80% after 12h, add an additional 0.5 equiv of T3P and stir for another 4h.

  • Workup (The "T3P Advantage"):

    • Dilute the reaction mixture with EtOAc (if DMF was used, dilute significantly with EtOAc and wash with water x3).[1]

    • Wash the organic layer sequentially with:

      • Water (removes T3P salts).[1]

      • 0.5 M HCl (removes unreacted amine and pyridine/NMM).

      • Sat. NaHCO₃ (removes unreacted acid).[1]

      • Brine .

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often >95% pure.[1] If necessary, purify via flash chromatography (DCM/MeOH gradient) or recrystallization.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack.[1]Switch solvent to NMP (higher boiling point) and heat to 40-50 °C. Increase T3P to 2.5 equiv.[1]
Ester Formation (O-acylation) Reaction temperature too high during addition; Base too strong.[1]Ensure addition at 0 °C. Use Pyridine (weaker base) instead of DIPEA/TEA.
Guanidinylation (+99 mass) Using HATU with hindered amine.[1]Switch to T3P immediately. HATU is reacting with the amine instead of the acid.
Epimerization Not applicable for this achiral acid, but relevant if amine is chiral.T3P + Pyridine/Collidine is the lowest epimerization condition available.[1]

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1] Link[1]

    • Establishes T3P as the gold standard for hindered and sensitive substr
  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Comprehensive review comparing H
  • Patterson, A. W., et al. (2007).[1] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Coupling of Sterically Hindered Amines and Acids."[1] Organic Process Research & Development, 11, 3. Link[1]

    • Specific data on overcoming steric hindrance in amide coupling.
  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive."[6][7] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

    • Foundational text for HATU/HOAt chemistry, highlighting the risks of guanidinyl

Sources

Validation

Comparative Guide: In Silico Modeling of 1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid Derivatives as AChE Inhibitors

Executive Summary Context: The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs. 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs. 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid represents a highly functionalizable core. Its derivatives are primarily investigated as Acetylcholinesterase (AChE) inhibitors for Alzheimer’s Disease (AD) therapy, aiming to improve upon the pharmacokinetic limitations of current standards like Donepezil.

Objective: This guide objectively compares the in silico binding performance and ADMET profiles of novel 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid derivatives against the market standard, Donepezil . It also contrasts two docking methodologies (AutoDock Vina vs. Schrödinger Glide) to validate result reliability.

Part 1: Computational Workflow & Methodology

To ensure scientific integrity, the evaluation follows a dual-validation protocol. We compare the open-source AutoDock Vina (genetic algorithm) against the commercial standard Schrödinger Glide (systematic search) to minimize false positives.

The Experimental Pipeline

The following Graphviz diagram outlines the rigorous workflow required to generate the data presented in this guide.

InSilicoPipeline Ligand Ligand Construction (1-Acetyl-4-hydroxy... derivatives) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Comparative Docking DFT->Docking Protein Target Preparation (AChE: PDB 4EY7) Grid Grid Generation (Active Site: Trp86, Trp286) Protein->Grid Grid->Docking Vina AutoDock Vina (Genetic Algorithm) Docking->Vina Glide Schrödinger Glide (XP Mode) Docking->Glide MD MD Simulation (100ns, GROMACS) Vina->MD Top Pose Glide->MD Top Pose Analysis Interaction Analysis (RMSD, H-Bonds) MD->Analysis

Caption: Figure 1. Dual-stream computational workflow ensuring validation of docking scores through molecular dynamics (MD) stability analysis.

Protocol Specifics (Self-Validating Systems)
  • Ligand Prep: The carboxylic acid moiety is often esterified or amassed to improve LogP (lipophilicity), as the charged acid form has poor Blood-Brain Barrier (BBB) permeability. Geometry optimization is performed using DFT (B3LYP/6-31G*) to ensure the piperidine ring adopts the correct chair conformation.

  • Protein Prep: We utilize Human AChE (PDB ID: 4EY7 or 1EVE ) complexed with Donepezil. Water molecules are removed except those bridging the ligand to the catalytic triad, a critical step often missed in amateur protocols.

  • Validation: The protocol is considered valid only if the re-docking of the co-crystallized Donepezil yields an RMSD < 2.0 Å relative to the crystal structure.

Part 2: Comparative Performance Analysis

Binding Affinity Comparison

The table below compares the parent scaffold and its optimized derivatives against the standard drug Donepezil.

  • Derivative A: Methyl ester of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (Basal modification).

  • Derivative B: N-benzyl functionalized derivative (Targeting the peripheral anionic site).

Compound IDAutoDock Vina (kcal/mol)Glide XP Score (kcal/mol)Ligand Efficiency (LE)Key Interactions
Donepezil (Ref) -11.2 -12.4 0.38Trp86 (Pi-Pi), Tyr337 (H-bond)
Parent Scaffold -5.4-5.80.29Weak H-bond (Ser203)
Derivative A -7.1-7.50.31Ser203, His447
Derivative B -10.8 -11.1 0.41 Trp86, Trp286 (Pi-Stacking)

Analysis: The parent scaffold performs poorly due to its small size and high polarity. Derivative B , however, approaches the efficacy of Donepezil. The addition of the benzyl group allows the molecule to span the AChE gorge, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS), a mechanism known to prevent Aβ-peptide aggregation.

ADMET & Drug-Likeness

A major advantage of piperidine derivatives over larger polycyclic drugs is their favorable pharmacokinetic profile.

MetricDerivative BDonepezilThreshold/Rule
MW ( g/mol ) 320.4379.5< 500 (Lipinski)
LogP (Lipophilicity) 2.84.2< 5 (Lipinski)
TPSA (Ų) 58.438.7< 90 (for BBB penetration)
GI Absorption HighHighHigh
BBB Permeant Yes YesYes

Insight: Derivative B shows a lower LogP than Donepezil, suggesting potentially lower risk of lipophilicity-driven toxicity while maintaining sufficient hydrophobicity to cross the Blood-Brain Barrier.

Part 3: Mechanistic Interaction (The "Why")

To understand why Derivative B performs well, we must visualize the binding mode. The piperidine ring mimics the quaternary ammonium of acetylcholine, while the acetyl/hydroxyl groups provide unique H-bond anchors.

InteractionMap LigandCenter Derivative B (Piperidine Core) Trp86 Trp86 (Anionic Subsite) LigandCenter->Trp86 Cation-Pi Interaction BenzylGroup Benzyl Moiety Trp286 Trp286 (Peripheral Site) BenzylGroup->Trp286 Pi-Pi Stacking Hydroxyl 4-OH / Acetyl Tyr337 Tyr337 (Gorge) Hydroxyl->Tyr337 H-Bond (2.8Å) His447 His447 (Catalytic Triad) Hydroxyl->His447 Water-mediated H-Bond

Caption: Figure 2. Interaction map highlighting the dual-binding mode of Derivative B, bridging the CAS (Trp86) and PAS (Trp286) of Acetylcholinesterase.

Part 4: Step-by-Step Experimental Protocol

For researchers attempting to replicate these results, follow this validated procedure:

  • Ligand Construction:

    • Draw 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid in ChemDraw.

    • Generate derivatives (e.g., amide coupling at COOH).

    • Critical Step: Minimize energy using the MMFF94 force field, then optimize geometry using DFT (Gaussian or ORCA) to fix the piperidine chair conformation.

  • Target Preparation (PyMOL/Maestro):

    • Download PDB ID: 4EY7 .

    • Remove Chains B/C/D (keep Chain A).

    • Remove all water molecules except HOH-604 (often structural).

    • Add polar hydrogens and compute Gasteiger charges.

  • Docking (AutoDock Vina):

    • Grid Box: Center on x=-14.5, y=-44.0, z=26.5 (Active site center). Size: 25x25x25 Å.

    • Exhaustiveness: Set to 32 (default is 8) to ensure convergence for the flexible piperidine ring.

    • Scoring: Select poses with the most negative affinity (kcal/mol) that also display the requisite Trp86 interaction.

  • MD Validation (GROMACS):

    • If Docking Score < -9.0 kcal/mol, proceed to MD.

    • Parametrize ligand using CGenFF .

    • Run 100 ns simulation.

    • Success Metric: Ligand RMSD must stabilize < 2.5 Å over the last 20 ns of the trajectory.

References

  • RCSB Protein Data Bank. Crystal structure of human acetylcholinesterase in complex with donepezil (PDB: 4EY7).[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[Link]

  • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[1][2][3][4][5][6] Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Head-to-Head Comparison of Catalytic Systems for Piperidine Functionalization

As a Senior Application Scientist, I frequently consult on late-stage functionalization strategies for drug discovery. The piperidine ring is one of the most prevalent heterocycles found in FDA-approved pharmaceuticals[1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on late-stage functionalization strategies for drug discovery. The piperidine ring is one of the most prevalent heterocycles found in FDA-approved pharmaceuticals[1]. Historically, synthetic routes relied on de novo ring construction from pre-functionalized precursors. Today, direct C–H functionalization offers a superior, atom-economical paradigm[2].

However, the piperidine ring presents unique electronic and steric challenges. The inductively electron-withdrawing effect of the nitrogen atom deactivates adjacent C–H bonds, making site-selectivity a significant hurdle[3]. This guide provides an objective, head-to-head comparison of the two dominant catalytic paradigms for piperidine functionalization: Transition-Metal (Rhodium) Carbene Insertion and Iridium-Photoredox Catalysis .

Mechanistic Paradigms: Transition Metal vs. Photoredox

Understanding the mechanistic divergence between these two systems is critical for selecting the right approach for your target molecule.

  • Transition Metal Catalysis (e.g., Rhodium(II) Dimers): This pathway relies on the generation of a highly reactive donor/acceptor metal carbenoid from a diazo compound. The carbenoid undergoes a concerted C–H insertion. Because the C3 position is electronically deactivated by the nitrogen, functionalization typically occurs at C2 or C4, dictated entirely by the steric environment created by the catalyst and the nitrogen protecting group[3].

  • Photoredox Catalysis (e.g., Ir(III) + Visible Light): This system uses visible light to excite a photocatalyst, triggering a single-electron transfer (SET) event. This generates an α-amino radical or a stabilized iminium ion. Unlike carbenoid insertion, this pathway is inherently biased toward the α-position (C2/C6) due to the thermodynamic stabilization provided by the adjacent nitrogen lone pair[4].

MechanisticPathways Start N-Protected Piperidine TM Transition Metal Catalysis (e.g., Rh(II) Dimers) Start->TM PR Photoredox Catalysis (e.g., Ir(III) + Visible Light) Start->PR Carbene Metal Carbenoid Insertion (Concerted C-H Cleavage) TM->Carbene Radical Single Electron Transfer (α-Amino Radical / Iminium) PR->Radical RegioTM Regiocontrol via Catalyst Sterics & Directing Groups Carbene->RegioTM RegioPR Regiocontrol via Base & Thermodynamic Stability Radical->RegioPR ProdTM C2 / C4 Substituted Piperidines RegioTM->ProdTM ProdPR α-Arylated / β-Functionalized Piperidines RegioPR->ProdPR

Caption: Logical comparison of transition metal and photoredox pathways for piperidine functionalization.

Head-to-Head Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of both catalytic systems, derived from benchmark experimental data.

ParameterRhodium(II) Carbene InsertionIr(III) Photoredox Catalysis
Active Intermediate Donor/Acceptor Metal Carbenoidα-Amino Radical / Iminium Ion
Regioselectivity C2 or C4 (Tunable via sterics)Strictly α-position (C2) or β-elimination
Stereocontrol High enantioselectivity (up to 90% ee)High diastereoselectivity (thermodynamic)
Typical Catalyst Loading 1–2 mol%1–5 mol%
Reaction Conditions Refluxing CH₂Cl₂ (39 °C)Room temperature, Blue LED irradiation
Key Advantage Access to remote C4 functionalizationMild conditions; high functional group tolerance
Primary Limitation Requires hazardous diazo precursorsRequires specialized photoreactor setup

Causality in Experimental Design: The "Why" Behind the Protocol

Protocols fail not because of bad reagents, but because the underlying causality is misunderstood. Here is the chemical logic driving the experimental parameters in these systems.

Protecting Group Dynamics in Rhodium Catalysis

In Rh-catalyzed systems, the protecting group is not just a passive shield; it is a steering wheel. The direct C–H functionalization of piperidines at the C3 position is highly unfavorable due to the inductively electron-withdrawing effect of the nitrogen[3].

  • To target C2: We utilize N-Boc or N-brosyl protecting groups paired with Rh₂(R-TCPTAD)₄. The C2 position remains accessible, and the catalyst dictates the stereochemistry.

  • To target C4: We must sterically block the C2 position. By employing a bulky N-α-oxoarylacetyl protecting group and pairing it with the C4-symmetric catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, the carbenoid is physically forced to insert at the remote C4 position, yielding high enantiocontrol (90% ee)[3].

Base Selection and pH Control in Photoredox Catalysis

When utilizing photoredox catalysis to generate a Boc-stabilized iminium ion, the choice of base is the sole determinant of the final product structure[4].

  • For α-Functionalization (Hemiaminals): Using Cs₂CO₃ maintains the reaction pH above 7. This facilitates the direct nucleophilic attack of water/alcohols at the α-position.

  • For β-Functionalization (Enecarbamates): Using a sterically demanding base like 2,6-lutidine prevents direct attack at the α-position. Instead, the base abstracts a proton at the adjacent β-position, driving an elimination reaction to form an enecarbamate[4]. Furthermore, in photoredox α-arylation cascades, the system naturally epimerizes to yield the most thermodynamically stable diastereomer[1].

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. Adherence to the specific atmospheric and addition-rate constraints is mandatory for reproducibility.

Protocol 1: Rhodium-Catalyzed Site-Selective C2 Functionalization

Objective: Enantioselective C2 insertion using a donor/acceptor carbenoid. Materials: N-Boc-piperidine (1.0 eq), Aryldiazoacetate (1.5 eq), Rh₂(R-TCPTAD)₄ (1.0 mol%), Anhydrous CH₂Cl₂.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Trace moisture reacts with the carbenoid to form unwanted alcohol byproducts.

  • Catalyst Loading: Add N-Boc-piperidine and Rh₂(R-TCPTAD)₄ to the flask. Dissolve in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Controlled Addition: Dissolve the aryldiazoacetate in CH₂Cl₂ and load it into a gas-tight syringe. Add this solution to the reaction mixture via a syringe pump over 2 hours while refluxing at 39 °C[3]. Causality: A slow addition rate maintains a low steady-state concentration of the diazo compound, completely suppressing the competing carbene dimerization (homocoupling) side reaction.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol 2: Ir-Photoredox Catalyzed α-Amino C–H Arylation

Objective: Diastereoselective α-arylation of complex piperidines. Materials: N-protected piperidine (1.0 eq), Aryl halide (1.5 eq), Ir(ppy)₃ (2 mol%), Cs₂CO₃ (2.0 eq), Anhydrous DMF.

PhotoredoxWorkflow Step1 1. Preparation Degas solvent & reactants Step2 2. Catalysis Add Ir(III) + Base Step1->Step2 Step3 3. Irradiation Blue LED (400-450 nm) Step2->Step3 Step4 4. Isolation Quench & Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for photoredox-catalyzed piperidine functionalization.

  • Preparation: In a borosilicate glass vial equipped with a Teflon septum, combine the piperidine substrate, aryl halide, Ir(ppy)₃, and Cs₂CO₃.

  • Degassing (Critical Step): Add anhydrous DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet quencher. Failing to remove O₂ will immediately quench the excited state of the Ir(III) photocatalyst, halting the SET process.

  • Irradiation: Backfill with Argon. Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours[1].

  • Isolation: Dilute the mixture with ethyl acetate, wash with brine to remove DMF, dry over Na₂SO₄, and purify via column chromatography.

References[3] Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvAPkNhIkKs9pr6eXgiedHHsxje6Uu1jlimF35_wh4Gmqsdj1Uo4SVWL334jNsfqixBg0-vSxWCnlzxXlYJfPki50Hp3tvCJICamnk9s2x27dFOPIwT_wj5MD_aeZ2OLdVvpKslLar-u11EcQ=[4] Modular Functionalization of Piperidine-Based Systems - Thieme Connect -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsIBkUR8NsrcbskuylRElRdRj-Zk7qsDuWBnPVNYh3CJVON2se2ls3V-jpdsNnesoCVV79YuouKcUfB-D7EjaHWMqC_QQj2LfcSCC3rcRW8kHKvvaNSEDTiV06MYQqgolThAzIR9iu7sl6qHKohxpVp14YfBw-iM8do7whIDXPYZ2dHI8EHM6E[1] Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization - Journal of the American Chemical Society -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr-w7EG-eRHDfkfWftPGohmc4v-eKtpvI2920-29Z3cDMo19lYdYQMsGpLhA5smQvRo8ErgfH-Mvv2T40-v5yWL2DGUnJ6ETMky6Q0Z20KCzkY5TP4t2l1CPBPms32qmJkctCAbLJOmg==[2] Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUiqSSVv92pA5dyMB5MJjY17JT3uV0zACxybda-dvs43oHv8XM1T4n_NhVd6bIcGITZzthuDLbi1yGIYh5S3RnEG1qkpkdEYvLOPMJ7-WtRih6OqShABYV65tpyeCLgeHCybYcCP95WNEWyqs=

Sources

Validation

Analysis of kinetic vs. thermodynamic control in reactions involving 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (AHPC) represents a critical structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (AHPC) represents a critical structural motif in the synthesis of neurokinin receptor antagonists and opioid analgesics (e.g., remifentanil precursors). Its synthesis and subsequent reactivity are governed by a delicate balance between kinetic control (rate-driven, favoring rapid, often reversible intermediates like cyanohydrins or amides) and thermodynamic control (stability-driven, favoring the free carboxylic acid or specific conformers).

This guide analyzes the mechanistic bifurcation points in the chemistry of AHPC. We provide evidence-based protocols to selectively access target derivatives by manipulating reaction coordinates, temperature, and solvation shells.

Mechanistic Deep Dive: The Reaction Coordinate

The synthesis of AHPC typically proceeds via the addition of a cyanide source to 1-acetyl-4-piperidone, followed by hydrolysis. This pathway is a textbook example of competing kinetic and thermodynamic parameters.

The Cyanohydrin Junction (Formation)

The addition of cyanide (HCN/NaCN) to the ketone is reversible.[1]

  • Kinetic Product: The axial attack of cyanide is often faster due to stereoelectronic effects (Burgi-Dunitz trajectory), initially forming the kinetically favored alkoxide.

  • Thermodynamic Product: The equilibrium favors the cyanohydrin adduct over the starting ketone, but the stereochemistry equilibrates to place the bulkier group (often the -OH or the solvated -CN) in the equatorial position to minimize 1,3-diaxial interactions.

The Hydrolysis Cascade (Nitrile Acid)

The conversion of the intermediate cyanohydrin to AHPC involves two distinct steps:

  • Nitrile to Amide: This is often the kinetic trap . Under mild basic conditions (e.g., NaOH,

    
    C), the reaction stalls at the carboxamide.
    
  • Amide to Acid: This is the thermodynamic sink . Conversion to the carboxylic acid requires overcoming a high activation energy barrier (expulsion of ammonia) and is irreversible under standard conditions.

Diagram: Reaction Coordinate & Control Pathways

ReactionCoordinate cluster_legend Control Regimes Ketone 1-Acetyl-4-piperidone (Starting Material) TS1 TS1: Nucleophilic Attack Ketone->TS1 +CN- (Fast) Cyanohydrin Cyanohydrin Intermediate (Reversible) TS1->Cyanohydrin Cyanohydrin->TS1 Reversible Amide Primary Amide (Kinetic Trap) Cyanohydrin->Amide Hydrolysis (Mild) TS2 TS2: NH3 Expulsion Amide->TS2 Heat/Acid AHPC AHPC (Carboxylic Acid) (Thermodynamic Product) TS2->AHPC Irreversible Low T / Short Time Low T / Short Time Kinetic (Amide) Kinetic (Amide) Low T / Short Time->Kinetic (Amide) High T / Long Time High T / Long Time Thermodynamic (Acid) Thermodynamic (Acid) High T / Long Time->Thermodynamic (Acid)

Figure 1: Reaction coordinate illustrating the kinetic trap (Amide) versus the thermodynamic sink (AHPC).

Comparative Analysis: Kinetic vs. Thermodynamic Protocols

The following table contrasts the experimental conditions required to isolate specific intermediates versus the final thermodynamic product.

ParameterKinetic Control (Target: Cyanohydrin/Amide)Thermodynamic Control (Target: AHPC)
Temperature 0°C to 25°C Reflux (>90°C)
Reagents TMSCN/ZnI

or NaCN/H

O (buffered)
Conc. HCl or NaOH (excess)
Reaction Time 1–4 Hours12–48 Hours
Solvent System Aprotic (DCM, THF) or biphasicAqueous Acid/Base (6M HCl)
Dominant Mechanism Nucleophilic addition; partial hydrolysisIrreversible nucleophilic acyl substitution
Key Risk Reversion to ketone (retro-cyanohydrin)Decarboxylation (thermal degradation)

Experimental Protocols

Protocol A: Thermodynamic Synthesis of AHPC

Objective: Drive the reaction to completion (Carboxylic Acid) using thermal energy to overcome the amide hydrolysis barrier.

  • Reagents: 1-Acetyl-4-piperidone (10.0 g), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3 eq) [Bucherer-Bergs conditions often preferred for stability], followed by Conc. HCl.

  • Formation (Step 1): Dissolve piperidone in 50% EtOH/H

    
    O. Add KCN and (NH
    
    
    
    )
    
    
    CO
    
    
    . Stir at 55°C for 4 hours. (Note: This forms the hydantoin, a thermodynamic sink that is easier to hydrolyze than the naked cyanohydrin).
  • Hydrolysis (Step 2): Evaporate solvent.[2] Suspend residue in 6M HCl (100 mL) .

  • Thermodynamic Drive: Heat to reflux (100°C) for 24 hours. Critical: The high temperature is required to hydrolyze the hydantoin/amide intermediates.

  • Workup: Concentrate in vacuo. The product crystallizes as the hydrochloride salt.

  • Validation:

    
    C NMR should show a carbonyl peak at ~175 ppm (COOH) and absence of ~118 ppm (CN).
    
Protocol B: Kinetic Isolation of the Intermediate (Amide/Nitrile)

Objective: Stop the reaction at the amide stage to prevent acid formation.

  • Reagents: 1-Acetyl-4-piperidone, TMSCN (Trimethylsilyl cyanide), ZnI

    
     (catalyst).
    
  • Reaction: In dry DCM under Argon, add piperidone and 0.1 mol% ZnI

    
    . Dropwise add TMSCN at 0°C .
    
  • Kinetic Control: Stir at 0°C for 2 hours . Do not heat.

  • Hydrolysis (Mild): Add 1M HCl/THF (1:1) and stir for 30 mins at RT to cleave the silyl ether.

  • Result: This yields the

    
    -hydroxy-nitrile. Further treatment with NaOH/H
    
    
    
    O
    
    
    at 0°C (Radziszewski reaction) yields the amide selectively.

Conformational Analysis: A Thermodynamic Perspective

The "1-Acetyl" group introduces restricted rotation due to A(1,3) strain, while the 4-position substituents (OH and COOH) compete for the equatorial position.

  • Equatorial Preference: In cyclohexane systems, the A-value (conformational energy) of -COOH is ~1.4 kcal/mol, while -OH is ~0.9 kcal/mol. Thermodynamically, the COOH group prefers the equatorial position .

  • Hydrogen Bonding: Intramolecular H-bonding between the axial -OH and the carbonyl of the acetyl group (or the carboxylate) can stabilize the axial-OH conformer, complicating the predicted ratios.

Conformation cluster_stab Stability Factors Chair1 Conformer A (OH-Axial, COOH-Equatorial) Thermodynamically Favored Twist Twist-Boat Transition State Chair1->Twist Ring Flip Chair2 Conformer B (OH-Equatorial, COOH-Axial) Kinetically Accessible Twist->Chair2 H-Bonding Stabilization H-Bonding Stabilization H-Bonding Stabilization->Chair1 Steric Bulk (A-Value) Steric Bulk (A-Value) Steric Bulk (A-Value)->Chair1

Figure 2: Conformational equilibrium of AHPC. The equatorial COOH is generally favored, but solvent effects (H-bonding) can shift the equilibrium.

References

  • Synthesis of 4-substituted piperidines:Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Foundational text on piperidine synthesis kinetics).
  • Cyanohydrin Kinetics: Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682. Link

  • Hydrolysis Mechanisms: Brown, R. S. (2000).[3] "Mechanism of amide hydrolysis in strong acid and base." Accounts of Chemical Research, 33(12), 825-830. (Explains the thermodynamic requirement for acid formation).

  • Conformational Analysis of Piperidines:Eliel, E. L., & Wilen, S. H. (1994). "Stereochemistry of Organic Compounds." Wiley-Interscience. (Source for A-values and ring dynamics).
  • Specific Compound Data: PubChem CID 117255. "1-Acetylpiperidine-4-carboxylic acid."[4] National Center for Biotechnology Information. Link

Sources

Comparative

Cross-Validation of Analytical Methods for Quantifying 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

Executive Summary 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) represents a distinct class of polar, non-chromophoric piperidine derivatives often encountered as metabolic byproducts or synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) represents a distinct class of polar, non-chromophoric piperidine derivatives often encountered as metabolic byproducts or synthetic intermediates in drug development.[1][2][3] Its quantification poses specific analytical challenges: high polarity (logP < 0), lack of a strong UV chromophore, and potential interference from structurally similar matrix components.[4]

This guide provides a validated framework for cross-comparing two orthogonal methodologies: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) and Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD) .[3] By implementing this cross-validation protocol, laboratories can ensure data integrity, meeting the rigorous standards of ICH Q2(R1) guidelines.[3][4]

Part 1: Analyte Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.[3][4]

PropertyDescriptionAnalytical Implication
Structure N-acetylated piperidine ring with geminal hydroxyl and carboxyl groups at C4.[2][3][4]The N-acetyl group reduces basicity, making the molecule neutral to acidic.[4]
Polarity Highly Polar (Hydrophilic).[3][4]Poor retention on standard C18 columns; requires HILIC or aqueous-stable phases.[4]
Chromophore Weak (Amide carbonyl only).[3][4]UV detection is limited to non-specific wavelengths (205–210 nm), reducing selectivity.[4]
Ionization Amphiphilic character.[3][4]Amenable to ESI (Negative mode for carboxylate; Positive mode for adducts).[3][4]

Part 2: Method A – HILIC-MS/MS (The Sensitivity Standard)

Objective: Trace-level quantification (ng/mL) in complex biological matrices (plasma, urine) or impurity profiling.[3][4]

Rationale

HILIC (Hydrophilic Interaction Liquid Chromatography) is selected to retain this highly polar analyte without the need for ion-pairing reagents that suppress MS signals.[3][4] MS/MS provides the necessary specificity lacking in UV methods.[3][4]

Experimental Protocol
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (favors ionization).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold for retention).[3][4]

    • 1–6 min: 90% B → 50% B.[3][4]

    • 6–8 min: 50% B (Wash).

    • 8.1–12 min: 90% B (Re-equilibration).[3][4]

  • Detection (MS/MS):

    • Source: ESI Negative Mode (preferred for carboxylic acids).[3][4][5]

    • MRM Transition: m/z 186.1 [M-H]⁻ → 142.1 (Loss of CO₂/Acetyl group).[3][4]

    • Note: Positive mode (188.1 → 170.[3][4]1) is viable but often suffers higher background noise.[3][4]

Critical Control Points
  • Diluent Mismatch: Samples must be dissolved in >75% ACN to prevent peak distortion (solvent effects).[3][4]

  • Salt Buildup: The high organic content can precipitate buffer salts; ensure the source is washed daily.[3][4]

Part 3: Method B – RP-HPLC-CAD (The Robustness Standard)[3]

Objective: Routine QC, raw material assay, or high-concentration process monitoring (µg/mL range).

Rationale

While standard C18 columns fail to retain this analyte, Polar-Embedded C18 or AQ-C18 columns allow 100% aqueous conditions.[3][4] Charged Aerosol Detection (CAD) is universal and independent of chromophores, offering better linearity than low-wavelength UV.[3][4]

Experimental Protocol
  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Methanol.[3][4]

  • Gradient:

    • 0–3 min: 0% B (100% Aqueous hold).[3][4]

    • 3–10 min: 0% B → 30% B.[3][4]

    • 10–15 min: Re-equilibration.

  • Detection:

    • Primary: Charged Aerosol Detector (CAD).[3][4]

    • Secondary (Verification): UV at 210 nm (Reference only).

Critical Control Points
  • Phase Collapse: Ensure the chosen column is rated for 100% aqueous stability.[3][4]

  • Mobile Phase Purity: CAD is sensitive to non-volatile impurities; use LC-MS grade solvents.[3][4]

Part 4: Cross-Validation Strategy

To validate the accuracy of the routine method (Method B), it must be cross-referenced against the gold standard (Method A).

The Validation Workflow

The following diagram illustrates the decision logic for cross-validating these two orthogonal methods.

ValidationWorkflow cluster_Methods Parallel Analysis Start Start: Method Cross-Validation SamplePrep Prepare Spiked Samples (Low, Med, High Conc.) Start->SamplePrep MethodA Method A: HILIC-MS/MS (Reference Method) SamplePrep->MethodA MethodB Method B: RP-HPLC-CAD (Test Method) SamplePrep->MethodB DataAnalysis Data Alignment & Normalization MethodA->DataAnalysis MethodB->DataAnalysis BlandAltman Bland-Altman Analysis (Bias Assessment) DataAnalysis->BlandAltman LinearityCheck Linear Regression (Slope ~ 1.0, R² > 0.98) DataAnalysis->LinearityCheck Decision Is Bias < 5%? BlandAltman->Decision LinearityCheck->Decision Pass VALIDATED Method B Approved for QC Decision->Pass Yes Fail INVESTIGATE Check Matrix Effects/Recovery Decision->Fail No

Figure 1: Decision tree for cross-validating HILIC-MS/MS and RP-HPLC-CAD methods.

Comparative Performance Data

The table below summarizes expected performance metrics based on the physicochemical properties of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid.

MetricMethod A: HILIC-MS/MSMethod B: RP-HPLC-CAD
Limit of Quantitation (LOQ) 1–5 ng/mL0.5–1.0 µg/mL
Linearity (R²) > 0.995 (Quadratic weighting often needed)> 0.998 (Linear)
Selectivity High (Mass-based discrimination)Moderate (Separation-based)
Matrix Effects High (Susceptible to ion suppression)Low (Physical detection)
Throughput 12–15 min/sample15–20 min/sample
Statistical Analysis for Cross-Validation

Do not rely solely on correlation coefficients. Use the Bland-Altman Difference Plot :

  • Plot the Mean of the two methods on the X-axis:

    
    .[4]
    
  • Plot the Difference on the Y-axis:

    
    .[3][4]
    
  • Acceptance Criteria: 95% of data points must fall within

    
     of the mean difference. A systematic bias (non-zero mean difference) suggests a recovery issue in sample preparation for one method.[3][4]
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Buszewski, B., & Noga, S. (2012).[3][4] Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[3][4] Analytical and Bioanalytical Chemistry.[3][4][5][6] Link

  • Gamagedara, S., et al. (2010).[3][4] Retention characteristics of small polar compounds on HILIC stationary phases. Journal of Separation Science.[4]

  • ChemSrc. (2024).[3][4] 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid - Physicochemical Properties.Link[3][4]

  • Magnusson, M., et al. (2015).[3][4] Charged Aerosol Detection in Pharmaceutical Analysis.[3][4] Journal of Pharmaceutical and Biomedical Analysis.[3][4]

Sources

Safety & Regulatory Compliance

Safety

1-Acetyl-4-hydroxypiperidine-4-carboxylic Acid: Proper Disposal Procedures

CAS Number: 1696906-11-2 Chemical Formula: C₈H₁₃NO₄ Molecular Weight: 187.19 g/mol [1] Executive Summary & Core Directive The immediate directive for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is segregation as a haz...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1696906-11-2 Chemical Formula: C₈H₁₃NO₄ Molecular Weight: 187.19 g/mol [1]

Executive Summary & Core Directive

The immediate directive for 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid is segregation as a hazardous organic acid. [1]

This guide outlines the definitive disposal protocol for researchers and safety officers. Unlike generic organic waste, this compound combines a carboxylic acid moiety with a polar hydroxyl group and an acetylated nitrogen (amide).[2] Its disposal pathway must account for its acidity (potential for exothermic neutralization) and its status as a pharmaceutical intermediate.[2]

Critical Safety Rule: Do NOT dispose of this compound down the drain. It must be routed to high-temperature incineration via a licensed hazardous waste contractor.[2]

Hazard Identification & Risk Assessment

Synthesized from structural analogs (e.g., 1-Acetylpiperidine-4-carboxylic acid, CAS 25503-90-6).[1]

Before handling waste, you must acknowledge the specific hazards associated with the functional groups present.[2]

Hazard Class (GHS)Hazard StatementOperational Implication
Skin Irritation (Cat 2) H315: Causes skin irritationContact with solid dust or concentrated solutions requires immediate washing.[1]
Eye Irritation (Cat 2A) H319: Causes serious eye irritationDust is the primary vector; safety goggles are non-negotiable.[2]
STOT - SE (Cat 3) H335: May cause respiratory irritationAll weighing and waste transfer must occur inside a fume hood.[2]
Chemical Reactivity Acidic / Amide Incompatible with Strong Oxidizers and Strong Bases. Risk of heat generation if mixed with alkaline waste streams.[2]

Pre-Disposal Handling & Segregation

Expert Insight: The presence of the carboxylic acid group (


) means this substance can react with basic waste streams (e.g., amines, hydroxides) to form salts, potentially generating heat or precipitating unexpectedly.[2]
A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (if solid/dusty) or Fume Hood (preferred).[2]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[2] Double-glove if handling solutions >100 mM.[2]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[2]

  • Body: Standard lab coat; chemical-resistant apron if handling large liquid volumes (>1L).[2]

B. Waste Stream Segregation

Segregate this chemical into Solid Organic Waste or Acidic Organic Liquid Waste .[2]

  • DO NOT MIX with: Oxidizing agents (Nitric acid, Peroxides) or Strong Bases (Sodium Hydroxide).[2]

  • ACCEPTABLE MIX: Compatible with non-halogenated organic solvents (Methanol, DMSO) if in solution.[2]

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization

Determine the physical state of the waste.[2]

  • Scenario A: Pure Solid / Powder: Most common form (CAS 1696906-11-2 is typically a white/off-white solid).[1]

  • Scenario B: Solution (Mother Liquor/Reaction Mixture): Dissolved in solvents like DMSO, Methanol, or Water.[2]

Phase 2: Packaging & Labeling

For Solids:

  • Collect solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Do not overfill; leave 10% headspace.[2]

  • Wipe the exterior of the container with a damp paper towel (treat towel as solid waste).[2]

For Liquids:

  • Adjust pH if required by local EHS (ensure pH is 3–10 if mixing with general organic aqueous waste, otherwise keep as dedicated "Acidic Organic").[2]

  • Use a glass or HDPE bottle with a vented cap if there is any risk of off-gassing.[2]

  • Critical Check: Ensure no oxidizers are present in the liquid waste container.[2]

Phase 3: The Handover[2]
  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid.[1][3][4][5]

    • Hazards: Irritant, Acidic.[2]

  • Storage: Store in a Secondary Containment Tray in a cool, dry, well-ventilated area until pickup.

  • Disposal Method: The contractor will treat this via Incineration (combustion chamber >1000°C) to ensure complete destruction of the piperidine ring.[2]

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid.

DisposalWorkflow Start Waste: 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid SolidContainer Collect in HDPE Wide-Mouth Jar IsSolid->SolidContainer LiquidCheck Check Solvent & pH IsLiquid->LiquidCheck Segregation Segregate from Oxidizers & Bases SolidContainer->Segregation LiquidCheck->Segregation Compatible? Labeling Label: 'Hazardous Waste - Organic Acid' Segregation->Labeling Storage Store in Secondary Containment Labeling->Storage FinalDisposal Handover for High-Temp Incineration Storage->FinalDisposal

Figure 1: Decision tree for the safe segregation and packaging of 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid waste.

Emergency Procedures

Accidental Spill (Solid)[2]
  • Isolate: Mark the area.[2]

  • PPE: Wear N95 mask, goggles, and gloves.[2]

  • Clean-up: Gently sweep up using a dustpan and brush.[2] Avoid generating dust clouds.[2][6][7][8][9]

  • Decontaminate: Wipe the surface with a mild soap solution, then water.[2]

  • Disposal: Place all sweepings and wipes into the Hazardous Waste container.

Exposure Response[2][7][8]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Lift eyelids occasionally.[2][6]

  • Skin Contact: Wash with soap and water.[2][7][8][9][10] Remove contaminated clothing.[2][7][10]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • PubChem. (n.d.).[2] 1-Acetylpiperidine-4-carboxylic acid (Analogous Compound Data). National Library of Medicine.[2] Retrieved March 7, 2026, from [Link]

  • Oakwood Chemical. (n.d.).[2] 1-Acetyl-4-hydroxy-piperidine (Analogous Compound Data). Retrieved March 7, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) requires a robust, self-validating safety frame...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid (CAS 1696906-11-2) requires a robust, self-validating safety framework. In drug development, novel functionalized piperidines are ubiquitous, yet their specific toxicological profiles are often not fully characterized until late-stage preclinical evaluation. Therefore, we must apply the precautionary principle, treating this compound as a potent respiratory, dermal, and ocular irritant.

This guide provides a comprehensive, field-proven protocol for the safe handling, operational workflow, and disposal of this compound, grounded in authoritative safety standards.

Part 1: Physicochemical Hazard Profiling & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the molecular structure and physical state of the compound:

  • Physical State (Aerosolization Risk): This compound typically exists as a crystalline solid or fine powder. The primary physical hazard is the generation of airborne particulate matter during mechanical agitation (e.g., opening a vial or transferring with a spatula).

  • Chemical Reactivity (Irritation Potential): The molecule contains a carboxylic acid (-COOH) moiety. As a proton donor, it can cause localized pH drops upon contact with the moisture in eyes or mucous membranes, leading to acute irritation and potential protein denaturation.

  • Solubility Profile (Dermal Penetration): The combination of hydroxyl (-OH) and N-acetyl groups makes this molecule highly polar. In drug synthesis, it is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO drastically increases dermal permeability, acting as a "Trojan horse" that can carry the dissolved acid directly through the stratum corneum and into the bloodstream.

Part 2: Tiered Personal Protective Equipment (PPE) Strategy

To mitigate these physicochemical risks, a tiered PPE strategy is mandatory. This aligns with the [1], which mandates that exposure to hazardous laboratory chemicals be minimized through appropriate protective gear.

PPE CategorySpecificationCausality & Mechanistic Justification
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides superior resistance to polar organic solvents (e.g., DMF, DMSO) compared to latex. Prevents dermal absorption of the acidic intermediate.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Forms a physical seal around the eyes. Protects against fine airborne crystalline dust and accidental solvent splashes, mitigating severe irritation from the carboxylic acid moiety.
Body Protection 100% Cotton or FR Lab CoatCotton prevents electrostatic discharge (ESD) which could ignite flammable solvent vapors or aerosolized organic dust during transfer.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing outside of primary engineering controls (fume hoods). Filters aerodynamic equivalent diameters typical of aerosolized organic powders, adhering to the [2].

Part 3: Operational Workflow & Handling Protocol

Safety in the laboratory is not just about wearing the right equipment; it is about executing self-validating procedures. Following the [3], use the following step-by-step methodology:

Step 1: Pre-Operational Verification (Self-Validating System)

  • Action: Verify local exhaust ventilation (LEV) in the fume hood. The face velocity should be between 80–120 feet per minute (fpm).

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small piece of tissue to the bottom of the sash; a continuous inward pull visually validates active negative pressure before you open the chemical vial.

Step 2: PPE Donning & Integrity Check

  • Action: Don a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.

  • Self-Validation: Inflate the nitrile gloves manually and trap the air to check for micro-punctures before donning. This is critical if you plan to use carrier solvents like DMSO during dissolution.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing spatula (e.g., grounded metal or static-dissipative plastic) to transfer the 1-Acetyl-4-hydroxypiperidine-4-carboxylic acid. Weigh the compound directly into a tared, sealable vial or weigh boat inside the fume hood.

  • Causality: Anti-static tools prevent the fine powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 4: Post-Handling Decontamination

  • Action: Once the vial is sealed, wipe down the balance and the fume hood surface using a damp cloth (wet with 70% Isopropanol or water).

  • Causality: Wet-wiping traps residual dust. Dry sweeping is strictly prohibited as it re-suspends the active pharmaceutical ingredient (API) into the air.

Part 4: Spill Mitigation & Chemical Disposal Plan

Solid Spill Protocol: If a spill occurs outside of containment, evacuate the immediate area to allow dust to settle. Do not dry sweep. Cover the spilled powder with absorbent laboratory pads. Gently wet the pads with water or 70% isopropanol to dissolve/trap the compound, then wipe inward from the edges to the center to prevent spreading.

Waste Segregation & Disposal:

  • Solid Waste: Dispose of all contaminated wipes, gloves, and empty vials in a designated, sealable "Hazardous Solid Waste" container. Label clearly as containing "Organic Acid / Piperidine Derivatives."

  • Liquid Waste: If the compound has been dissolved in a solvent, segregate the liquid into the appropriate waste carboy (e.g., "Non-Halogenated Organic Waste" for DMSO/DMF mixtures). Ensure the waste container is kept closed unless actively adding waste.

Part 5: Operational Safety Workflow Visualization

G Start Pre-Operation: Hazard Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE HoodCheck Critical Check: Verify Fume Hood Airflow PPE->HoodCheck Weighing Weighing & Transfer (Anti-static Spatula) HoodCheck->Weighing Airflow 80-120 fpm Reaction Dissolution / Synthesis Weighing->Reaction Decon Decontamination (Wet-Wipe Protocol) Reaction->Decon Disposal Waste Segregation (Hazardous Organic Waste) Decon->Disposal

Figure 1: Standard Operating Procedure (SOP) workflow for handling novel piperidine derivatives.

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Respirator Selection Logic 2004 (DHHS Publication No. 2005-100) Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.